molecular formula C13H12F2N2O2 B066041 Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate CAS No. 175135-71-4

Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

Cat. No.: B066041
CAS No.: 175135-71-4
M. Wt: 266.24 g/mol
InChI Key: WVZDFYXWWMSKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is a high-value pyrazole-carboxylate ester derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile and critical synthetic intermediate, particularly in the construction of more complex molecules targeting a range of biological pathways. Its core structure, featuring a 1-(2,4-difluorophenyl) substitution and a carboxylate ester group, makes it a privileged scaffold for the development of potent enzyme inhibitors. Researchers utilize this chemical building block extensively in the synthesis of compounds designed to modulate cyclooxygenase-2 (COX-2) activity, positioning it as a key precursor in the investigation of novel anti-inflammatory and analgesic agents. The strategic incorporation of fluorine atoms enhances the metabolic stability and bioavailability of resulting lead compounds, a crucial consideration in drug design. Furthermore, its application extends into other therapeutic areas, including the exploration of anticancer agents and other small-molecule therapeutics. This product is provided for advanced laboratory research and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O2/c1-3-19-13(18)10-7-16-17(8(10)2)12-5-4-9(14)6-11(12)15/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZDFYXWWMSKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371891
Record name Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-71-4
Record name Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1] Derivatives of pyrazole are integral to many commercially available drugs, demonstrating efficacy as anti-inflammatory, analgesic, antipyretic, and anticancer agents.[1][2] The functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and biological targets. This guide focuses on a specific, likely novel derivative, Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate (CAS No. 1503657-78-0), a molecule that combines the established pyrazole scaffold with a difluorophenyl moiety, a substitution known to enhance metabolic stability and binding affinity in drug candidates.[3]

This document provides a comprehensive overview of its structure, predicted properties, a plausible synthetic route based on established chemical principles, and its potential biological significance, drawing parallels from closely related analogues.

Chemical Structure and Properties

The core structure consists of a pyrazole ring substituted at the N1 position with a 2,4-difluorophenyl group, a methyl group at the C5 position, and an ethyl carboxylate group at the C4 position. The presence of the difluorophenyl group is of particular interest, as fluorine substitution is a common strategy in drug design to modulate electronic properties and improve metabolic resistance.

Data Presentation: Physicochemical Properties

Quantitative data for this specific molecule is not widely available in published literature, indicating its novelty. The following table summarizes its known identifiers and predicted physicochemical properties based on its structure and data from analogous compounds.[4][5][6]

PropertyValueSource
IUPAC Name Ethyl 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate-
CAS Number 1503657-78-0[3]
Molecular Formula C₁₃H₁₂F₂N₂O₂Calculated
Molecular Weight 266.25 g/mol Calculated
Predicted Melting Point 45-55 °CAnalog Est.[4]
Predicted Boiling Point >300 °CAnalog Est.
Predicted Solubility Soluble in organic solvents like DMSO, DMF, Methanol.Analog Est.
Appearance Likely a white to off-white powder.Analog Est.[4]

Potential Biological Activity and Applications

While direct biological studies on Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate are not publicly documented, the activities of structurally similar compounds provide a strong basis for predicting its potential therapeutic applications.

  • Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives, particularly N-aryl substituted pyrazoles, exhibit significant anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[1][7] The presence of a fluorinated phenyl ring can enhance this activity.[4][8]

  • Anticancer Activity: The pyrazole scaffold is a "privileged structure" in the design of anticancer agents, targeting various pathways involved in cell proliferation and survival.[2][7] Derivatives have been shown to induce apoptosis and interfere with signal transduction in tumor cells.[9]

  • Agrochemicals: Pyrazole carboxylates are also utilized in agricultural chemistry as intermediates for pesticides and herbicides, suggesting a potential secondary application for this compound.[4]

Given these precedents, Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is a promising candidate for screening in anti-inflammatory, analgesic, and oncology drug discovery programs.

Synthesis and Experimental Protocols

The most established and versatile method for synthesizing polysubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[10][11][12] This approach is highly applicable for the preparation of the title compound.

Mandatory Visualization: Synthetic Workflow

G hydrazine 2,4-Difluorophenylhydrazine conditions Acid Catalyst (e.g., Acetic Acid) Solvent (e.g., Ethanol) Heat (Reflux) hydrazine->conditions diketone Ethyl 2-acetyl-3-oxobutanoate (or equivalent β-ketoester) diketone->conditions intermediate Hydrazone Intermediate (unstable, forms in situ) conditions->intermediate Condensation product Ethyl 1-(2,4-difluorophenyl)-5-methyl- pyrazole-4-carboxylate intermediate->product Intramolecular Cyclization & Dehydration

References

An In-depth Technical Guide to Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and standard characterization workflows for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate. This pyrazole derivative belongs to a class of heterocyclic compounds that are of significant interest in medicinal and agricultural chemistry due to their diverse biological activities.

Core Chemical Properties

PropertyValueSource / Citation
IUPAC Name Ethyl 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate-
CAS Number 1503657-78-0[1]
Molecular Formula C₁₃H₁₂F₂N₂O₂-
Molecular Weight 282.25 g/mol -
Appearance Data not available-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is not available in the provided search results, a standard and widely used method for creating such 1,5-disubstituted pyrazole-4-carboxylates is the Knorr pyrazole synthesis. This involves the condensation reaction between a hydrazine derivative and a β-ketoester.

Plausible Synthetic Pathway: The synthesis would likely proceed via the reaction of (2,4-difluorophenyl)hydrazine with ethyl 2-acetyl-3-oxobutanoate (ethyl acetoacetate).

Synthetic_Pathway Plausible Synthetic Pathway reactant1 (2,4-difluorophenyl)hydrazine plus + reactant1->plus reactant2 Ethyl acetoacetate reactant2->plus product Ethyl 1-(2,4-difluorophenyl)- 5-methylpyrazole-4-carboxylate plus->product Condensation/ Cyclization

Caption: Plausible Knorr synthesis route for the target compound.

Representative Experimental Protocol:

This protocol is a generalized procedure based on standard organic synthesis techniques for pyrazoles.

  • Reaction Setup: To a solution of ethyl acetoacetate (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid, add (2,4-difluorophenyl)hydrazine (1.0 equivalent).

  • Reaction Execution: The reaction mixture is typically stirred at room temperature for a duration ranging from a few hours to overnight. Progress can be monitored by Thin Layer Chromatography (TLC). In some cases, gentle heating or reflux may be required to drive the reaction to completion.

  • Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then dissolved in an organic solvent like ethyl acetate and washed sequentially with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified, typically via silica gel column chromatography, to yield the pure Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

Compound Characterization Workflow

Following synthesis and purification, the identity and purity of the compound must be confirmed through various analytical techniques.

Characterization_Workflow Post-Synthesis Characterization Workflow cluster_purification Purification cluster_analysis Structural & Purity Analysis Crude_Product Crude Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Compound Pure Compound Column_Chromatography->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Pure_Compound->NMR Structural Elucidation MS Mass Spectrometry (MS) Pure_Compound->MS Molecular Weight Confirmation IR Infrared (IR) Spectroscopy Pure_Compound->IR Functional Group ID Purity Purity Assessment (HPLC/GC) Pure_Compound->Purity Purity >95%?

Caption: Standard workflow for purification and characterization.

Detailed Methodologies for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired to confirm the chemical structure. The ¹H NMR would show characteristic peaks for the ethyl group, the methyl group, the pyrazole proton, and the aromatic protons of the difluorophenyl ring. ¹³C NMR would confirm the number of unique carbon environments, and ¹⁹F NMR would confirm the presence and environment of the fluorine atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the compound, thereby confirming its molecular formula (C₁₃H₁₂F₂N₂O₂).

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the C=O stretch of the ester group (typically around 1700-1730 cm⁻¹) and C-F bond vibrations.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis would be performed to determine the purity of the final compound, which is critical for subsequent biological assays.

Potential Biological Activity and Applications

While the specific biological activity of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate has not been detailed in the searched literature, the pyrazole scaffold is a well-established pharmacophore.

  • Anti-inflammatory and Analgesic: Many pyrazole derivatives have been investigated for their anti-inflammatory and analgesic properties.[2] A structurally similar compound, Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate, is noted as a valuable intermediate in creating novel therapeutic agents, including anti-inflammatory and analgesic drugs.[3]

  • Oncology and Other Therapeutic Areas: Related 5-aminopyrazole structures have been utilized in the development of potential treatments in oncology.[4][5] Furthermore, other substituted pyrazoles have been explored as cannabinoid-1 receptor inverse agonists, suggesting potential applications in metabolic disorders.[6]

  • Agrochemicals: Beyond pharmaceuticals, pyrazole derivatives are also used in agrochemical formulations as effective pesticides, herbicides, and fungicides.[3][4]

Given the established bioactivity of this chemical class, Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate represents a promising candidate for further investigation in drug discovery and development programs.

Conclusion

Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is a pyrazole derivative with significant potential for application in research and development. While specific experimental data on its physical properties and biological activity are sparse, its structural similarity to other bioactive pyrazoles suggests it could be a valuable building block for new therapeutic agents and agrochemicals. The provided synthetic and characterization frameworks offer a solid foundation for researchers to synthesize and further explore the properties and potential applications of this compound.

References

An In-depth Technical Guide to Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal and agrochemical research. This document details its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological significance based on related structures.

Core Compound Properties

Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities. The presence of a 2,4-difluorophenyl group is a common feature in many bioactive molecules, often enhancing their metabolic stability and binding affinity to biological targets.

Physicochemical Data

The molecular formula for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is C₁₃H₁₂F₂N₂O₂. Based on this, the calculated molecular weight is 282.25 g/mol .

PropertyValue (for related compounds)Citation
Molecular Formula C₁₃H₁₃FN₂O₂ (for Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate)[1]
Molecular Weight 248.26 g/mol (for Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate)[1]
Appearance White powder (for Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate)[1]
Melting Point 43-49 °C (for Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate)[1]

Synthesis Pathway and Experimental Protocol

The synthesis of 1,5-disubstituted pyrazole-4-carboxylates is commonly achieved through the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a β-ketoester.

Proposed Synthesis Workflow

The logical flow for the synthesis of the title compound is depicted below. The process begins with the reaction of 2,4-difluorophenylhydrazine with ethyl 2-acetyl-3-oxobutanoate.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Reactant1 2,4-Difluorophenylhydrazine Reaction Condensation Reaction (Knorr Pyrazole Synthesis) Reactant1->Reaction Reactant2 Ethyl 2-acetyl-3-oxobutanoate Reactant2->Reaction Product Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate Reaction->Product

Caption: Proposed synthesis workflow for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

Detailed Experimental Protocol

This protocol describes a plausible method for the synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

Materials:

  • 2,4-Difluorophenylhydrazine

  • Ethyl 2-acetyl-3-oxobutanoate

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-difluorophenylhydrazine (1.0 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • To this stirred solution, add ethyl 2-acetyl-3-oxobutanoate (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 2-6 hours), allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield the final product.

Biological Significance and Potential Applications

While specific biological data for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is limited, the pyrazole scaffold and the difluorophenyl moiety are present in numerous compounds with significant biological activities.

  • Insecticidal Activity: A study on novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives demonstrated potent insecticidal activities, suggesting that compounds with a difluorophenyl-pyrazole core can act as ryanodine receptor (RyR) regulators.[2]

  • Antifungal Activity: Pyrazole-4-carboxamide derivatives, including those with a difluoromethyl group, have shown good in vivo antifungal activity against pathogens like Rhizoctonia solani.[3]

  • Anti-inflammatory and Analgesic Properties: Many pyrazole derivatives have been investigated for their anti-inflammatory and analgesic effects.[4][5] The 1-aryl-pyrazole structure is a key feature in several non-steroidal anti-inflammatory drugs.

  • Anticancer Activity: The pyrazole scaffold is considered a "privileged structure" in the design of anticancer agents, with derivatives showing inhibitory activity against various tumor cell lines.[6]

The logical relationship for the potential application of this compound in drug discovery is outlined below.

Biological_Significance cluster_scaffolds Key Structural Features cluster_activities Potential Biological Activities Core Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate Pyrazole Pyrazole Core Core->Pyrazole DFP Difluorophenyl Moiety Core->DFP Insecticidal Insecticidal Pyrazole->Insecticidal Antifungal Antifungal Pyrazole->Antifungal AntiInflammatory Anti-inflammatory DFP->AntiInflammatory Anticancer Anticancer DFP->Anticancer

Caption: Relationship between structural features and potential biological activities.

References

An In-depth Technical Guide to the Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Synthesis Pathway

The synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is achieved through a well-established route for pyrazole formation: the condensation of a substituted hydrazine with a β-ketoester. This specific synthesis involves two primary stages:

  • Formation of the Hydrazone Intermediate: Reaction of 2,4-difluorophenylhydrazine with ethyl acetoacetate to form ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate.

  • Cyclization to the Pyrazole Core: Intramolecular cyclization of the hydrazone intermediate to yield the final product, Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

Data Presentation

Quantitative data for the target molecule is not explicitly available in the reviewed literature. However, the following tables summarize typical data for analogous pyrazole carboxylate syntheses, providing a reasonable expectation for experimental outcomes.

Table 1: Reaction Conditions for the Synthesis of Pyrazole-4-carboxylates

StepReactantsSolventCatalyst/ReagentTemperature (°C)Reaction Time (hours)
Hydrazone FormationHydrazine derivative, β-ketoesterEthanolAcetic Acid (catalytic)Room Temperature2 - 4
CyclizationHydrazone intermediateEthanol or Acetic Acid-Reflux4 - 8

Table 2: Characterization Data for Analogous Pyrazole-4-carboxylates

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Representative ¹H NMR Data (δ, ppm)
Ethyl 1H-pyrazole-4-carboxylateC₆H₈N₂O₂140.1478-808.08 (s, 2H), 4.31 (q, 2H), 1.36 (t, 3H)[1]
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylateC₁₃H₁₄N₂O₂230.2773-757.99 (s, 1H), 7.57-7.49 (m, 5H), 4.22 (q, 2H), 2.49 (s, 3H), 1.26 (t, 3H)
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylateC₈H₁₀F₂N₂O₂204.17Not AvailableNot Available

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

Step 1: Synthesis of Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate (Intermediate)

This procedure is adapted from the synthesis of similar hydrazone intermediates.

Materials:

  • 2,4-Difluoroaniline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Ethyl acetoacetate

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Dissolve 2,4-difluoroaniline (0.01 mol) in dilute hydrochloric acid (10 mL) and cool the solution to 0-5 °C in an ice bath.

  • To this cooled solution, slowly add a cold aqueous solution of sodium nitrite (0.02 mol).

  • Filter the resulting diazonium salt solution into a pre-cooled solution of ethyl acetoacetate (0.05 mol) and sodium acetate in ethanol.

  • A yellow solid is expected to precipitate. Stir the mixture at 0-5 °C for 30 minutes and then allow it to warm to room temperature.

  • Filter the solid, wash thoroughly with water, and then recrystallize from ethanol to yield the pure ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate intermediate.

Step 2: Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate (Final Product)

This is a general procedure for the cyclization of the hydrazone intermediate.

Materials:

  • Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate

  • Glacial acetic acid or Ethanol

Procedure:

  • Dissolve the dried ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate (1 equivalent) in glacial acetic acid or ethanol.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent should be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to afford the pure Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 2_4_Difluoroaniline 2,4-Difluoroaniline Diazotization Diazotization (HCl, NaNO2, 0-5°C) 2_4_Difluoroaniline->Diazotization Ethyl_Acetoacetate Ethyl Acetoacetate Coupling Coupling Reaction (Sodium Acetate, Ethanol) Ethyl_Acetoacetate->Coupling Diazotization->Coupling Intermediate Ethyl 2-[(2,4-difluorophenyl)- hydrazinylidene]-3-oxobutanoate Coupling->Intermediate Cyclization Cyclization (Acetic Acid or Ethanol, Reflux) Intermediate->Cyclization Final_Product Ethyl 1-(2,4-difluorophenyl)- 5-methylpyrazole-4-carboxylate Cyclization->Final_Product

Caption: Overall synthesis workflow for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

Logical Relationship of Reaction Steps

Logical_Relationship A Start: Key Raw Materials - 2,4-Difluoroaniline - Ethyl Acetoacetate B Step 1: Formation of Diazonium Salt from 2,4-Difluoroaniline A->B C Step 2: Japp-Klingemann Reaction Coupling of Diazonium Salt with Ethyl Acetoacetate A->C B->C D Intermediate: Formation of Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate C->D E Step 3: Knorr Pyrazole Synthesis Intramolecular Cyclization D->E F End: Final Product Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate E->F

References

Discovery and Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the synthetic pathway, experimental protocols, and relevant chemical data, offering a valuable resource for researchers in the field.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The substitution pattern on the pyrazole ring and the nature of the substituents significantly influence the pharmacological profile of these molecules. The introduction of a 2,4-difluorophenyl group at the N1 position and a methyl group at the C5 position of the pyrazole core, along with an ethyl carboxylate at C4, results in Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, a molecule with potential for further investigation in drug development programs.

Synthetic Pathway

The synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is achieved through a well-established route in heterocyclic chemistry, the Knorr pyrazole synthesis. This method involves the condensation of a hydrazine derivative with a β-ketoester. In this specific case, the synthesis proceeds in two main steps:

  • Formation of the Hydrazone Intermediate: Reaction of 2,4-difluoroaniline with sodium nitrite in an acidic medium generates a diazonium salt. This salt is then coupled with ethyl acetoacetate to form the key intermediate, Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate.

  • Cyclization to the Pyrazole Core: The hydrazone intermediate undergoes an intramolecular cyclization under appropriate conditions to yield the final product, Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

This synthetic approach is reliable and allows for the introduction of various substituents on both the phenyl and pyrazole rings, making it a versatile method for generating a library of analogous compounds for structure-activity relationship (SAR) studies.

Visualization of the Synthetic Workflow

The overall synthetic workflow for the preparation of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is depicted below.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Pyrazole Cyclization 2,4-Difluoroaniline 2,4-Difluoroaniline Diazonium Salt Diazonium Salt 2,4-Difluoroaniline->Diazonium Salt NaNO2, HCl Hydrazone Intermediate Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate Diazonium Salt->Hydrazone Intermediate Ethyl Acetoacetate, NaOAc, Ethanol Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Hydrazone Intermediate Final Product Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate Hydrazone Intermediate->Final Product Acid or Base catalyst, Heat

Figure 1: Synthetic workflow for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the intermediate and the final product.

Synthesis of Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate (Intermediate)

This procedure is based on the established method for the synthesis of similar hydrazone intermediates.[1]

Materials:

  • 2,4-Difluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Ethyl Acetoacetate

  • Sodium Acetate (NaOAc)

  • Ethanol

  • Ice

Procedure:

  • A solution of 2,4-difluoroaniline (0.01 mol) is prepared in dilute hydrochloric acid (10 mL) and cooled to 0-5 °C in an ice bath.

  • A cold aqueous solution of sodium nitrite (0.02 mol) is added dropwise to the aniline solution while maintaining the temperature below 5 °C to form the diazonium salt.

  • The resulting diazonium salt solution is then filtered into a pre-cooled solution of ethyl acetoacetate (0.05 mol) and sodium acetate in ethanol.

  • The reaction mixture is stirred at a low temperature for a specified time, during which a yellow solid precipitates.

  • The solid product is collected by filtration, washed thoroughly with water, and then recrystallized from ethanol to yield pure Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate.

Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate (Final Product)

The cyclization of the hydrazone intermediate can be achieved via the Knorr pyrazole synthesis, which typically involves heating in the presence of an acid or base catalyst.

Materials:

  • Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate

  • Glacial Acetic Acid or a suitable base (e.g., piperidine)

  • Ethanol or another suitable solvent

Procedure:

  • The intermediate, Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate, is dissolved in a suitable solvent such as ethanol.

  • A catalytic amount of a cyclizing agent, such as glacial acetic acid or a base, is added to the solution.

  • The reaction mixture is heated to reflux for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate as a pure solid.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data

PropertyExpected Value/Data
Molecular Formula C₁₃H₁₂F₂N₂O₂
Molecular Weight 282.25 g/mol
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR Expected signals for aromatic protons (difluorophenyl group), pyrazole proton, ethyl ester protons (quartet and triplet), and methyl protons (singlet).
¹³C NMR Expected signals for all unique carbon atoms in the molecule.
Mass Spectrometry Expected molecular ion peak (M+) corresponding to the molecular weight.
IR Spectroscopy Characteristic absorption bands for C=O (ester), C-F, C=N, and aromatic C-H bonds.

Table 2: Synthesis Reaction Parameters

ParameterStep 1: Hydrazone FormationStep 2: Pyrazole Cyclization
Reactants 2,4-Difluoroaniline, NaNO₂, Ethyl AcetoacetateEthyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate
Solvent HCl(aq), EthanolEthanol, Acetic Acid
Temperature 0-5 °CReflux
Reaction Time 1-2 hours4-6 hours
Yield To be determined experimentallyTo be determined experimentally
Purity To be determined experimentally (e.g., by HPLC)To be determined experimentally (e.g., by HPLC)

Potential Biological Significance and Signaling Pathways

While the specific biological activity of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate has not been extensively reported, the pyrazole scaffold is a known pharmacophore. Derivatives with similar substitutions have shown a range of biological activities. For instance, many pyrazole-containing compounds are known to act as inhibitors of various enzymes or as modulators of specific receptors.

Logical Relationship of Potential Biological Investigation

The following diagram illustrates a logical workflow for the biological evaluation of this novel compound.

Compound Ethyl 1-(2,4-difluorophenyl)-5- methylpyrazole-4-carboxylate HTS High-Throughput Screening (e.g., Enzyme Inhibition Assays, Receptor Binding Assays) Compound->HTS Hit_Identified Identification of Biological Target(s) HTS->Hit_Identified Lead_Opt Lead Optimization (SAR Studies) Hit_Identified->Lead_Opt In_Vivo In Vivo Efficacy and Toxicity Studies Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Figure 2: Logical workflow for biological evaluation.

Given the structural motifs, potential areas of investigation could include its activity as an inhibitor of kinases, cyclooxygenases (COX), or other enzymes implicated in inflammatory or proliferative diseases. Further research is warranted to elucidate the specific biological targets and signaling pathways modulated by this compound.

Conclusion

This technical guide has outlined the discovery and a plausible synthetic route for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate based on established chemical principles. The provided experimental protocols offer a starting point for the laboratory synthesis of this compound. While detailed characterization and biological activity data are yet to be published, the structural features of this molecule suggest it is a promising candidate for further investigation in the field of medicinal chemistry. The methodologies and logical frameworks presented herein are intended to facilitate future research and development efforts centered on this and related pyrazole derivatives.

References

An In-depth Technical Guide to Ethyl 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: Ethyl 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

This technical guide provides a comprehensive overview of Ethyl 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate, a compound of interest for researchers, scientists, and drug development professionals. This document details its physicochemical properties, a representative synthesis protocol, its potential biological activities, and mechanism of action, drawing upon data from related pyrazole derivatives.

Physicochemical Properties

Quantitative data for Ethyl 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate is not extensively available in public literature. The following table summarizes its computed properties and includes experimental data for a related, simpler analog for comparative purposes.

PropertyValueData Source
IUPAC Name Ethyl 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate-
Molecular Formula C₁₃H₁₂F₂N₂O₂(Calculated)
Molecular Weight 282.25 g/mol (Calculated)
CAS Number Not available-
Boiling Point Not available (Analog: Ethyl 1H-pyrazole-4-carboxylate, 138-140 °C/3 mmHg)[1][2]
Melting Point Not available (Analog: Ethyl 1H-pyrazole-4-carboxylate, 78-80 °C)[1][2]

Synthesis and Experimental Protocols

The synthesis of 1,5-disubstituted pyrazole-4-carboxylates typically involves the cyclocondensation reaction between a hydrazine derivative and a β-ketoester or a related 1,3-dicarbonyl compound. For the title compound, this involves the reaction of (2,4-difluorophenyl)hydrazine with an appropriate derivative of ethyl acetoacetate, such as ethyl 2-(ethoxymethylene)-3-oxobutanoate.

Representative Experimental Protocol:

This protocol is a general representation for the synthesis of similar pyrazole esters and may require optimization for this specific compound.[3][4]

  • Preparation of Intermediate: To a solution of ethyl acetoacetate (1 equivalent) and triethyl orthoformate (1.1 equivalents), a catalytic amount of acetic anhydride is added. The mixture is heated at 120-130 °C for 2-3 hours to form ethyl 2-(ethoxymethylene)-3-oxobutanoate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, excess reagents are removed under reduced pressure.

  • Cyclocondensation: The crude intermediate, ethyl 2-(ethoxymethylene)-3-oxobutanoate (1 equivalent), is dissolved in a suitable solvent such as ethanol or glacial acetic acid.

  • To this solution, (2,4-difluorophenyl)hydrazine hydrochloride (1 equivalent) is added portion-wise at room temperature.

  • The reaction mixture is then heated to reflux (approximately 78 °C for ethanol) for 4-6 hours. The reaction should be monitored by TLC to track the consumption of the starting materials.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and the solvent is evaporated under reduced pressure.

  • The residue is redissolved in a suitable organic solvent like ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed by rotary evaporation.

  • The resulting crude product is purified by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield the final product, Ethyl 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.[5]

Logical and Experimental Workflows

The synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate follows a logical chemical pathway, which can be visualized as a workflow.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_process Purification cluster_end Final Product A Ethyl Acetoacetate D Step 1: Intermediate Formation (Reaction with Acetic Anhydride) A->D B Triethyl Orthoformate B->D C (2,4-Difluorophenyl)hydrazine E Step 2: Cyclocondensation (Reaction in Ethanol/Acetic Acid) C->E D->E F Work-up (Extraction & Washing) E->F G Purification (Column Chromatography) F->G H Ethyl 1-(2,4-difluorophenyl)-5-methyl- 1H-pyrazole-4-carboxylate G->H G A Cell Membrane Phospholipids B Phospholipase A₂ C Arachidonic Acid A->C catalysis D COX-1 / COX-2 Enzymes E Prostaglandins C->E catalysis F Inflammation, Pain, Fever E->F G Target Compound (Pyrazole Derivative) G->D Inhibition

References

Spectroscopic Data for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate could not be located. This includes ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data.

Therefore, a detailed technical guide with quantitative data tables and specific experimental protocols for this particular compound cannot be provided at this time. The synthesis and characterization of this specific molecule may not be published in the readily accessible public domain.

For researchers, scientists, and drug development professionals interested in this compound, the absence of this data necessitates initial synthesis and subsequent spectroscopic analysis to determine its structural and electronic properties.

General Experimental Protocols for Spectroscopic Analysis of Related Pyrazole Derivatives

While specific data for the target compound is unavailable, the following general experimental protocols are commonly employed for the spectroscopic characterization of similar ethyl pyrazole-carboxylate derivatives. These methodologies can serve as a foundational guide for researchers undertaking the analysis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy: Proton NMR is crucial for determining the number of different types of protons and their neighboring environments.

    • Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectrum.

    • Data Acquisition: Standard pulse sequences are used to obtain the ¹H NMR spectrum. Key parameters to record include chemical shifts (δ) in ppm, multiplicity (e.g., singlet, doublet, triplet, quartet, multiplet), coupling constants (J) in Hz, and integration values.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different carbon environments in the molecule.

    • Sample Preparation: A more concentrated sample (typically 20-50 mg) is prepared in a deuterated solvent.

    • Instrumentation: The same NMR spectrometer as for ¹H NMR is used.

    • Data Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon. Chemical shifts (δ) in ppm are recorded.

2. Mass Spectrometry (MS)

  • Purpose: Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structure elucidation.

    • Instrumentation: Various types of mass spectrometers can be used, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Sample Introduction: The sample is introduced into the ion source, where it is ionized.

    • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M]⁺ or [M+H]⁺) is identified to confirm the molecular weight.

3. Infrared (IR) Spectroscopy

  • Purpose: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

    • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a solution.

    • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

    • Data Acquisition: The spectrometer measures the transmittance or absorbance of infrared light over a range of wavenumbers (typically 4000-400 cm⁻¹). Key absorption bands corresponding to functional groups (e.g., C=O of the ester, C=N of the pyrazole, C-F of the difluorophenyl group) are identified.

Logical Workflow for Spectroscopic Analysis

The logical progression for the spectroscopic analysis of a novel compound like Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is outlined in the following workflow diagram.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_detail NMR Details cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS IR_Data Functional Group Identification IR->IR_Data H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR MS_Data Molecular Weight Confirmation MS->MS_Data NMR_Data Structural Elucidation H_NMR->NMR_Data C_NMR->NMR_Data Structure_Confirmation Final Structure Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation NMR_Data->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.

This guide provides a foundational framework for the spectroscopic investigation of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate. The successful characterization of this molecule will depend on its synthesis and the subsequent application of these standard analytical techniques.

Technical Guide: Physical Properties of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate. Due to the limited availability of experimental data for this specific compound, this guide also includes data for the closely related analog, Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate, to provide a comparative reference.

Core Physical Properties

Quantitative data for the target compound and its structural analog are summarized below.

PropertyEthyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylateEthyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
CAS Number 1503657-78-0288252-73-3[1]
Molecular Formula C₁₃H₁₂F₂N₂O₂C₁₃H₁₃FN₂O₂[1]
Molecular Weight 282.25 g/mol 248.26 g/mol [1]
Appearance Not availableWhite powder[1]
Melting Point Not available43-49 °C[1]
Boiling Point Not availableNot available
Solubility Not availableNot available

Experimental Protocols

While a specific experimental protocol for the synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is not detailed in the available literature, a general and widely applicable method for the synthesis of 1-aryl-5-methylpyrazole-4-carboxylates involves the cyclocondensation of an arylhydrazine with a β-ketoester derivative.

Representative Synthesis Protocol:

  • Reaction Setup: A solution of 2,4-difluorophenylhydrazine (1 equivalent) in a suitable solvent, such as ethanol or acetic acid, is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

  • Addition of Reagents: To this solution, ethyl 2-(1-ethoxyethylidene)-3-oxobutanoate (a β-ketoester, 1 equivalent) is added.

  • Cyclization: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is then purified.

  • Purification: Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the final product, Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

Synthetic Workflow

The logical relationship of a typical synthesis is depicted in the following diagram.

SynthesisWorkflow A 2,4-Difluorophenylhydrazine C Cyclocondensation (e.g., Reflux in Ethanol) A->C B Ethyl 2-(1-ethoxyethylidene)- 3-oxobutanoate B->C D Crude Product C->D Reaction E Purification (e.g., Recrystallization or Column Chromatography) D->E Work-up F Ethyl 1-(2,4-difluorophenyl)-5- methylpyrazole-4-carboxylate E->F Isolation

Caption: General synthetic route for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

Signaling Pathways

There is currently no information available in the public domain regarding any biological signaling pathways associated with Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate. This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[1]

References

Biological activity of pyrazole carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Pyrazole Carboxylate Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Derivatives of pyrazole, particularly pyrazole carboxylates and their related amides, have garnered significant attention for their potent biological activities. These compounds are synthesized through versatile chemical pathways and have demonstrated significant efficacy as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of pyrazole carboxylate derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This scaffold is present in several commercially available drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, highlighting its therapeutic potential.[1][5] The incorporation of a carboxylate or carboxamide functional group onto the pyrazole ring often enhances the molecule's ability to interact with biological targets, leading to a diverse range of activities.[6] Researchers have extensively explored these derivatives, revealing their potential to inhibit key enzymes, modulate signaling pathways, and suppress the growth of pathogenic microbes and cancer cells.[4][7] This document consolidates key findings in the field, focusing on the quantitative aspects of their biological performance and the methodologies used for their evaluation.

Synthesis of Pyrazole Carboxylate Derivatives

A primary and widely used method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] For pyrazole carboxylates, this often involves an intermediate like a substituted ethyl-2,4-dioxo-4-phenylbutanoate, which is then cyclized with hydrazine hydrate.[8]

G General Synthesis Workflow for Pyrazole Carboxylates cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products R1 Substituted Acetophenone P1 Claisen Condensation (Base Catalyst, e.g., NaOEt) R1->P1 R2 Diethyl Oxalate R2->P1 R3 Hydrazine Hydrate P2 Cyclocondensation (Glacial Acetic Acid) R3->P2 I1 Intermediate: Dioxo-ester Derivative P1->I1 FP Final Product: Ethyl 5-(substituted)-1H- pyrazole-3-carboxylate P2->FP I1->P2

Caption: General synthesis workflow for pyrazole carboxylates.

Experimental Protocol: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate[9]
  • Step 1: Synthesis of Intermediate Dioxo-esters (1a-j):

    • Dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.

    • Add a mixture of diethyl oxalate and an appropriately substituted acetophenone dropwise to the sodium ethoxide solution while cooling in an ice bath.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Pour the resulting mixture into a beaker of crushed ice and acidify with a suitable acid (e.g., HCl) to precipitate the intermediate ethyl-2,4-dioxo-4-phenylbutanoate derivative.

    • Filter, wash with water, and dry the solid product. Recrystallize from ethanol.

  • Step 2: Synthesis of Pyrazole Carboxylates (2a-j):

    • Prepare a suspension of the intermediate dioxo-ester from Step 1 in glacial acetic acid.

    • Add hydrazine hydrate to the suspension.

    • Reflux the mixture for 8-10 hours.

    • Monitor the reaction completion using thin-layer chromatography (TLC).

    • After completion, pour the reaction mixture into ice-cold water.

    • Filter the precipitated solid, wash thoroughly with water, and dry.

    • Recrystallize the final pyrazole carboxylate product from a suitable solvent like ethanol.

    • Confirm the structure using analytical techniques such as IR, ¹H NMR, and Mass Spectrometry.[8]

Biological Activities

Anticancer Activity

Pyrazole carboxylate and carboxamide derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines, including lung (A549), breast (MCF-7), cervical (HeLa), and pancreatic cancer lines.[7][9][10] Their mechanism of action often involves the inhibition of critical enzymes in cell cycle progression and signal transduction, such as Cyclin-Dependent Kinases (CDKs), tubulin, EGFR, and BRAFV600E.[1][9]

G Mechanism of Action: Kinase Inhibition by Pyrazole Derivatives cluster_pathway Cellular Signaling Pathway cluster_inhibition Inhibition cluster_outcome Cellular Outcome GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR) GF->Rec Ras Ras Rec->Ras Raf Raf (BRAF) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Outcome Inhibition of Proliferation & Induction of Apoptosis Gene->Outcome PD Pyrazole Derivative PD->Rec PD->Raf

Caption: Pyrazole derivatives inhibit kinases, blocking proliferation signals.

Table 1: Anticancer Activity of Pyrazole Derivatives (IC₅₀ Values)

Compound Class Cancer Cell Line IC₅₀ (µM) Reference Compound IC₅₀ (µM) Citation
Pyrazole Chalcone (111c) MCF-7 (Breast) - - - [9]
Pyrazole Chalcone (111c) HeLa (Cervical) - - - [9]
4-chloro substituted Pyrazole HeLa (Cervical) 4.94 - - [9]
5-Phenyl-1H-pyrazole WM266.4 (Melanoma) 2.63 - - [1][2]
5-Phenyl-1H-pyrazole A375 (Melanoma) 3.16 - - [1][2]

| Pyrazole Derivative L2 | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | - | - |[10] |

Note: Specific IC₅₀ values for compound 111c were not provided in the source text, but it was noted as having the "highest inhibition".

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) into 96-well plates at a density of approximately 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives and a standard anticancer drug (e.g., Doxorubicin) in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Activity

Pyrazole carboxylate derivatives have shown broad-spectrum activity against various bacterial and fungal pathogens.[11] They are effective against both Gram-positive (e.g., Streptococcus epidermidis) and Gram-negative (Escherichia coli) bacteria, as well as fungi like Aspergillus niger and Candida albicans.[5][12]

G Workflow for Agar Well Diffusion Antimicrobial Assay cluster_prep Preparation cluster_assay Assay Execution cluster_results Incubation & Results A Prepare sterile Mueller-Hinton Agar plates C Spread inoculum evenly onto agar surface A->C B Prepare microbial inoculum (e.g., 0.5 McFarland standard) B->C D Create wells in the agar using a sterile borer C->D E Add test compounds and controls (e.g., Ciprofloxacin) to wells D->E F Incubate plates (e.g., 24h at 37°C for bacteria) E->F G Measure the diameter of the zone of inhibition (mm) F->G

Caption: Standard workflow for the agar well diffusion antimicrobial test.

Table 2: Antimicrobial Activity of Pyrazole Derivatives (MIC Values)

Compound Microorganism MIC (µg/mL) Standard Drug MIC (µg/mL) Citation
Compound 3 Escherichia coli (Gram -) 0.25 Ciprofloxacin 0.5 [5]
Compound 4 Streptococcus epidermidis (Gram +) 0.25 Ciprofloxacin 4 [5]
Compound 2 Aspergillus niger (Fungus) 1 Clotrimazole 2 [5]

| Compound 3 | Microsporum audouinii (Fungus) | 0.5 | Clotrimazole | 0.5 |[5] |

  • Medium Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly swab the entire surface of the agar plates with the prepared microbial suspension.

  • Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the inoculated agar plates.

  • Compound Application: Add a fixed volume (e.g., 100 µL) of the test pyrazole derivative solutions (at a known concentration) into the wells. Also, add a standard antibiotic/antifungal agent as a positive control and the solvent as a negative control.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).

  • Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.

Anti-inflammatory Activity

Many pyrazole derivatives function as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme.[13] By blocking COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[14] This selective inhibition is a hallmark of modern non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.[5]

G Mechanism of Action: COX-2 Inhibition by Pyrazole Derivatives cluster_pathway Inflammatory Cascade cluster_inhibition Inhibition Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA COX2 COX-2 Enzyme (Induced by Inflammatory Stimuli) AA->COX2 PGs Prostaglandins (PGE2) COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation PD Pyrazole Derivative (e.g., Celecoxib) PD->COX2

Caption: Pyrazole derivatives selectively inhibit COX-2 to reduce inflammation.

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives

Compound Assay % Inhibition Standard Drug % Inhibition Citation
Compound 4 Carrageenan-induced paw edema "Better activity" Diclofenac Sodium - [5]
Compound 2e Carrageenan-induced paw edema "Significant activity" - - [8]
Compound 2f Carrageenan-induced paw edema "Significant activity" - - [8]

| Pyrazole 2e | Carrageenan-induced paw edema | - | - | - |[14] |

Note: The sources often described the activity as "significant" or "better" without providing specific percentage inhibition values in the abstract.

  • Animal Grouping: Use Wistar albino rats, divided into groups (e.g., n=6 per group): a control group, a standard group, and test groups for different doses of the pyrazole derivatives.

  • Compound Administration: Administer the test compounds and the standard drug (e.g., Diclofenac sodium or Indomethacin) orally or intraperitoneally to the respective groups. The control group receives only the vehicle.

  • Induction of Inflammation: After a set time (e.g., 1 hour) following drug administration, inject a 0.1 mL solution of 1% carrageenan in saline into the sub-plantar region of the left hind paw of each rat to induce localized edema.

  • Edema Measurement: Measure the paw volume of each rat immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation: The difference in paw volume before and after the injection indicates the degree of edema. Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion

Pyrazole carboxylate derivatives represent a versatile and highly valuable class of heterocyclic compounds in drug discovery. The extensive research highlighted in this guide confirms their potent anticancer, antimicrobial, and anti-inflammatory activities. The structure-activity relationship studies suggest that the biological efficacy can be fine-tuned by altering the substituents on the pyrazole and phenyl rings, allowing for the optimization of lead compounds.[9][12] The established synthesis protocols are robust, and the bio-evaluation methods are well-defined, providing a clear pathway for the development of new and more effective therapeutic agents based on this privileged scaffold. Future work will likely focus on optimizing pharmacokinetic properties and exploring novel biological targets for these promising molecules.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. The synthesis is based on the well-established Knorr pyrazole synthesis, which involves the cyclocondensation of a substituted hydrazine with a β-dicarbonyl compound.[1][2][3] This protocol outlines a two-step process commencing with the preparation of (2,4-difluorophenyl)hydrazine from 2,4-difluoroaniline, followed by its reaction with ethyl 2-formylpropanoate to yield the target pyrazole. The methodology is designed to be accessible to researchers with a foundational knowledge of organic synthesis.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological properties have led to their use in the development of anti-inflammatory, analgesic, antimicrobial, and anticancer agents. The Knorr pyrazole synthesis, first reported in the late 19th century, remains a versatile and widely employed method for the construction of the pyrazole ring system.[1][2][4] The reaction typically proceeds through the condensation of a hydrazine with a 1,3-dicarbonyl compound, often under acidic conditions, to form a hydrazone intermediate which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrazole.[1][5] This application note details a specific application of this synthesis to produce Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

Experimental Protocols

Part 1: Synthesis of (2,4-difluorophenyl)hydrazine

This procedure outlines the synthesis of the key hydrazine intermediate from commercially available 2,4-difluoroaniline.

Materials:

  • 2,4-difluoroaniline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Sodium hydroxide (40% aqueous solution)

  • Diethyl ether

  • Ice

Procedure:

  • In a flask, dissolve 2,4-difluoroaniline in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a cold aqueous solution of sodium nitrite to the cooled aniline solution with continuous stirring to form the diazonium salt. Maintain the temperature below 5 °C throughout the addition.

  • In a separate reaction vessel, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid and cool it in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution to the stannous chloride solution with vigorous stirring. A precipitate of the hydrazine hydrochloride salt will form.

  • After the addition is complete, continue stirring the mixture for 30 minutes at 0-5 °C.

  • Filter the precipitate and wash it with a small amount of cold diethyl ether.

  • To isolate the free hydrazine, treat the hydrochloride salt with a 40% aqueous sodium hydroxide solution until the mixture is strongly alkaline.

  • Extract the liberated (2,4-difluorophenyl)hydrazine with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Part 2: Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

This part details the cyclocondensation reaction to form the target pyrazole.

Materials:

  • (2,4-difluorophenyl)hydrazine (from Part 1)

  • Ethyl 2-formylpropanoate (ethyl 2-methyl-3-oxopropanoate)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, dissolve (2,4-difluorophenyl)hydrazine and an equimolar amount of ethyl 2-formylpropanoate in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Data Presentation

ProductStarting MaterialsSolventCatalystReaction TimeTemperatureYield (Expected)Purity (Expected)
(2,4-difluorophenyl)hydrazine 2,4-difluoroaniline, Sodium nitrite, Stannous chloride dihydrateWaterHydrochloric acid1-2 hours0-5 °C70-80%>95%
Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate (2,4-difluorophenyl)hydrazine, Ethyl 2-formylpropanoateEthanolGlacial acetic acid2-4 hoursReflux75-85%>98%

Visualizations

Experimental Workflow

SynthesisWorkflow cluster_part1 Part 1: Synthesis of (2,4-difluorophenyl)hydrazine cluster_part2 Part 2: Synthesis of Target Compound A 2,4-difluoroaniline B Diazotization (NaNO₂, HCl, 0-5°C) A->B C 2,4-difluorophenyl diazonium chloride B->C D Reduction (SnCl₂, HCl) C->D E (2,4-difluorophenyl)hydrazine hydrochloride D->E F Basification (NaOH) E->F G (2,4-difluorophenyl)hydrazine F->G I Cyclocondensation (Ethanol, Acetic Acid, Reflux) G->I H Ethyl 2-formylpropanoate H->I J Crude Product I->J K Purification (Recrystallization/Chromatography) J->K L Ethyl 1-(2,4-difluorophenyl)-5-methyl- pyrazole-4-carboxylate K->L

Caption: Synthetic scheme for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

Reaction Mechanism

KnorrMechanism start Reactants: (2,4-difluorophenyl)hydrazine + Ethyl 2-formylpropanoate step1 Formation of Hydrazone Intermediate start->step1 Condensation step2 Intramolecular Cyclization step1->step2 Nucleophilic attack step3 Dehydration step2->step3 Elimination of H₂O end Product: Ethyl 1-(2,4-difluorophenyl)-5-methyl- pyrazole-4-carboxylate step3->end

Caption: Mechanism of the Knorr Pyrazole Synthesis.

References

Application Notes and Protocols: Mass Spectrometry of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the mass spectrometric analysis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] This document outlines predicted fragmentation pathways, experimental protocols for analysis, and quantitative data presentation.

Introduction

Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate belongs to the pyrazole class of compounds, which are known for their diverse biological activities and are common scaffolds in drug discovery.[2][3] Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. Understanding the fragmentation pattern of this specific molecule is essential for its identification, characterization, and for metabolic studies. This document provides a predictive overview of its behavior under mass spectrometric conditions.

Predicted Fragmentation Pathways

The fragmentation of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate upon ionization in a mass spectrometer is expected to be influenced by its core pyrazole structure, the ethyl ester group, and the difluorophenyl substituent. The molecular ion (M+) will likely undergo a series of characteristic cleavages.

The initial ionization would form the molecular ion. Subsequent fragmentation is likely to proceed via several pathways:

  • Loss of the Ethoxy Group: A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OCH2CH3), resulting in a stable acylium ion.[4]

  • Loss of an Ethyl Radical: Cleavage of the ethyl group from the ester moiety.

  • Cleavage of the Ester Group: Fragmentation may involve the loss of the entire ethyl carboxylate group.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo cleavage, often characterized by the loss of N2 or HCN.[2]

  • Difluorophenyl Moiety Fragmentation: The difluorophenyl group can also fragment, although aromatic rings are generally stable.[4]

A predicted fragmentation pathway is illustrated in the diagram below.

G M Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate (M+) F1 Loss of •OCH2CH3 (m/z decrease of 45) M->F1 - •OCH2CH3 F2 Loss of •CH2CH3 (m/z decrease of 29) M->F2 - •CH2CH3 F3 Loss of COOCH2CH3 (m/z decrease of 73) M->F3 - COOCH2CH3 F4 Pyrazole Ring Cleavage (e.g., loss of N2) M->F4 - N2 P1 Acylium Ion F1->P1 P2 Fragment Ion 2 F2->P2 P3 Fragment Ion 3 F3->P3 P4 Fragment Ion 4 F4->P4 G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Solutions Stock->Working Separation Chromatographic Separation (GC or LC) Working->Separation Extraction Sample Extraction (if necessary) Extraction->Separation Ionization Ionization (EI or ESI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole/ToF) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Fragmentation Fragmentation Analysis Spectrum->Fragmentation Quantification Quantification Spectrum->Quantification

References

Application Notes and Protocols for the HPLC Purification of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are designed to ensure high purity and recovery of the target compound, suitable for pharmaceutical development and other research applications.

Introduction

Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is a pyrazole derivative with potential applications in medicinal chemistry and drug discovery. Efficient purification of this compound is crucial for subsequent biological assays and formulation studies. Reversed-phase HPLC (RP-HPLC) is a widely used and effective technique for the purification of such small organic molecules.[1][2] This method separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[3][4] The addition of modifiers like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution.[2]

Experimental Protocols

  • Crude Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • 0.45 µm syringe filters

  • Accurately weigh the crude sample of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

  • Dissolve the sample in a minimal amount of a suitable solvent, such as methanol or acetonitrile, to create a concentrated stock solution.

  • Dilute the stock solution with the initial mobile phase composition to a concentration appropriate for injection. A typical starting concentration is 1-5 mg/mL.

  • Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[4]

A standard preparative HPLC system equipped with a UV detector is suitable for this purification.

ParameterCondition
HPLC System Preparative HPLC with UV Detector
Column C18, 250 x 10 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient 30% to 90% B over 20 minutes
Flow Rate 5.0 mL/min
Injection Volume 500 µL (adjustable based on concentration)
Detection Wavelength 254 nm
Column Temperature Ambient (approx. 25°C)

Note: The gradient and flow rate may require optimization depending on the specific impurity profile of the crude sample.

  • Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.

  • Inject the prepared sample solution onto the column.

  • Run the gradient method as described in the table above.

  • Monitor the chromatogram and collect the fractions corresponding to the main peak of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.

Data Presentation

The following tables present illustrative data for the purification of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

Table 1: Chromatographic Data (Illustrative)

CompoundRetention Time (min)Purity before Purification (%)Purity after Purification (%)
Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate15.285>99
Impurity 112.88<0.1
Impurity 216.55<0.1
Other Impuritiesvarious2Not Detected

Table 2: Purification Performance (Illustrative)

ParameterValue
Starting Material (crude) 1.0 g
Purified Product 0.82 g
Recovery Yield 82%
Final Purity >99.5%

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the HPLC purification workflow.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude_sample Crude Sample dissolution Dissolution in Solvent crude_sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Injection into HPLC filtration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection fraction_collection Fraction Collection detection->fraction_collection purity_analysis Purity Analysis of Fractions fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling solvent_removal Solvent Removal pooling->solvent_removal final_product Purified Product solvent_removal->final_product

Caption: Workflow for the HPLC purification of the target compound.

References

Application Notes and Protocols: Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate as a Research Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, a key heterocyclic intermediate in synthetic and medicinal chemistry. This document outlines its chemical properties, synthesis, and significant applications in the development of novel therapeutic agents and other bioactive molecules. Detailed experimental protocols and data are provided to facilitate its use in research and development.

Chemical Properties and Structure

PropertyValue
IUPAC Name Ethyl 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Molecular Formula C₁₃H₁₂F₂N₂O₂
Molecular Weight 266.25 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents such as ethanol, methanol, DMSO, and DMF

Applications in Research and Development

Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is a versatile building block primarily utilized in the synthesis of more complex molecules with potential biological activities. The pyrazole core is a well-established pharmacophore found in numerous approved drugs. The presence of the 2,4-difluorophenyl group can enhance metabolic stability and binding affinity to biological targets.

Key Application Areas:

  • Synthesis of Kinase Inhibitors: The pyrazole scaffold is a common feature in various kinase inhibitors. This intermediate can be further functionalized to synthesize potent and selective inhibitors of kinases involved in cancer cell proliferation and inflammatory signaling pathways.[1][2]

  • Development of Novel Fungicides: Pyrazole carboxamides are a known class of fungicides. This intermediate serves as a crucial precursor for the synthesis of new agricultural fungicides with potential activity against a range of plant pathogens.[3][4]

  • Preparation of Anti-inflammatory and Analgesic Agents: Pyrazole derivatives have a long history as anti-inflammatory and analgesic drugs. This compound can be used to generate novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and safety profiles.[5]

  • Creation of Bioactive Compound Libraries: Due to the reactivity of the ester group, this intermediate is ideal for generating diverse libraries of pyrazole-based compounds for high-throughput screening to identify new drug leads.

Experimental Protocols

The synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is typically achieved through a Knorr pyrazole synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[6][7]

Protocol 1: Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

This protocol describes the synthesis via the reaction of (2,4-difluorophenyl)hydrazine with ethyl 2-methylacetoacetate.

Materials:

  • (2,4-Difluorophenyl)hydrazine hydrochloride

  • Ethyl 2-methylacetoacetate

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • To a solution of (2,4-difluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium bicarbonate (1.1 eq) and stir for 15 minutes at room temperature.

  • Add ethyl 2-methylacetoacetate (1.05 eq) to the reaction mixture.

  • Add glacial acetic acid (catalytic amount, ~0.1 eq).

  • Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Quantitative Data (Typical):

ParameterValue
Yield 75-85%
Purity (by HPLC) >98%
Melting Point 68-72 °C
Protocol 2: Hydrolysis to 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylic acid

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, a key intermediate for amide coupling reactions.

Materials:

  • Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric Acid (1N)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add LiOH (2.0 eq) or NaOH (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield the carboxylic acid.

Quantitative Data (Typical):

ParameterValue
Yield 90-98%
Purity (by HPLC) >99%

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product Intermediate cluster_applications Further Synthesis 2,4-Difluorophenylhydrazine 2,4-Difluorophenylhydrazine Knorr_Synthesis Knorr Pyrazole Synthesis (Cyclocondensation) 2,4-Difluorophenylhydrazine->Knorr_Synthesis Ethyl_2_methylacetoacetate Ethyl 2-methylacetoacetate Ethyl_2_methylacetoacetate->Knorr_Synthesis Target_Molecule Ethyl 1-(2,4-difluorophenyl)- 5-methylpyrazole-4-carboxylate Knorr_Synthesis->Target_Molecule Hydrolysis Hydrolysis Target_Molecule->Hydrolysis Amide_Coupling Amide Coupling Hydrolysis->Amide_Coupling Bioactive_Molecules Bioactive Molecules (e.g., Kinase Inhibitors, Fungicides) Amide_Coupling->Bioactive_Molecules Signaling_Pathway_Logic Intermediate Ethyl 1-(2,4-difluorophenyl) -5-methylpyrazole-4-carboxylate Functionalization Chemical Synthesis (e.g., Amidation) Intermediate->Functionalization Leads to Kinase_Inhibitor Pyrazole-based Kinase Inhibitor Functionalization->Kinase_Inhibitor Creates Signaling_Pathway Cellular Signaling Pathway (e.g., Proliferation, Inflammation) Kinase_Inhibitor->Signaling_Pathway Modulates Biological_Effect Biological Effect (e.g., Anti-cancer, Anti-inflammatory) Signaling_Pathway->Biological_Effect Results in

References

Applications of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole class of molecules. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This document outlines the potential applications of this specific compound in medicinal chemistry, drawing from the established biological activities of structurally similar analogs. The primary hypothesized applications are as a key intermediate in the synthesis of novel anti-inflammatory and analgesic agents, and as a scaffold for the development of potent kinase inhibitors for oncology. Detailed protocols for its synthesis and a representative biological screening assay are provided.

Application Notes

Intermediate for Anti-Inflammatory and Analgesic Agents

The pyrazole nucleus is a cornerstone in the development of anti-inflammatory drugs, most notably in selective COX-2 inhibitors like Celecoxib.[3] Structurally related compounds, such as Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate, are widely utilized as key intermediates in the synthesis of anti-inflammatory and analgesic drugs.[4] The presence of the fluorophenyl group is known to enhance biological activity.[4] The 2,4-difluoro substitution pattern on the phenyl ring of the target compound is a common strategy in medicinal chemistry to modulate pharmacokinetic properties, such as metabolic stability and membrane permeability, and to enhance binding affinity through favorable electrostatic interactions.

Given this precedent, Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate serves as a valuable starting material or key building block for the synthesis of more complex molecules targeting pathways involved in pain and inflammation. The ethyl ester moiety provides a reactive handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid followed by amide coupling to introduce diverse chemical functionalities.

Scaffold for Kinase Inhibitor Development

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases. The pyrazole ring is a prominent scaffold in the design of kinase inhibitors.[5] Numerous pyrazole derivatives have been reported as potent inhibitors of various kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and Rho-associated kinase (ROCK-II).[5][6]

The 1-arylpyrazole structure of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate provides a foundational framework for interaction with the ATP-binding site of kinases. The 1-(2,4-difluorophenyl) group can be oriented towards the solvent-exposed region or deeper into hydrophobic pockets of the kinase domain, with the fluorine atoms potentially forming key hydrogen bonds or electrostatic interactions with the protein backbone. The core pyrazole can act as a hinge-binder, a common motif in many kinase inhibitors. Further derivatization of the 4-carboxylate position allows for the exploration of structure-activity relationships (SAR) to achieve high potency and selectivity for specific kinase targets.[1]

Quantitative Data for Structurally Related Pyrazole Derivatives

While specific quantitative data for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is not publicly available, the following table summarizes the biological activity of representative, structurally related pyrazole compounds to provide a contextual framework for potential potency.

Compound ClassTarget/AssayRepresentative Activity (IC₅₀)Reference
Pyrazole-4-carboxamide Analog (Compound 6k)Aurora Kinase A16.3 nM
Pyrazole-4-carboxamide Analog (Compound 6k)Aurora Kinase B20.2 nM
Pyrazole-4-carboxamide Analog (Compound 6k)HeLa Cell Line (Cytotoxicity)0.43 µM
Pyrazole-4-carboxamide Analog (Compound 6k)HepG2 Cell Line (Cytotoxicity)0.67 µM
Pyrazole-based CDK Inhibitor (Compound 25)HepG2 Cell Line (Cytotoxicity)0.028 µM[5]
Pyrazole-based CDK Inhibitor (Compound 25)HCT116 Cell Line (Cytotoxicity)0.035 µM[5]
Substituted Pyrazole (Compound 5, SR-3677)ROCK-II Kinase~3 nM[6]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

This protocol is a representative method based on the classical Knorr pyrazole synthesis.

Materials:

  • (2,4-Difluorophenyl)hydrazine hydrochloride

  • Ethyl 2-acetyl-3-oxobutanoate (ethyl acetoacetate derivative)

  • Ethanol, absolute

  • Glacial Acetic Acid

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Hydrazine Free-Basing: In a 250 mL round-bottom flask, dissolve (2,4-difluorophenyl)hydrazine hydrochloride (1.0 eq) in water. Cool the solution in an ice bath and slowly add a saturated solution of sodium bicarbonate until the pH is ~8. Extract the free hydrazine with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Use the resulting free hydrazine immediately in the next step.

  • Cyclocondensation Reaction: To a solution of the crude (2,4-difluorophenyl)hydrazine (1.0 eq) in absolute ethanol (10 volumes), add ethyl 2-acetyl-3-oxobutanoate (1.05 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

  • Fit the flask with a condenser and heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (100 mL) and wash successively with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In-Vitro Kinase Inhibition Assay (Representative)

This protocol describes a general method to screen the compound against a target kinase, for example, Aurora Kinase A.

Materials:

  • Recombinant human Aurora Kinase A

  • Biotinylated peptide substrate (e.g., Biotin-LRRWSLG)

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test Compound (dissolved in DMSO)

  • Staurosporine (positive control, dissolved in DMSO)

  • 384-well assay plates

  • LanthaScreen™ Eu-anti-phospho-substrate antibody (or similar time-resolved fluorescence resonance energy transfer [TR-FRET] reagent)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate in 100% DMSO. A typical starting concentration is 1 mM, diluted in 1:3 steps to create a 10-point concentration curve.

  • Assay Plate Preparation: Add 2.5 µL of the diluted compound or control (DMSO for negative control, Staurosporine for positive control) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Prepare a master mix containing the kinase assay buffer, recombinant Aurora Kinase A, and the biotinylated peptide substrate. Add 5 µL of this mix to each well.

  • Reaction Initiation: Prepare a solution of ATP in the kinase assay buffer. Add 2.5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near its Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Prepare the detection reagent mix containing the Eu-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer. Add 10 µL of this mix to each well to stop the reaction.

  • Final Incubation: Incubate the plate at room temperature for another 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the acceptor and donor wavelengths (e.g., 665 nm and 615 nm).

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_process Purification cluster_end Final Product A 2,4-Difluorophenyl hydrazine C Cyclocondensation (Knorr Synthesis) Ethanol, Acetic Acid (cat.) Reflux A->C B Ethyl 2-acetyl-3-oxobutanoate B->C D Work-up (Extraction) C->D Crude Product E Column Chromatography D->E F Ethyl 1-(2,4-difluorophenyl)- 5-methylpyrazole-4-carboxylate E->F Pure Product

Caption: General workflow for the synthesis of the target compound.

Kinase_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation promotes Inhibitor Pyrazole-Based Kinase Inhibitor (e.g., targeting RAF/MEK) Inhibitor->RAF Inhibitor->MEK

References

Application Notes and Protocols: Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate as a key intermediate in the synthesis of novel agrochemical fungicides. The focus is on the synthesis of pyrazole carboxamide derivatives, a significant class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).

Introduction

Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is a versatile chemical building block for the development of potent fungicides. The pyrazole ring system is a critical pharmacophore in numerous commercially successful agrochemicals. The presence of the 2,4-difluorophenyl group often enhances the biological activity of the final compound. This intermediate is primarily used to synthesize N-aryl-1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxamides, which have demonstrated significant fungicidal properties against a broad spectrum of plant pathogens.

The general synthetic strategy involves a two-step process:

  • Saponification (Hydrolysis): The ethyl ester is hydrolyzed to its corresponding carboxylic acid, 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a substituted aniline to form the desired N-aryl pyrazole carboxamide.

Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

The pyrazole carboxamide fungicides synthesized from this intermediate typically function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[1][2] This inhibition blocks the conversion of succinate to fumarate, a crucial step in the tricarboxylic acid (TCA) cycle and cellular respiration.[1][2] The disruption of ATP production ultimately leads to fungal cell death.

SDHI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexII Complex II (SDH) ETC Electron Transport Chain ATP ATP Production ETC->ATP SDH Succinate Dehydrogenase SDH->ETC e- transfer Fumarate Fumarate SDH->Fumarate Succinate Succinate Succinate->SDH Oxidation Outcome Fungal Cell Death ATP->Outcome Disruption leads to Fungicide Pyrazole Carboxamide Fungicide Fungicide->SDH Inhibition

Caption: Mechanism of action of pyrazole carboxamide fungicides as SDH inhibitors.

Synthetic Workflow

The overall process for converting Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate into a target N-aryl pyrazole carboxamide fungicide is outlined below.

Synthesis_Workflow Start Ethyl 1-(2,4-difluorophenyl)- 5-methylpyrazole-4-carboxylate Acid 1-(2,4-difluorophenyl)-5-methyl- pyrazole-4-carboxylic Acid Start->Acid Step 1: Hydrolysis (e.g., NaOH, EtOH/H2O, Reflux) FinalProduct N-(Aryl)-1-(2,4-difluorophenyl)- 5-methylpyrazole-4-carboxamide (Target Fungicide) Acid->FinalProduct Step 2: Amide Coupling (e.g., SOCl2 then R-NH2 or EDC/HOBt, R-NH2) Aniline Substituted Aniline (R-NH2) Aniline->FinalProduct

Caption: General synthetic workflow for producing pyrazole carboxamide fungicides.

Experimental Protocols

The following are detailed protocols for the synthesis of a representative N-aryl-1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxamide.

Protocol 1: Saponification of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Dissolve Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of NaOH (2.0-3.0 eq) to the flask.

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.

  • A precipitate of 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylic acid will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Amide Coupling to Synthesize N-aryl-1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxamide

Objective: To form the final amide product by coupling the carboxylic acid with a substituted aniline.

Method A: Via Acyl Chloride

Materials:

  • 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylic acid (from Protocol 1)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Substituted aniline

  • Anhydrous dichloromethane (DCM) or Toluene

  • Triethylamine (TEA) or Pyridine

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5-2.0 eq) to the solution at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride.

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Slowly add the acyl chloride solution to the aniline solution at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final N-aryl-1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxamide.

Method B: Using a Coupling Agent

Materials:

  • 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylic acid

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), substituted aniline (1.0 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) in anhydrous DCM or DMF.[3]

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.[3]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the desired amide product.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and fungicidal activity of pyrazole carboxamide derivatives. The data is compiled from literature on structurally similar compounds, as specific data for derivatives of 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is not widely available in public sources.

Table 1: Representative Reaction Yields

StepReactionReagentsTypical Yield
1Ester HydrolysisNaOH, EtOH/H₂O, reflux85-95%
2Amide Coupling (Acyl Chloride)SOCl₂, Substituted Aniline, TEA70-90%
2Amide Coupling (EDC/HOBt)EDC, HOBt, DIPEA60-85%

Table 2: Representative In Vitro Fungicidal Activity (EC₅₀ values in µg/mL)

EC₅₀ values represent the concentration of the compound required to inhibit 50% of fungal growth. Lower values indicate higher potency.

Target Fungicide ScaffoldBotrytis cinereaRhizoctonia solaniFusarium graminearumReference Compound (Boscalid)
N-(pyridinyl)-pyrazole-carboxamide>50>50~25-500.85
N-(thiazolyl)-pyrazole-carboxamide0.40>50-0.85
N-(phenyl)-pyrazole-carboxamide-0.37>1000.85

Note: The activity of specific N-aryl-1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxamides would need to be determined experimentally but is expected to fall within the range of other pyrazole carboxamide SDHI fungicides.

Conclusion

Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is a valuable precursor for the synthesis of a diverse range of pyrazole carboxamide fungicides. The synthetic route via hydrolysis and subsequent amide coupling is a well-established and efficient method. The resulting compounds are potent inhibitors of the fungal succinate dehydrogenase enzyme, making them effective broad-spectrum fungicides for crop protection. Further research and derivatization using this intermediate could lead to the discovery of new agrochemicals with improved efficacy and safety profiles.

References

Application Notes and Protocols for Enzyme Inhibition Assay with Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for assessing the enzyme inhibitory potential of the compound Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate. Pyrazole derivatives are a well-established class of compounds with a broad range of biological activities, frequently explored as inhibitors of various enzymes in drug discovery. Given the structural features of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, this document outlines protocols for screening its activity against two common enzyme targets for pyrazole-based inhibitors: Cyclooxygenase (COX) enzymes and Protein Kinases.

Background: Pyrazole Derivatives as Enzyme Inhibitors

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1] Its unique chemical properties allow for versatile substitutions, leading to potent and selective inhibitors of various enzyme families. Notably, pyrazole-containing molecules have been successfully developed as anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes and as anti-cancer therapeutics by inhibiting protein kinases. The 1,5-diarylpyrazole structure, in particular, is a classic motif for selective COX-2 inhibition.

Potential Enzyme Targets and Assay Principle

Given the prevalence of pyrazole derivatives as enzyme inhibitors, two primary assay types are presented here as starting points for characterizing Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

  • Cyclooxygenase (COX) Inhibition Assay: COX-1 and COX-2 are key enzymes in the prostaglandin biosynthesis pathway, which is involved in inflammation and pain.[2] Assaying the inhibitory activity of the test compound against both COX-1 and COX-2 can determine its potency and selectivity. This is crucial as selective COX-2 inhibition is often a desirable trait to minimize gastrointestinal side effects associated with non-selective NSAIDs.[2]

  • Protein Kinase Inhibition Assay: Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer. Biochemical assays are fundamental for determining a compound's ability to inhibit a target kinase's activity, typically by measuring the transfer of a phosphate group from ATP to a substrate.[3]

Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol provides a method for determining the half-maximal inhibitory concentration (IC50) of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate against human recombinant COX-1 and COX-2.

A. Materials and Reagents:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Celecoxib (selective COX-2 inhibitor control)

  • SC-560 (selective COX-1 inhibitor control)

  • Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

  • Dimethyl Sulfoxide (DMSO)

  • 96-well white opaque microplate

  • Fluorescence microplate reader

B. Reagent Preparation:

  • Assay Buffer: Prepare the COX Assay Buffer according to the manufacturer's instructions.

  • Enzyme Dilution: Dilute COX-1 and COX-2 enzymes to the desired concentration in the assay buffer. Keep the diluted enzymes on ice.

  • Test Compound Preparation: Prepare a stock solution of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate in DMSO. Create a serial dilution of the stock solution to generate a range of test concentrations.

  • Control Preparation: Prepare stock solutions of Celecoxib and SC-560 in DMSO and create serial dilutions.

  • Reaction Mix: Prepare a reaction mix containing the COX Assay Buffer, COX Cofactor, and COX Probe for the number of assays to be performed.[4]

C. Assay Procedure: [4][5]

  • To the wells of a 96-well plate, add the appropriate volume of the reaction mix.

  • Add the diluted test compound or control inhibitors to their respective wells. For the enzyme control (100% activity), add DMSO.

  • Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.

  • Incubate the plate at 37°C for 10-15 minutes to allow for the interaction between the inhibitor and the enzyme.[4][6]

  • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

  • Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.[5]

D. Data Analysis:

  • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

  • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for COX Inhibition Assay

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Probe, Cofactor) add_reagents Add Buffer, Cofactor, Probe, and Test Compound to 96-well plate prep_reagents->add_reagents prep_enzyme Dilute COX-1 and COX-2 Enzymes add_enzyme Add Diluted Enzyme prep_enzyme->add_enzyme prep_compound Prepare Serial Dilutions of Test Compounds prep_compound->add_reagents add_reagents->add_enzyme incubate Incubate at 37°C add_enzyme->incubate initiate_reaction Add Arachidonic Acid to initiate reaction incubate->initiate_reaction measure Measure Fluorescence over time initiate_reaction->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition det_ic50 Determine IC50 values calc_inhibition->det_ic50

Caption: Workflow for the in vitro COX inhibition assay.

Protocol 2: In Vitro Protein Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to assess the inhibitory activity of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate against a specific protein kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

A. Materials and Reagents:

  • Target Protein Kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA)[3]

  • Adenosine Triphosphate (ATP)

  • Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

  • Staurosporine (broad-spectrum kinase inhibitor control)

  • Dimethyl Sulfoxide (DMSO)

  • Luminescence-based Kinase Assay Kit (e.g., ADP-Glo™)[7]

  • 96-well or 384-well white microplate

  • Luminometer

B. Reagent Preparation:

  • Kinase Buffer: Prepare the kinase buffer as required for the specific kinase.

  • Enzyme and Substrate: Dilute the kinase and its substrate to their final desired concentrations in the kinase buffer.[3]

  • ATP Solution: Prepare an ATP solution at the desired concentration (often at the Km for the specific kinase) in the kinase buffer.[3]

  • Test Compound: Prepare a stock solution of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate in DMSO and create a serial dilution.

  • Control: Prepare a serial dilution of Staurosporine in DMSO.

C. Assay Procedure: [3][7]

  • Add the kinase, substrate, and test compound/control to the wells of a microplate.

  • Initiate the kinase reaction by adding the ATP solution.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the luminescent detection reagent according to the kit manufacturer's protocol. This typically involves a reagent to stop the kinase reaction and deplete unused ATP, followed by a second reagent to convert ADP to ATP and measure light output.[7]

  • Incubate at room temperature for the time specified in the kit protocol.

  • Measure the luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed).

D. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Workflow for Kinase Inhibition Assay

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Kinase, Substrate, ATP, and Buffer add_components Add Kinase, Substrate, and Test Compound to Plate prep_reagents->add_components prep_compound Prepare Serial Dilutions of Test Compound prep_compound->add_components initiate_reaction Initiate Reaction with ATP add_components->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate add_detection Add Luminescent Detection Reagent incubate->add_detection measure Measure Luminescence add_detection->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for a luminescence-based kinase inhibition assay.

Data Presentation

Quantitative data from the inhibition assays should be summarized for clear comparison.

Table 1: COX Inhibition Data for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylateExperimentalExperimentalCalculated
Celecoxib (Control)LiteratureLiteratureLiterature
SC-560 (Control)LiteratureLiteratureLiterature

Table 2: Protein Kinase Inhibition Data for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

CompoundTarget KinaseIC50 (µM)
Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylateKinase NameExperimental
Staurosporine (Control)Kinase NameLiterature

Signaling Pathway Visualization

Should the compound show significant activity against a protein kinase, it is important to understand the signaling pathway in which the kinase is involved. Below is a generic representation of a kinase signaling cascade.

Generic Kinase Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Activation Kinase2 Target Kinase (e.g., inhibited by compound) Kinase1->Kinase2 Phosphorylation Substrate Substrate Protein Kinase2->Substrate Phosphorylation TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor Activation Inhibitor Ethyl 1-(2,4-difluorophenyl) -5-methylpyrazole-4-carboxylate Inhibitor->Kinase2 Inhibition GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation

Caption: A simplified model of a kinase signal transduction pathway.

References

Application Notes and Protocols for Cell-based Assays: Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is a synthetic heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Many compounds with a pyrazole core have been shown to modulate key cellular processes such as cell proliferation, cell cycle progression, and apoptosis, often by targeting specific kinases or other signaling proteins.[2][4][5]

These application notes provide a framework for evaluating the potential cytotoxic and anti-proliferative effects of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate using common cell-based assays. The following protocols are designed to be adaptable to various cancer cell lines and research objectives, providing a foundational methodology for preliminary screening and mechanism of action studies.

Presumed Mechanism of Action

Based on the activities of structurally related pyrazole compounds, it is hypothesized that Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate may exert its effects by inducing apoptosis and inhibiting cell proliferation in cancer cells. The proposed assays are designed to test this hypothesis by measuring key hallmarks of these cellular processes.

Diagram 1: Hypothetical Signaling Pathway

hypothetical_signaling_pathway Compound Ethyl 1-(2,4-difluorophenyl)-5- methylpyrazole-4-carboxylate Target Putative Target (e.g., Kinase, Receptor) Compound->Target Pathway Downstream Signaling Cascade Target->Pathway Inhibition Apoptosis Apoptosis Induction Pathway->Apoptosis Proliferation Inhibition of Cell Proliferation Pathway->Proliferation CellDeath Cell Death Apoptosis->CellDeath GrowthArrest Cell Growth Arrest Proliferation->GrowthArrest mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_compound Treat with compound (serial dilutions) incubate1->treat_compound incubate2 Incubate 24/48/72h treat_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end screening_process start Start: Compound Synthesis primary_screen Primary Screening: Cell Viability (MTT Assay) start->primary_screen determine_ic50 Determine IC50 Values primary_screen->determine_ic50 secondary_screen Secondary Screening: (Active Compounds) determine_ic50->secondary_screen apoptosis_assay Apoptosis Assay (Annexin V/PI) secondary_screen->apoptosis_assay proliferation_assay Proliferation Assay (BrdU) secondary_screen->proliferation_assay moa_studies Mechanism of Action Studies (e.g., Western Blot, Cell Cycle) apoptosis_assay->moa_studies proliferation_assay->moa_studies end End: Lead Candidate moa_studies->end

References

In vivo studies with Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for In Vivo Studies with Pyrazole Derivatives

To the Researcher: The following application notes and protocols are based on established methodologies for evaluating pyrazole-containing compounds in preclinical in vivo studies. While specific in vivo data for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is not available in the public domain, this document provides a comprehensive framework for designing and conducting such studies, drawing from research on structurally related pyrazole derivatives.

Introduction

Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate belongs to the pyrazole class of heterocyclic compounds, which are of significant interest in pharmaceutical research. Various substituted pyrazoles have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The protocols outlined below are intended to guide the in vivo evaluation of this and similar compounds to determine their pharmacokinetic profiles, efficacy, and safety.

Preclinical In Vivo Study Design

A logical workflow is essential for the systematic evaluation of a novel chemical entity. The following diagram illustrates a typical workflow for preclinical in vivo studies.

preclinical_workflow cluster_0 Phase 1: Pharmacokinetics cluster_1 Phase 2: Efficacy cluster_2 Phase 3: Safety & Toxicology PK_Study Pharmacokinetic (PK) Study (Single Dose) Dose_Ranging Dose-Ranging Study (Single Ascending Dose) PK_Study->Dose_Ranging Determine Cmax, Tmax, AUC, t1/2 Efficacy_Model Disease Model Efficacy Study (e.g., Inflammation, Pain) Dose_Ranging->Efficacy_Model Select Doses Acute_Toxicity Acute Toxicity Study (Single High Dose) Efficacy_Model->Acute_Toxicity Evaluate Safety Subchronic_Toxicity Sub-chronic Toxicity Study (Repeated Dosing) Acute_Toxicity->Subchronic_Toxicity

Caption: A generalized workflow for preclinical in vivo studies.

Pharmacokinetic Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the test compound.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

  • Compound Formulation: The compound should be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline).

  • Dosing:

    • Intravenous (IV) Administration: A single dose (e.g., 5 mg/kg) is administered via the tail vein.

    • Oral (PO) Administration: A single dose (e.g., 20 mg/kg) is administered by oral gavage.

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Data Presentation:

ParameterIV AdministrationPO Administration
Dose (mg/kg) 520
Cmax (ng/mL) -To be determined
Tmax (h) -To be determined
AUC (0-t) (ngh/mL) To be determinedTo be determined
AUC (0-inf) (ngh/mL) To be determinedTo be determined
t1/2 (h) To be determinedTo be determined
Cl (L/h/kg) To be determined-
Vd (L/kg) To be determined-
Bioavailability (%) -To be determined

Efficacy Studies: Anti-inflammatory Activity

Objective: To evaluate the anti-inflammatory potential of the test compound in a relevant animal model. The carrageenan-induced paw edema model is a standard for acute inflammation.

Protocol:

  • Animal Model: Male Wistar rats (6-8 weeks old, 180-220g).

  • Groups:

    • Vehicle Control (e.g., 0.5% CMC)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Test Compound (e.g., 10, 20, 40 mg/kg)

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound, positive control, or vehicle is administered orally.

    • One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.

    • Paw volume is measured at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition
Vehicle Control -To be determined0
Positive Control 10To be determinedTo be determined
Test Compound 10To be determinedTo be determined
Test Compound 20To be determinedTo be determined
Test Compound 40To be determinedTo be determined

Signaling Pathway Visualization

Many anti-inflammatory pyrazole derivatives are known to inhibit the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The following diagram illustrates this mechanism.

cox_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Test_Compound Ethyl 1-(2,4-difluorophenyl) -5-methylpyrazole-4-carboxylate Test_Compound->COX_Enzymes Inhibition

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate?

A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In this specific case, the reaction occurs between ethyl acetoacetate and 2,4-difluorophenylhydrazine. The reaction typically proceeds in two main stages: the formation of a hydrazone intermediate followed by an acid- or base-catalyzed intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Q2: I am observing the formation of a regioisomeric byproduct. How can I improve the regioselectivity of the reaction?

A2: The formation of the undesired regioisomer, ethyl 1-(2,4-difluorophenyl)-3-methylpyrazole-4-carboxylate, is a common challenge. Regioselectivity is influenced by the reaction conditions. Generally, in the reaction between an unsymmetrical β-ketoester like ethyl acetoacetate and an arylhydrazine, the initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl groups. The regiochemical outcome can be directed by carefully controlling the pH of the reaction medium. Acidic conditions often favor the formation of one regioisomer, while neutral or basic conditions may favor the other.

Q3: What are the critical parameters to control for maximizing the yield?

A3: Several factors can significantly impact the yield:

  • Purity of Reactants: Ensure the high purity of both ethyl acetoacetate and 2,4-difluorophenylhydrazine. Impurities can lead to side reactions and lower yields.

  • Reaction Temperature: The temperature for both the hydrazone formation and the subsequent cyclization needs to be carefully optimized.

  • Solvent: The choice of solvent can influence reaction rates and regioselectivity. Alcohols such as ethanol are commonly used.

  • Catalyst: The type and concentration of the acid or base catalyst used for the cyclization step are crucial.

  • Water Removal: Efficient removal of water formed during the reaction can drive the equilibrium towards the product, thus improving the yield.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Problem Potential Cause(s) Suggested Solution(s)
Low Overall Yield - Incomplete reaction. - Degradation of reactants or products. - Formation of side products. - Suboptimal reaction conditions.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure the reaction goes to completion. - Adjust the reaction temperature and time. - Use a Dean-Stark apparatus to remove water azeotropically during cyclization. - Purify the starting materials before use.
Formation of Regioisomers The nucleophilic attack of the substituted nitrogen of 2,4-difluorophenylhydrazine can occur at either the acetyl or the ester carbonyl of ethyl acetoacetate.- pH Control: Carefully control the pH of the reaction mixture. An acidic catalyst (e.g., acetic acid, p-toluenesulfonic acid) can favor the formation of the desired 5-methyl isomer. - Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experiment with different solvents (e.g., ethanol, isopropanol, toluene).
Presence of Unreacted Starting Materials - Insufficient reaction time or temperature. - Ineffective catalyst. - Poor mixing.- Increase the reaction time and/or temperature, monitoring for product degradation. - Screen different acid or base catalysts and optimize their concentration. - Ensure efficient stirring throughout the reaction.
Formation of Dark-Colored Impurities - Decomposition of the hydrazine starting material. - Oxidation of intermediates or the final product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use freshly distilled and purified 2,4-difluorophenylhydrazine. - Avoid excessively high reaction temperatures.
Difficult Purification - Presence of closely related impurities, such as the regioisomer. - Oily product that is difficult to crystallize.- Optimize the reaction conditions to minimize the formation of the regioisomer. - Employ column chromatography with a carefully selected eluent system for separation. - Attempt recrystallization from a variety of solvents or solvent mixtures.

Data Presentation

The following table summarizes typical yields obtained for the synthesis of 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates, which are structurally related to the target molecule and synthesized through a similar pathway. This data can serve as a benchmark for yield expectations.

Aryl GroupYield (%)Reference
Naphthalen-2-yl78[1]
2,4,6-Trichlorophenyl86[1]
4-Trifluoromethylphenyl80[1]

Experimental Protocols

A plausible two-step synthesis for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is outlined below, based on the Knorr pyrazole synthesis.

Step 1: Synthesis of Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate (Hydrazone Intermediate)

This procedure is adapted from a known method for the synthesis of a similar intermediate.[2]

  • Diazotization of 2,4-difluoroaniline:

    • Dissolve 2,4-difluoroaniline (1.29 g, 0.01 mol) in dilute hydrochloric acid (10 mL).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite (0.76 g, 0.011 mol). Maintain the temperature below 5 °C.

  • Coupling with Ethyl Acetoacetate:

    • In a separate flask, dissolve ethyl acetoacetate (1.30 g, 0.01 mol) and sodium acetate (2.46 g, 0.03 mol) in ethanol (20 mL).

    • Cool this solution to 0-5 °C.

    • Slowly add the freshly prepared diazonium salt solution to the ethyl acetoacetate solution with vigorous stirring.

    • Continue stirring at 0-5 °C for 1-2 hours.

  • Isolation and Purification:

    • The precipitated yellow solid is collected by filtration.

    • Wash the solid with cold water.

    • Recrystallize the crude product from ethanol to obtain pure ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate.

Step 2: Cyclization to Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

This is a general procedure for the acid-catalyzed cyclization of the hydrazone intermediate.

  • Reaction Setup:

    • Dissolve the dried hydrazone intermediate from Step 1 in a suitable solvent such as glacial acetic acid or ethanol containing a catalytic amount of a stronger acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Cyclization:

    • Heat the reaction mixture to reflux (the exact temperature will depend on the solvent) for several hours.

    • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If acetic acid was used as the solvent, carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product, Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

Visualizations

Experimental Workflow: Knorr Pyrazole Synthesis

Knorr_Synthesis_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization A 2,4-Difluoroaniline B Diazotization (NaNO2, HCl, 0-5°C) A->B 1. C Diazonium Salt B->C E Coupling Reaction C->E 2. D Ethyl Acetoacetate + Sodium Acetate in Ethanol D->E F Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate (Hydrazone Intermediate) E->F G Hydrazone Intermediate I Cyclization (Heat) G->I H Acid Catalyst (e.g., Acetic Acid, H2SO4) H->I J Ethyl 1-(2,4-difluorophenyl)-5-methyl- pyrazole-4-carboxylate I->J

Caption: Workflow for the Knorr synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

Troubleshooting Logic: Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Is the reaction going to completion? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are starting materials pure? A1_Yes->Q2 Sol1 Increase reaction time/temperature. Optimize catalyst. A1_No->Sol1 End Yield Improved Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are there significant side products? A2_Yes->Q3 Sol2 Purify reactants before use. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol3 Optimize reaction conditions to improve selectivity (e.g., pH, solvent). A3_Yes->Sol3 A3_No->End Sol3->End

Caption: Troubleshooting flowchart for addressing low reaction yield.

References

Technical Support Center: Purification of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate?

A1: Common impurities can include unreacted starting materials, such as (2,4-difluorophenyl)hydrazine and ethyl 2-cyano-3-oxobutanoate (or equivalent reactants). Additionally, regioisomers formed during the pyrazole ring synthesis can be a significant impurity. Side-reaction products and degradation products from prolonged reaction times or high temperatures may also be present.

Q2: Which purification techniques are most effective for this compound?

A2: The most commonly employed and effective purification techniques for pyrazole derivatives like Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate are column chromatography and recrystallization.[1] The choice between these methods often depends on the impurity profile and the scale of the purification.

Q3: How does the presence of fluorine atoms in the molecule affect purification?

A3: The highly electronegative fluorine atoms can alter the molecule's polarity, solubility, and intermolecular interactions. This can sometimes make separation from structurally similar non-fluorinated or partially fluorinated impurities challenging. However, these unique electronic properties can also be exploited for selective purification methods like reverse-phase HPLC.

Q4: Can I use distillation for purification?

A4: While distillation is a common purification technique for liquids, it may not be suitable for this compound if it has a high boiling point or is thermally labile. For many pyrazole derivatives, purification is often achieved through crystallization or chromatography.[2]

Troubleshooting Guides

Column Chromatography
ProblemPossible CauseSuggested Solution
Poor Separation of Product and Impurities Incorrect solvent system polarity.Optimize the eluent system. A common starting point for pyrazole esters is a mixture of hexane and ethyl acetate.[1][3] Gradually increasing the polarity by increasing the ethyl acetate ratio can improve separation.
Column overloading.Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude material to silica gel.
Co-elution of closely related impurities (e.g., regioisomers).Consider using a different stationary phase, such as alumina, or switch to reverse-phase chromatography.
Product is not Eluting from the Column Solvent system is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol in dichloromethane can be effective.[3]
Tailing of Spots on TLC Compound may be acidic or basic, leading to strong interaction with silica gel.Add a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve the peak shape.
Recrystallization
ProblemPossible CauseSuggested Solution
Compound Oils Out Instead of Crystallizing The solution is too supersaturated, or the cooling is too rapid.Use a more dilute solution by adding more hot solvent. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Presence of impurities inhibiting crystallization.Try to purify the compound further by another method, such as a quick filtration through a small plug of silica gel, before attempting recrystallization.
No Crystals Form Upon Cooling The solution is not sufficiently supersaturated.Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
The compound is too soluble in the chosen solvent.Try a different solvent or a mixed solvent system. A common technique is to dissolve the compound in a "good" solvent and then add a "poor" solvent (in which the compound is less soluble) dropwise until turbidity appears, then heat to redissolve and cool slowly.[4]
Low Recovery of Purified Product The compound has significant solubility in the cold solvent.Minimize the amount of solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the TLC plate using various solvent systems (e.g., different ratios of hexane:ethyl acetate) to determine the optimal eluent for separation.[3]

  • Column Packing: Prepare a slurry of silica gel in the chosen low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[5]

  • Sample Loading: Dissolve the crude Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate in a minimum amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water). Heat the mixture to boiling. If the compound dissolves completely in the hot solvent and precipitates upon cooling, the solvent is suitable.[4][6]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Data Presentation

Purification MethodTypical Solvent System(s)Potential for Impurity RemovalRemarks
Column Chromatography Hexane / Ethyl Acetate gradientsGood for removing a wide range of impurities with different polarities, including regioisomers.A versatile and widely used method for purification of pyrazole esters.[1]
Dichloromethane / Methanol gradientsEffective for more polar pyrazole derivatives.Methanol concentration should be kept low to avoid dissolving the silica gel.[3]
Recrystallization Ethanol / WaterEffective for removing less soluble or more soluble impurities.A good choice for final purification to obtain high-purity crystalline material.[7]
IsopropanolCan be a good alternative to ethanol.
Hexane / Ethyl AcetateUseful for compounds that are highly soluble in ethyl acetate and poorly soluble in hexane.

Visualizations

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve Crude in Hot Solvent start->dissolve cool Cool Solution dissolve->cool outcome Observe Outcome cool->outcome crystals Crystals Form outcome->crystals Success oiling Product Oils Out outcome->oiling Problem no_crystals No Crystals Form outcome->no_crystals Problem end_success Isolate Pure Crystals crystals->end_success solution_oiling Use more solvent Cool more slowly oiling->solution_oiling solution_no_crystals Evaporate some solvent Try anti-solvent no_crystals->solution_no_crystals end_retry Re-attempt Recrystallization solution_oiling->end_retry solution_no_crystals->end_retry

Caption: Troubleshooting logic for common recrystallization issues.

Experimental_Workflow_Column_Chromatography start Start tlc 1. TLC Analysis (Determine Eluent) start->tlc pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Sample (Adsorb on Silica) pack->load elute 4. Elute Column & Collect Fractions load->elute monitor 5. Monitor Fractions (TLC) elute->monitor combine 6. Combine Pure Fractions monitor->combine evaporate 7. Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Experimental workflow for column chromatography purification.

References

Technical Support Center: Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate. This resource is intended for researchers, scientists, and drug development professionals to address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate?

A1: The primary stability concerns for this compound are hydrolysis of the ethyl ester, photodegradation, and thermal decomposition. As a substituted pyrazole, the molecule may also be susceptible to oxidation. The extent of degradation is influenced by factors such as pH, light exposure, temperature, and the presence of oxidizing agents.

Q2: How should I properly store Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate to ensure its stability?

A2: To minimize degradation, the compound should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it in a cool, dry, and well-ventilated area, away from heat and direct sunlight. For long-term storage, refrigeration (2-8 °C) is advisable.

Q3: I am observing a new peak in my HPLC analysis after storing the compound in solution. What could be the cause?

A3: The appearance of a new peak in your HPLC chromatogram likely indicates degradation. The most common degradation pathway in solution is hydrolysis of the ethyl ester to the corresponding carboxylic acid, especially if the solvent is aqueous or contains acidic or basic impurities. Other possibilities include photodegradation if the solution was exposed to light.

Q4: Can I predict the potential degradation products of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate?

A4: Yes, based on the structure, the most probable degradation products are:

  • Hydrolysis Product: 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylic acid, formed by the cleavage of the ethyl ester.

  • Oxidative Degradation Products: N-oxides or other oxidized species on the pyrazole or phenyl rings.

  • Photodegradation Products: Complex rearrangement or cleavage products resulting from UV or visible light exposure.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

Symptom: You observe a decrease in the compound's activity or variable results in your biological assays over time.

Possible Cause: This could be due to the degradation of the active compound in your stock solutions or assay buffer.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh solutions of the compound immediately before your experiments.

  • Solvent Selection: Use anhydrous, high-purity solvents for preparing stock solutions. If aqueous buffers are necessary for the assay, minimize the time the compound spends in the aqueous environment.

  • pH Control: Maintain the pH of your assay buffer in the neutral range (pH 6-8), as extreme pH values can accelerate hydrolysis.

  • Light Protection: Protect your solutions from light by using amber vials or covering them with aluminum foil.

  • Stability-Indicating Method: Use a validated stability-indicating HPLC method to check the purity of your compound in the solutions under your experimental conditions.

Issue 2: Appearance of Impurities in Stored Solid Compound

Symptom: You notice a change in the physical appearance (e.g., color change from white to brownish) or detect new impurities by TLC or HPLC in your solid compound that has been stored for a while.

Possible Cause: This may be due to oxidation or slow degradation from exposure to air, moisture, or light.

Troubleshooting Steps:

  • Proper Storage: Ensure the compound is stored under the recommended conditions (cool, dry, dark, and under an inert atmosphere).

  • Repurification: If impurities are detected, consider repurifying a small amount of the compound by recrystallization or column chromatography before use.

  • Characterization: Characterize the impurities using techniques like LC-MS or NMR to understand the degradation pathway.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study on Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate. These values are illustrative and intended to provide an expectation of the compound's stability under various stress conditions. Actual degradation will depend on the specific experimental parameters.

Stress ConditionParametersDuration% Degradation (Hypothetical)Major Degradation Product
Acid Hydrolysis 0.1 N HCl24 hours15%1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylic acid
Base Hydrolysis 0.1 N NaOH8 hours25%1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylic acid
Oxidative 3% H₂O₂24 hours10%Oxidized derivatives (e.g., N-oxides)
Thermal 60 °C48 hours5%Minor unidentified products
Photolytic UV light (254 nm)12 hours20%Complex mixture of photoproducts

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Keep a solid sample of the compound in an oven at 60°C for 48 hours. Dissolve the stressed solid in the solvent to the stock solution concentration before analysis.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 12 hours.

3. Sample Analysis:

  • At the end of the exposure time, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage of degradation and identify the retention times of the degradation products.

  • If necessary, use LC-MS to identify the mass of the degradation products to aid in structure elucidation.

Visualizations

Degradation_Pathway parent Ethyl 1-(2,4-difluorophenyl)- 5-methylpyrazole-4-carboxylate hydrolysis_product 1-(2,4-difluorophenyl)-5-methylpyrazole- 4-carboxylic acid parent->hydrolysis_product Acid/Base Hydrolysis oxidation_product Oxidized Products (e.g., N-oxides) parent->oxidation_product Oxidation (e.g., H₂O₂) photo_product Photodegradation Products parent->photo_product Photolysis (UV light)

Caption: Potential degradation pathways for the compound.

Experimental_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis neutralize Neutralize/ Dilute Samples acid->neutralize base Base Hydrolysis base->neutralize oxidation Oxidation oxidation->neutralize thermal Thermal thermal->neutralize photo Photolysis photo->neutralize start Prepare Stock Solution (1 mg/mL) start->acid start->base start->oxidation start->thermal start->photo analyze HPLC Analysis neutralize->analyze evaluate Evaluate Data (% Degradation, Impurity Profile) analyze->evaluate

Caption: Workflow for a forced degradation study.

Technical Support Center: Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate?

A1: The most common and direct method is the Knorr pyrazole synthesis, which involves the cyclocondensation of 2,4-difluorophenylhydrazine with a suitable β-ketoester, typically ethyl 2-acetyl-3-oxobutanoate or a related 1,3-dicarbonyl compound.[1] The reaction is often catalyzed by an acid.

Q2: What are the critical parameters influencing the regioselectivity of the reaction?

A2: The formation of the desired 1,5-disubstituted pyrazole over its 1,3-disubstituted regioisomer is a key challenge. The regioselectivity is significantly influenced by:

  • Solvent: Aprotic polar solvents like N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) have been shown to favor the formation of a single regioisomer.[2]

  • Catalyst: The use of an acid catalyst can influence the reaction rate and, in some cases, the regiochemical outcome.

  • Reaction Temperature: Temperature control is crucial for minimizing side reactions and can affect the kinetic versus thermodynamic product distribution.

Q3: My reaction mixture has turned a dark yellow or reddish color. Is this normal?

A3: Yes, the formation of a yellow or red color is a common observation in Knorr pyrazole syntheses, especially when using hydrazine salts.[3][4] This is often due to the formation of minor, highly colored impurities, potentially from side reactions of the hydrazine. While often not indicative of a failed reaction, a very dark color may suggest excessive side product formation.

Q4: I am observing a significant amount of a byproduct with the same mass as my desired product. What is it likely to be?

A4: The most probable byproduct with the same mass is the regioisomer, Ethyl 1-(2,4-difluorophenyl)-3-methylpyrazole-4-carboxylate. This arises from the alternative cyclization pathway during the reaction. Differentiating between these isomers requires careful analysis of spectroscopic data, particularly ¹H and ¹³C NMR.

Q5: What are the best practices for purifying the final product?

A5: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, a solvent system such as ethanol/water or hexane/ethyl acetate is often effective. For column chromatography, a silica gel stationary phase with a gradient of hexane and ethyl acetate is a common choice.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield 1. Incomplete reaction. 2. Formation of a stable hydrazone intermediate that does not cyclize. 3. Suboptimal reaction temperature. 4. Degradation of starting materials or product.1. Monitor the reaction by TLC or LC-MS to ensure the consumption of starting materials. If the reaction has stalled, consider adding more catalyst or increasing the reaction time. 2. Ensure sufficient acid catalyst is present to promote the cyclization and dehydration steps. Increasing the temperature may also be necessary. 3. Optimize the reaction temperature. While higher temperatures can increase the rate, they may also lead to more side products. A temperature range of 80-120 °C is a typical starting point. 4. Use high-purity starting materials. 2,4-difluorophenylhydrazine can be unstable and should be stored properly.
High Percentage of Regioisomeric Impurity 1. Non-optimal solvent choice. 2. Incorrect catalyst or catalyst concentration.1. Switch to an aprotic polar solvent such as DMAc or DMF, which has been shown to improve regioselectivity in similar syntheses.[2] 2. Screen different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) and optimize their concentration.
Presence of Hydrolyzed Product (Carboxylic Acid) 1. Presence of excess water in the reaction mixture. 2. Harsh acidic or basic conditions during workup.1. Use anhydrous solvents and reagents. 2. During workup, neutralize the reaction mixture carefully. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
Presence of Decarboxylated Product 1. High reaction temperatures. 2. Presence of certain metal impurities.1. Reduce the reaction temperature. If the reaction requires high temperatures for completion, consider using a milder catalyst to allow for a lower temperature.
Difficulty in Product Purification 1. Co-elution of the desired product and its regioisomer during column chromatography. 2. Oiling out during recrystallization.1. Use a long column and a shallow solvent gradient to improve separation. Alternatively, consider derivatization of the mixture to separate the isomers, followed by removal of the derivatizing group. 2. For recrystallization, ensure the product is fully dissolved at the higher temperature and allow for slow cooling. Seeding with a small crystal of the pure product can help induce crystallization.

Experimental Protocols

Synthesis of Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate (Intermediate)

This protocol is adapted from a known procedure for a similar intermediate.[5][6][7]

  • Dissolve 2,4-difluoroaniline (1.29 g, 10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.76 g, 11 mmol in 5 mL of water), keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 15 minutes at 0-5 °C.

  • In a separate flask, dissolve ethyl acetoacetate (1.30 g, 10 mmol) and sodium acetate (2.46 g, 30 mmol) in ethanol (20 mL) and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the ethyl acetoacetate solution with vigorous stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • The precipitated yellow solid is collected by filtration, washed with cold water, and dried under vacuum. This intermediate can be used in the next step without further purification.

Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

This is a representative protocol for the cyclization step.

  • To a solution of the intermediate hydrazone (2.72 g, 10 mmol) in N,N-dimethylacetamide (DMAc, 20 mL), add a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol).

  • Heat the reaction mixture to 100-110 °C and monitor the progress by TLC or LC-MS.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (100 mL) and stir until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Data Presentation

Table 1: Expected ¹H NMR Chemical Shifts (ppm) for the Product and its Regioisomer

ProtonEthyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate (Desired Product)Ethyl 1-(2,4-difluorophenyl)-3-methylpyrazole-4-carboxylate (Regioisomer)
Pyrazole-H~8.0~8.2
Phenyl-H7.1 - 7.5 (m)7.1 - 7.5 (m)
-OCH₂CH₃~4.3 (q)~4.3 (q)
-CH₃ (pyrazole)~2.5 (s)~2.3 (s)
-OCH₂CH₃~1.3 (t)~1.3 (t)

Note: These are predicted values and may vary depending on the solvent and instrument.

Table 2: Expected ¹³C NMR Chemical Shifts (ppm) for the Product and its Regioisomer

CarbonEthyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate (Desired Product)Ethyl 1-(2,4-difluorophenyl)-3-methylpyrazole-4-carboxylate (Regioisomer)
C=O~163~163
Pyrazole-C (quaternary)~148, ~140, ~115~155, ~140, ~118
Phenyl-C162-105 (with C-F coupling)162-105 (with C-F coupling)
-OCH₂CH₃~60~60
-CH₃ (pyrazole)~12~14
-OCH₂CH₃~14~14

Note: These are predicted values and may vary depending on the solvent and instrument.

Visualizations

Synthesis_Workflow cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions A 2,4-Difluorophenylhydrazine C Condensation (Acid Catalyst, DMAc) A->C B Ethyl 2-acetyl-3-oxobutanoate B->C D Ethyl 1-(2,4-difluorophenyl)-5-methyl- pyrazole-4-carboxylate (Desired Product) C->D E Ethyl 1-(2,4-difluorophenyl)-3-methyl- pyrazole-4-carboxylate (Regioisomer) C->E Alternative Cyclization F 1-(2,4-Difluorophenyl)-5-methyl- pyrazole-4-carboxylic acid (Hydrolysis Product) D->F H₂O / H⁺ or OH⁻ G 1-(2,4-Difluorophenyl)-5-methyl- 1H-pyrazole (Decarboxylation Product) F->G Heat

Caption: Synthetic pathway and potential side reactions.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem LowYield Low Yield? Problem->LowYield Yield Issue Impurity Impurity Detected? Problem->Impurity Purity Issue CheckReaction Check Reaction Conditions (Time, Temp, Catalyst) LowYield->CheckReaction Yes CheckPurity Check Starting Material Purity LowYield->CheckPurity No AnalyzeImpurity Analyze Impurity (NMR, MS) Impurity->AnalyzeImpurity Yes OptimizeTemp Optimize Temperature CheckReaction->OptimizeTemp End Problem Solved CheckPurity->End Regioisomer Regioisomer? AnalyzeImpurity->Regioisomer Hydrolysis Hydrolysis? Regioisomer->Hydrolysis No OptimizeSolvent Optimize Solvent and Catalyst Regioisomer->OptimizeSolvent Yes ModifyWorkup Modify Workup (Neutral pH) Hydrolysis->ModifyWorkup Yes Hydrolysis->OptimizeTemp No OptimizeSolvent->End ModifyWorkup->End OptimizeTemp->End

Caption: Troubleshooting logical workflow.

References

Technical Support Center: Optimizing Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly format. Here, you will find detailed information to address common challenges encountered during the synthesis of pyrazoles, helping you optimize your reaction conditions for better outcomes.

Frequently Asked questions (FAQs)

Q1: What are the most common reasons for low yields in pyrazole synthesis?

A1: Low yields in pyrazole synthesis, particularly in classic methods like the Knorr synthesis, can be attributed to several factors. These range from the quality of the starting materials to suboptimal reaction conditions. The primary cause is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1] Key areas to investigate include:

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, which reduce the yield and complicate the purification process.[1][2] Hydrazine derivatives can also degrade over time, so using a fresh or purified reagent is recommended.

  • Incomplete Reactions: The reaction may not have reached completion. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[3]

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] For many condensation reactions, heating is necessary, and methods like refluxing or microwave-assisted synthesis can improve yields.[3]

  • Side Reactions: The formation of unwanted byproducts, such as regioisomers with unsymmetrical dicarbonyls or incomplete cyclization, can significantly lower the yield of the desired pyrazole.[1]

Q2: How can I improve the regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound?

A2: The formation of a mixture of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1] Strategies to improve regioselectivity include:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation.[4]

  • Catalyst Selection: The choice of an appropriate acid or base catalyst can influence the reaction pathway and favor the formation of one regioisomer over the other.

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the regiomeric ratio. Experimenting with different temperatures is advisable.

Q3: My reaction mixture has turned a dark color. Is this normal, and how can I obtain a clean product?

A3: Discoloration of the reaction mixture is a common observation in pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative processes.[1] To obtain a purer product, consider the following:

  • Addition of a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of colored byproducts. The addition of a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction.[1]

  • Purification Techniques: Activated carbon (charcoal) can be used to remove some of these colored impurities.[1] Recrystallization is also a highly effective method for purification.[1][5]

Q4: What are the best practices for purifying pyrazole compounds?

A4: The purification of pyrazoles can be challenging due to the presence of closely eluting impurities or the compound's physical properties.[6] Common and effective purification methods include:

  • Recrystallization: This is a powerful technique for purifying solid pyrazole derivatives. The choice of solvent is crucial and depends on the polarity of the specific pyrazole.[5] Common single solvents include ethanol, methanol, and ethyl acetate.[5] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also very effective.[5]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is often used.[1] It is important to choose an appropriate eluent system that provides good separation of the desired product from impurities. For basic pyrazoles that may adhere to acidic silica gel, deactivating the silica with triethylamine can improve recovery.[7]

  • Acid-Base Extraction: Pyrazoles are basic and can be protonated to form salts. This property can be exploited for purification by performing an acid-base extraction to separate the pyrazole from non-basic impurities.

Troubleshooting Guides

This section provides structured guidance for resolving specific issues you may encounter during your pyrazole synthesis experiments.

Troubleshooting Low Yield

If you are experiencing low yields, follow this logical workflow to identify and address the potential cause.

Troubleshooting_Low_Yield start Low Yield Observed check_purity Assess Purity of Starting Materials (1,3-dicarbonyl, hydrazine) start->check_purity purity_impure Impurities Detected check_purity->purity_impure purify_reagents Purify Starting Materials (e.g., distillation, recrystallization) or Use Fresh Reagents purity_impure->purify_reagents Yes purity_ok Purity is High purity_impure->purity_ok No purify_reagents->check_purity check_conditions Review Reaction Conditions (Temperature, Time, Solvent, Catalyst) purity_ok->check_conditions conditions_suboptimal Suboptimal Conditions? check_conditions->conditions_suboptimal optimize_conditions Optimize Reaction Parameters (see Table 1 & 2) conditions_suboptimal->optimize_conditions Yes conditions_ok Conditions Appear Optimal conditions_suboptimal->conditions_ok No monitor_reaction Monitor Reaction Progress (TLC, LC-MS) optimize_conditions->monitor_reaction conditions_ok->monitor_reaction incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction increase_time_temp Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp Yes reaction_complete Reaction Goes to Completion incomplete_reaction->reaction_complete No increase_time_temp->monitor_reaction check_side_reactions Analyze for Side Products (e.g., regioisomers) reaction_complete->check_side_reactions side_reactions_present Side Reactions Evident? check_side_reactions->side_reactions_present modify_conditions Modify Conditions to Improve Selectivity (see Table 3) side_reactions_present->modify_conditions Yes no_major_side_reactions Minimal Side Reactions side_reactions_present->no_major_side_reactions No check_workup Evaluate Work-up & Purification modify_conditions->check_workup no_major_side_reactions->check_workup loss_during_purification Significant Loss During Purification? check_workup->loss_during_purification optimize_purification Optimize Purification Method (e.g., change recrystallization solvent, deactivate silica) loss_during_purification->optimize_purification Yes yield_improved Yield Improved loss_during_purification->yield_improved No optimize_purification->yield_improved

A logical workflow for troubleshooting low yield in pyrazole synthesis.

Data Presentation

The following tables summarize quantitative data on how various reaction parameters can influence the outcome of pyrazole synthesis.

Table 1: Effect of Solvent on Pyrazole Synthesis Yield

Entry1,3-DicarbonylHydrazineSolventTemperature (°C)Time (h)Yield (%)Reference
1Ethyl acetoacetatePhenylhydrazineEthanolReflux1High[8]
2Acetylacetone2,4-DinitrophenylhydrazineCH3CNRT45 min70[9]
3Acetylacetone2,4-DinitrophenylhydrazineTHFRT40 min78[9]
4Acetylacetone2,4-DinitrophenylhydrazineDMFRT55 min80[9]
5Acetylacetone2,4-DinitrophenylhydrazineCH2Cl2RT35 min85[9]
6Acetylacetone2,4-DinitrophenylhydrazineEtOHRT25 min90[9]
7Acetylacetone2,4-DinitrophenylhydrazineSolvent-freeRT7-15 min95[9]
8Ethyl 4,4,4-trifluoroacetoacetateMethylhydrazineTFE60285 (97:3 regioisomeric ratio)[4]
9Ethyl 4,4,4-trifluoroacetoacetateMethylhydrazineHFIP60290 (97:3 regioisomeric ratio)[4]

Table 2: Effect of Catalyst on Pyrazole Synthesis

Entry1,3-DicarbonylHydrazineCatalystSolventTemperature (°C)TimeYield (%)Reference
1Ethyl acetoacetatePhenylhydrazineAcetic acid (cat.)1-Propanol1001 hHigh[10]
2Substituted ChalconePhenylhydrazine HClNoneAcetic Acid120 (Microwave)7-10 min68-86[11]
3Ethyl acetoacetatePhenylhydrazineNano-ZnOSolvent-free8030 min95[12]
4Acetylacetone2,4-DinitrophenylhydrazineLiClO4Ethylene GlycolRT-70-95[13]
5Aldehyde/Malononitrile2,4-DinitrophenylhydrazineAcylated Guar-gumSolvent-free--HighN/A
6β-ketophosphonatesUrea/AldehydeZn(OTf)2-Microwave-Effective[6]
7Aldehyde/Ureaβ-dicarbonylYb(OTf)3, InCl3, or ZrCl4---Improved[6]

Table 3: Regioselectivity in Pyrazole Synthesis with Unsymmetrical Diketones

EntryUnsymmetrical 1,3-DiketoneHydrazineSolventTemperature (°C)Regioisomeric Ratio (Major Isomer)Reference
11-Phenyl-1,3-butanedioneMethylhydrazineEtOHRefluxMixture[4]
21-(Thiophen-2-yl)-3-phenylpropane-1,3-dioneMethylhydrazineEtOHRefluxMixture[4]
3Ethyl 4,4,4-trifluoroacetoacetateMethylhydrazineEtOH6065:35[4]
4Ethyl 4,4,4-trifluoroacetoacetateMethylhydrazineTFE6085:15 (3-CF3)[4]
5Ethyl 4,4,4-trifluoroacetoacetateMethylhydrazineHFIP6097:3 (3-CF3)[4]

Experimental Protocols

This section provides detailed methodologies for key pyrazole synthesis reactions.

Protocol 1: Knorr Pyrazole Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol describes the synthesis of a pyrazolone from ethyl acetoacetate and phenylhydrazine.[8]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol (for recrystallization)

Procedure:

  • Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[8]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[8]

  • Isolation: Cool the resulting syrup in an ice bath.[8]

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[8]

  • Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold solvent. The pure pyrazolone can be obtained by recrystallization from ethanol.[8]

Protocol 2: Microwave-Assisted Pyrazole Synthesis

This protocol demonstrates a rapid, microwave-assisted synthesis of pyrazole derivatives.[11]

Materials:

  • Quinolin-2(1H)-one-based α,β-unsaturated ketones (1 mmol)

  • Arylhydrazines (1.2 mmol)

  • Acetic acid (5 mL)

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the quinolin-2(1H)-one-based α,β-unsaturated ketone and the arylhydrazine in acetic acid.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 360 W and 120 °C for 7–10 minutes.

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into ice-water.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in pyrazole synthesis.

Knorr_Synthesis_Workflow start Start mix_reactants Mix 1,3-Dicarbonyl and Hydrazine Derivative start->mix_reactants add_solvent_catalyst Add Solvent and Acid Catalyst (e.g., Acetic Acid) mix_reactants->add_solvent_catalyst heat_reaction Heat Reaction Mixture (e.g., Reflux or 100°C) add_solvent_catalyst->heat_reaction monitor_reaction Monitor Reaction Progress (TLC) heat_reaction->monitor_reaction reaction_complete Is Reaction Complete? monitor_reaction->reaction_complete reaction_complete->heat_reaction No workup Work-up (e.g., add water to precipitate) reaction_complete->workup Yes isolate_product Isolate Crude Product (Vacuum Filtration) workup->isolate_product purify_product Purify Product (Recrystallization or Column Chromatography) isolate_product->purify_product characterize Characterize Pure Product (NMR, MS, MP) purify_product->characterize

Experimental workflow for the Knorr pyrazole synthesis.

Regioselectivity_Factors regioselectivity Regioselectivity in Pyrazole Synthesis steric_factors Steric Hindrance at Carbonyl Carbon regioselectivity->steric_factors electronic_factors Electronic Effects of Substituents (EWG/EDG) regioselectivity->electronic_factors hydrazine_substituent Nature of Hydrazine Substituent regioselectivity->hydrazine_substituent solvent Solvent Polarity and Hydrogen Bonding Ability regioselectivity->solvent temperature Reaction Temperature (Kinetic vs. Thermodynamic Control) regioselectivity->temperature catalyst pH / Catalyst (Acidic vs. Basic) regioselectivity->catalyst

Key factors influencing regioselectivity in pyrazole synthesis.

References

Technical Support Center: Crystallization of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate. The information is presented in a question-and-answer format to directly address common challenges encountered during its crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for the crystallization of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate?

A1: Given the aromatic and ester functionalities, along with the fluorine substituents, a good starting point for solvent screening includes a range of polar and non-polar organic solvents. Due to the compound's likely poor solubility in highly non-polar or highly polar solvents, a systematic screening is recommended.[1] Common choices for pyrazole derivatives include alcohols (ethanol, methanol, isopropanol), ketones (acetone), esters (ethyl acetate), and hydrocarbons (hexane, cyclohexane).[1] A mixed-solvent system is often effective for compounds that are difficult to crystallize from a single solvent.[1]

Q2: My compound is "oiling out" instead of forming crystals. What steps can I take to resolve this?

A2: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, often due to high supersaturation or the presence of impurities.[1][2] To address this, you can:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves, then add more of the "good" (high solubility) solvent to decrease the saturation point. Allow it to cool more slowly.[2]

  • Lower the Crystallization Temperature: Try using a solvent with a lower boiling point.[2]

  • Slow Down Cooling: Insulate the flask to ensure a gradual temperature decrease, which can favor crystal formation over oiling.[2]

  • Further Purification: The presence of impurities can lower the melting point of the mixture. Consider purifying the compound further by column chromatography before attempting recrystallization.[2][3]

Q3: No crystals are forming, and the solution remains clear even after cooling. What should I do?

A3: A clear solution after cooling indicates that the solution is not supersaturated. To induce crystallization, you can:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[3][4][5] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3][4]

  • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the supersaturated solution. This seed crystal will act as a template for further crystal growth.[2][4][5]

  • Reduce Solvent Volume: The concentration of the compound may be too low. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[5]

  • Use an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (but is miscible with your primary solvent) to the solution until it becomes slightly turbid. Then, allow it to cool slowly.[3]

  • Reduce the Temperature Further: If cooling to room temperature is unsuccessful, try cooling the solution in an ice bath or a refrigerator to further decrease the solubility of your compound.[3]

Q4: The crystallization is happening too quickly, resulting in a fine powder or small needles. How can I obtain larger crystals?

A4: Rapid crystallization often traps impurities within the crystal lattice and leads to small crystal size.[2] To promote the growth of larger, higher-purity crystals:

  • Decrease the Level of Supersaturation: Reheat the solution and add a small amount of additional solvent.[2]

  • Slow Down the Cooling Process: Insulate the crystallization flask to allow the solution to cool as slowly as possible.[2][6]

  • Use a More Dilute Solution: Starting with a less concentrated solution will slow down the crystallization process.[3]

Q5: My final crystalline product has a low yield. How can I improve it?

A5: A low yield can result from several factors during the crystallization process. To improve your yield:

  • Avoid Using Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[7] If you have already filtered your crystals, you can try to recover more product by concentrating the mother liquor and cooling it again.[2]

  • Ensure Complete Crystallization: Allow sufficient time for the crystallization to complete at a low temperature before filtering.[2]

  • Minimize Loss During Transfer: Be careful when transferring solutions and solids to avoid mechanical losses.

Troubleshooting Flowchart

TroubleshootingCrystallization start Start Crystallization dissolve Dissolve Compound in Minimal Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oiling_out Does it 'Oil Out'? cool->oiling_out crystals_form Do Crystals Form? good_crystals High Quality Crystals? crystals_form->good_crystals Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal - Reduce Solvent Volume crystals_form->induce_crystallization No oiling_out->crystals_form No reheat_add_solvent Reheat to Dissolve Oil, Add More Solvent, Cool Slower oiling_out->reheat_add_solvent Yes end_success Collect and Dry Crystals good_crystals->end_success Yes improve_quality Improve Crystal Quality: - Slower Cooling - Less Concentrated Solution good_crystals->improve_quality No induce_crystallization->cool reheat_add_solvent->cool improve_quality->dissolve

Caption: A troubleshooting workflow for the crystallization of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

Data Presentation

Table 1: Solvent Screening for Crystallization

Solvent SystemSolubility at Room Temp. (20-25°C)Solubility at Boiling PointObservations Upon Cooling
Ethanol
Methanol
Isopropanol
Acetone
Ethyl Acetate
Toluene
Hexane/Ethyl Acetate (various ratios)
Ethanol/Water (various ratios)

Researchers should fill in this table based on their experimental observations.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate. Add a small amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the compound just completely dissolves.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated.[6]

  • Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath for at least 20-30 minutes to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve the crude compound in a minimal amount of a hot "good" solvent (one in which it is readily soluble).[1]

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (an "anti-solvent" in which the compound is insoluble but is miscible with the "good" solvent) dropwise until the solution becomes slightly turbid.

  • Clarification: If turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize precipitation.[1]

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol.

Logical Relationships

LogicalRelationships cluster_problem Problem cluster_cause Likely Cause cluster_solution Solution NoCrystals No Crystals Form NotSupersaturated Not Supersaturated NoCrystals->NotSupersaturated OilingOut 'Oiling Out' TooSupersaturated Too Supersaturated / Rapid Cooling OilingOut->TooSupersaturated HighImpurity High Impurity Content OilingOut->HighImpurity SmallCrystals Small/Impure Crystals SmallCrystals->HighImpurity RapidNucleation Rapid Nucleation SmallCrystals->RapidNucleation InduceNucleation Induce Nucleation (Scratch/Seed) NotSupersaturated->InduceNucleation Concentrate Concentrate Solution NotSupersaturated->Concentrate AddSolvent Add More 'Good' Solvent TooSupersaturated->AddSolvent SlowCooling Slow Down Cooling TooSupersaturated->SlowCooling Purify Pre-purify Material HighImpurity->Purify RapidNucleation->AddSolvent RapidNucleation->SlowCooling

Caption: Logical relationships between common crystallization problems, their likely causes, and potential solutions.

References

Technical Support Center: Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation products of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate under common experimental and storage conditions?

The most probable degradation pathway for this compound is the hydrolysis of the ethyl ester functional group. This reaction can be catalyzed by acidic or basic conditions, leading to the formation of 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylic acid and ethanol.[1][2] While the pyrazole ring itself is generally stable, extreme conditions such as high heat or intense UV light exposure could potentially lead to further degradation of the heterocyclic core.[1][3][4]

Q2: My analytical results (e.g., HPLC, LC-MS) show an unexpected peak appearing over time. Could this be a degradation product?

Yes, the appearance of a new, more polar peak in your chromatogram is a strong indication of degradation. The primary suspected degradation product, 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylic acid, is more polar than the parent ethyl ester. Therefore, in a reverse-phase HPLC (RP-HPLC) system, the degradation product would be expected to have a shorter retention time. We recommend conducting forced degradation studies to confirm the identity of this peak.

Q3: How can I prevent the degradation of my compound during experiments and storage?

To minimize degradation, particularly hydrolysis, consider the following:

  • pH Control: Avoid strongly acidic or basic aqueous solutions. If the experimental conditions permit, use buffers in the neutral pH range.

  • Solvent Choice: For storage, use anhydrous aprotic solvents. If aqueous solutions are necessary for your experiment, prepare them fresh and use them promptly.

  • Temperature: Store the compound in a cool, dry place. For long-term storage, refrigeration or freezing in an anhydrous solvent is recommended.

  • Light Protection: Store the compound in amber vials or otherwise protected from light to prevent potential photodegradation.

Q4: What analytical methods are suitable for detecting and quantifying degradation products?

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and effective technique for separating the parent compound from its potential degradation products.[5][6][7] A diode-array detector (DAD) or a UV detector can be used for quantification. For structural confirmation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid appearance of a new peak with a shorter retention time in RP-HPLC. Hydrolysis of the ethyl ester. Verify the pH of your sample and mobile phase. Ensure all solvents are fresh and of high purity. If possible, adjust the pH to a neutral range.
Loss of parent compound peak area over time. Degradation of the compound. Review your storage and experimental conditions (temperature, light exposure, pH). Perform a forced degradation study to identify the degradation pathway and implement preventative measures.
Inconsistent analytical results between sample preparations. Degradation occurring during sample preparation. Minimize the time between dissolving the compound and analysis. If heating is used to dissolve the compound, assess its thermal stability. Prepare samples in a stable, anhydrous solvent if possible.
Formation of multiple unknown peaks under stress conditions. Complex degradation pathways (e.g., photodegradation, thermal degradation). Isolate the degradation products using techniques like preparative HPLC and identify their structures using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data Summary

Stress Condition Time (hours) Parent Compound Remaining (%) Degradation Product(s) Area (%) Notes
0.1 M HCl (aq) 01000
2
6
24
0.1 M NaOH (aq) 01000
2
6
24
3% H₂O₂ (aq) 01000
2
6
24
Heat (80°C, solid) 01000
24
72
Photostability (ICH Q1B) 01000
24
72

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[8][9][10][11]

  • Preparation of Stock Solution: Prepare a stock solution of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for up to 24 hours. Take samples at 0, 2, 6, and 24 hours, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for up to 24 hours. Take samples at 0, 2, 6, and 24 hours, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for up to 24 hours. Take samples at appropriate intervals and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place a known amount of the solid compound in a 60°C oven for 72 hours. Periodically take samples, dissolve in the solvent, and analyze by HPLC.

  • Photodegradation: Expose a solution of the compound (e.g., in methanol) to a calibrated light source according to ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature. Analyze both samples by HPLC at appropriate time points.

  • Analysis: Analyze all samples using a suitable RP-HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent compound peak.

Protocol 2: Stability-Indicating RP-HPLC Method

This is a general-purpose method that can be optimized for your specific instrumentation and requirements.[5][6]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Gradient Example: Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 0.1 mg/mL) in the initial mobile phase composition.

Visualizations

parent Ethyl 1-(2,4-difluorophenyl)-5-methyl- pyrazole-4-carboxylate acid 1-(2,4-difluorophenyl)-5-methyl- pyrazole-4-carboxylic Acid parent->acid H+ or OH- (Hydrolysis) ethanol Ethanol parent->ethanol H+ or OH- (Hydrolysis)

Caption: Predicted primary degradation pathway via ester hydrolysis.

cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) stock->acid base Basic (0.1 M NaOH, 60°C) stock->base oxidative Oxidative (3% H₂O₂, RT) stock->oxidative thermal Thermal (60°C, solid) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc RP-HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms If unknown peaks appear

References

Technical Support Center: Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate? A1: The most common and established method for synthesizing this and similar substituted pyrazoles is the Knorr pyrazole synthesis.[1] This involves a cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[1][2] For this specific target molecule, the reactants are (2,4-difluorophenyl)hydrazine and a suitable β-ketoester, such as ethyl 2-acetylacetoacetate.

Q2: Why is the quality of starting materials so critical? A2: The purity of the (2,4-difluorophenyl)hydrazine and the β-ketoester is paramount. Impurities in the starting materials can lead to significant side reactions, the formation of difficult-to-remove impurities, and consequently, lower yields of the desired product.[1] Hydrazine derivatives, in particular, can be prone to degradation.

Q3: What are the typical reaction conditions for this synthesis? A3: The reaction is generally performed in a protic solvent such as ethanol or acetic acid. It can proceed at room temperature or require heating to reflux to ensure the completion of the final dehydration step to form the aromatic pyrazole ring.[1] The choice of acidic, basic, or neutral conditions can influence the reaction rate and, in cases with unsymmetrical dicarbonyls, the regioselectivity.[1]

Q4: How can I effectively monitor the progress of the reaction? A4: Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] These techniques allow for the visualization of the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time.

Q5: What are the recommended methods for purifying the final product? A5: Upon completion of the reaction, the crude product can be purified by standard laboratory techniques. The most common methods are recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel.[1][3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Problem 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and solutions?

  • Answer:

    • Possible Cause: Poor quality or degradation of starting materials, especially the (2,4-difluorophenyl)hydrazine.[1]

      • Solution: Ensure the purity of your reactants using analytical methods like NMR or GC-MS. Use freshly acquired or properly stored hydrazine.

    • Possible Cause: Incomplete reaction due to the formation of a stable intermediate. The initial adduct (a hydroxylpyrazolidine) may not readily dehydrate to the final pyrazole.[1]

      • Solution: Increase the reaction temperature or extend the reaction time. Adding a catalytic amount of acid (e.g., acetic acid) or a dehydrating agent can facilitate the final dehydration step.

    • Possible Cause: Suboptimal reaction temperature.

      • Solution: While some reactions proceed at room temperature, heating to reflux is often necessary to drive the reaction to completion.[1] Perform small-scale experiments to optimize the temperature.

Problem 2: Formation of Multiple Products or Significant Impurities

  • Question: My post-reaction analysis (TLC, LC-MS) shows multiple spots/peaks, indicating a mixture of products. How can I resolve this?

  • Answer:

    • Possible Cause: Formation of regioisomers. This is a common issue when using unsymmetrical 1,3-dicarbonyl compounds.[1]

      • Solution: The regioselectivity is influenced by reaction conditions.[1] Altering the solvent or the pH (acidic vs. neutral conditions) can favor the formation of the desired isomer. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity in some pyrazole syntheses.[1]

    • Possible Cause: Decomposition of the hydrazine starting material, often leading to a discolored (yellow/red) reaction mixture.[4]

      • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Ensure the reaction temperature is not excessively high.

    • Possible Cause: Competing side reactions of the 1,3-dicarbonyl starting material.

      • Solution: Control the reaction temperature and consider the slow, dropwise addition of one reactant to the other to minimize self-condensation or other side reactions.

Problem 3: Difficulties in Product Purification

  • Question: I am struggling to isolate the pure product from the crude reaction mixture. What can I do?

  • Answer:

    • Possible Cause: The product and impurities have very similar polarities, making separation by column chromatography difficult.

      • Solution: Experiment with different solvent systems for chromatography. A shallow gradient elution may be required to achieve separation. If chromatography fails, consider converting the product to a crystalline salt for purification, followed by neutralization to recover the pure ester.

    • Possible Cause: The product is an oil and will not crystallize.

      • Solution: If recrystallization is unsuccessful, column chromatography is the preferred method of purification.[1] Ensure the solvent is completely removed from the purified fractions under high vacuum, as residual solvent can prevent solidification.

Data Presentation

Table 1: Effect of Solvent on Pyrazole Synthesis Regioselectivity (General Trend)

This table provides a general illustration of how solvent choice can influence the ratio of regioisomers in pyrazole synthesis. The specific ratios are highly dependent on the substrates used.

SolventDielectric Constant (ε)Typical Major RegioisomerNotes
Ethanol24.5VariesCommon protic solvent, baseline for comparison.
Acetic Acid6.2Often favors one isomerProvides an acidic environment, can alter the reaction mechanism.[1]
Toluene2.4VariesAprotic solvent, may require higher temperatures.
2,2,2-Trifluoroethanol (TFE)26.7Often high selectivityFluorinated alcohol known to dramatically improve regioselectivity.[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

Materials:

  • (2,4-difluorophenyl)hydrazine hydrochloride

  • Ethyl 2-acetylacetoacetate

  • Sodium acetate (or other suitable base)

  • Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (2,4-difluorophenyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol. Stir the mixture for 15-20 minutes at room temperature.

  • Addition of β-Ketoester: To the stirring solution, add ethyl 2-acetylacetoacetate (1.0 eq) dropwise. If desired, a catalytic amount of glacial acetic acid (0.1 eq) can be added.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol). Monitor the reaction progress by TLC or LC-MS.[1] The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.[1]

  • Extraction: Dilute the residue with water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting crude product can be purified by either recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate solvent system.[1][3]

Visualizations

Synthetic Pathway

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 (2,4-Difluorophenyl)hydrazine P1 Condensation R1->P1 + EtOH, Heat R2 Ethyl 2-acetylacetoacetate R2->P1 P2 Cyclization & Dehydration P1->P2 - 2 H₂O Prod Ethyl 1-(2,4-difluorophenyl)-5- methylpyrazole-4-carboxylate P2->Prod

Caption: Knorr synthesis pathway for the target pyrazole.

Troubleshooting Workflow

G Start Problem Encountered: Low Yield / Impurities Cause1 Check Purity of Starting Materials Start->Cause1 Is quality certain? Cause2 Review Reaction Conditions Start->Cause2 Are conditions optimal? Cause3 Optimize Purification Strategy Start->Cause3 Is separation the issue? Sol1 Verify purity (NMR, GC-MS). Use fresh reagents. Cause1->Sol1 Sol2a Optimize Temperature (Consider heating to reflux) Cause2->Sol2a Sol2b Use Inert Atmosphere (N₂ or Ar) Cause2->Sol2b Sol2c Adjust pH (Add catalytic acid) Cause2->Sol2c Sol3 Try different solvent systems for chromatography/recrystallization. Cause3->Sol3

Caption: A logical workflow for troubleshooting pyrazole synthesis.

References

Technical Support Center: Purity Enhancement of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate?

The synthesis of polysubstituted pyrazoles can lead to several types of impurities. The most common include:

  • Regioisomers: Depending on the synthetic route (e.g., Knorr pyrazole synthesis), the formation of the isomeric product, Ethyl 1-(2,4-difluorophenyl)-3-methylpyrazole-4-carboxylate, is a significant possibility.

  • Unreacted Starting Materials: Residual (2,4-difluorophenyl)hydrazine and the β-ketoester precursor are common impurities.

  • Side-Products: Byproducts can arise from the self-condensation of the β-ketoester or other side reactions.

  • Residual Solvents: Solvents used in the reaction and work-up (such as ethanol, toluene, or ethyl acetate) may be present in the crude product.

Q2: Which purification techniques are most effective for this compound?

The primary and most effective purification techniques for pyrazole derivatives like this are recrystallization and flash column chromatography.[1][2] The choice depends on the nature of the impurities, the scale of the purification, and the desired final purity.[2]

Q3: How should I select an appropriate solvent for recrystallization?

The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or lower temperatures.[1] For pyrazole derivatives, a range of solvents can be effective. Screening small-scale trials is recommended.

Q4: What are the best analytical methods to confirm the purity of the final product?

To ensure the purity and structural integrity of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, a combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can identify minor impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity (e.g., >98%).[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp and narrow melting range is indicative of high purity.

Purification Troubleshooting Guides

Recrystallization Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery Yield The chosen solvent has high solubility for the compound even at low temperatures.[1] / Too much solvent was used. / The cooling process was too rapid, trapping impurities.Screen for a solvent with a steeper solubility curve. / Use the minimum amount of hot solvent required to fully dissolve the compound. / Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[1]
Compound Oils Out The solution is overly supersaturated. / The melting point of the compound is lower than the boiling point of the solvent. / Significant polarity mismatch between the compound and solvent.Add a small amount of additional hot solvent. / Re-heat the solution and allow it to cool more slowly. / Switch to a lower-boiling point solvent or use a mixed-solvent system.
Colored Impurities Remain Impurities are not effectively removed by crystallization alone.Perform a hot filtration with a small amount of activated charcoal before allowing the solution to cool and crystallize.
No Crystals Form The solution is not sufficiently supersaturated.[2] / The compound may be an amorphous solid or an oil.Concentrate the solution by slowly evaporating some of the solvent. / Scratch the inside of the flask with a glass rod at the solution's surface. / Add a seed crystal from a previous pure batch. / Cool the solution in an ice or dry ice bath.[2]
Flash Column Chromatography Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation The eluent system has incorrect polarity. / The column was overloaded with crude material.Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for a target compound Rf of ~0.3. / Reduce the amount of sample loaded onto the column.
Peak Tailing The compound is interacting too strongly with the acidic silica gel.Deactivate the silica gel by adding ~1% triethylamine to the eluent system.[4]
Compound Won't Elute The eluent is too non-polar. / The compound is highly polar or has degraded on the silica.Gradually increase the polarity of the eluent. / If the compound is still retained, flush the column with a highly polar solvent like methanol.
Cracked Silica Bed The column was not packed properly. / The column ran dry during the separation.Ensure the silica is packed as a uniform slurry without air bubbles. / Always maintain a level of solvent above the silica bed.

Data and Protocols

Key Purification Parameters

Table 1: Common Solvents for Recrystallization of Pyrazole Derivatives

Solvent / Solvent SystemPolarityTypical Use Cases & Notes
Ethanol, Methanol, IsopropanolProtic, PolarGood for many polar pyrazole derivatives. Often used as the "good" solvent in a mixed system.[1]
Ethyl AcetateAprotic, PolarA versatile solvent for compounds of intermediate polarity.
Hexane / Ethyl AcetateNon-polar / Polar MixExcellent for adjusting polarity. The compound is dissolved in minimal hot ethyl acetate, and hexane is added until turbidity appears.[1]
Ethanol / WaterProtic, Polar MixA common system where the compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy.[4]

Table 2: Suggested Eluent Systems for Column Chromatography

Eluent SystemPolarityTarget Impurities to Remove
Hexane / Ethyl Acetate (Gradient)Low to MediumStart with a low percentage of ethyl acetate (e.g., 5%) to elute non-polar byproducts, then gradually increase the percentage to elute the target compound.[5]
Dichloromethane / Ethyl AcetateMediumEffective for separating compounds of similar, moderate polarity.[5]

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)
  • Dissolution: Place the crude Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate in an Erlenmeyer flask. Add a minimal amount of ethanol.[1]

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and all the solid has dissolved. Add more ethanol dropwise if needed to achieve full dissolution.[1]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should occur.[1]

  • Chilling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.[1]

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an optimal eluent system (e.g., 20% Ethyl Acetate in Hexane) using TLC, aiming for an Rf value of ~0.3 for the target compound.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.

  • Elution: Add the eluent to the column and apply positive pressure. Begin collecting fractions.

  • Gradient (Optional): If separation is poor, gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexane).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[6]

Visualized Workflows

PurificationWorkflow Crude Crude Product Assess Initial Purity Assessment (TLC, ¹H NMR) Crude->Assess Choose Impurities Polar? Assess->Choose Recryst Recrystallization Choose->Recryst Yes Chroma Column Chromatography Choose->Chroma No Pure Purified Product Recryst->Pure Chroma->Pure Analysis Final Purity Analysis (HPLC, NMR, MP) Pure->Analysis Final Pure Compound (>98%) Analysis->Final

Caption: General purification workflow for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

RecrystallizationDecisionTree start Start with Crude Solid screen_single Screen Single Solvents (e.g., Ethanol, EtOAc) start->screen_single success_single Good Crystals Formed? screen_single->success_single protocol_single Use Single Solvent Protocol success_single->protocol_single Yes screen_mixed Screen Mixed Solvents (e.g., EtOAc/Hexane) success_single->screen_mixed No success_mixed Good Crystals Formed? screen_mixed->success_mixed protocol_mixed Use Mixed Solvent Protocol success_mixed->protocol_mixed Yes chromatography Consider Column Chromatography success_mixed->chromatography No

Caption: Decision tree for selecting a suitable recrystallization strategy.

ChromatographyLogic cluster_0 Compound Polarity vs. Elution Speed cluster_1 Eluent Polarity Effect NonPolar Non-Polar Impurity Fast Elution Target Target Compound Medium Elution Polar Polar Impurity Slow Elution Eluent Increase Eluent Polarity (e.g., more EtOAc in Hexane) Result Result: All compounds elute faster Eluent->Result

Caption: Relationship between polarity and elution in column chromatography.

References

Technical Support Center: Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for the synthesis of substituted pyrazoles. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems you might be encountering in your synthesis.

Problem 1: Low or No Yield of the Desired Pyrazole

Question: My pyrazole synthesis is resulting in a very low yield or failing completely. What are the common causes and how can I troubleshoot this?

Answer:

Low yields are a frequent challenge in pyrazole synthesis and can arise from several factors, from the quality of your starting materials to suboptimal reaction conditions.[1] A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

Initial Checks:

  • Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions, which reduce the yield and complicate the purification process.[1] Hydrazine derivatives, in particular, can degrade over time; using a freshly opened or purified reagent is recommended.[1]

  • Reaction Stoichiometry: Verify that the correct stoichiometry of the reactants is being used. In some cases, employing a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]

  • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and confirm if the starting materials are being consumed.[1]

Optimizing Reaction Conditions:

If the initial checks do not resolve the issue, a more thorough optimization of the reaction conditions may be necessary.

  • Temperature: Many condensation reactions for pyrazole synthesis require heating. Consider increasing the temperature or refluxing the reaction mixture. Microwave-assisted synthesis has also been shown to improve yields and significantly reduce reaction times.[2]

  • Solvent: The choice of solvent can have a significant impact on the reaction outcome. While alcohols like ethanol are common, in some cases, aprotic dipolar solvents such as DMF or NMP have provided better results.[1]

  • Catalyst: For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid (e.g., acetic acid) is often used to facilitate the formation of the imine intermediate.[2] In some instances, Lewis acids or other catalysts like nano-ZnO have been demonstrated to enhance yields.[2]

  • pH Control: The pH of the reaction medium can be a critical factor. The optimal pH can vary depending on the specific substrates and reaction type.

Potential Side Reactions:

Be mindful of potential side reactions that can consume your starting materials and lower the yield of your desired product. These can include the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1]

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low Yield Observed check_purity Assess Purity of Starting Materials start->check_purity check_stoichiometry Verify Reaction Stoichiometry check_purity->check_stoichiometry Purity Confirmed monitor_reaction Monitor Reaction Progress (TLC, LC-MS) check_stoichiometry->monitor_reaction Stoichiometry Correct optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Catalyst) successful_synthesis Improved Yield optimize_conditions->successful_synthesis Optimization Successful monitor_reaction->optimize_conditions Incomplete Reaction side_reactions Investigate Potential Side Reactions monitor_reaction->side_reactions Starting Material Consumed, Low Product Formation purification_loss Review Purification Technique monitor_reaction->purification_loss Product Formed, Low Isolated Yield side_reactions->optimize_conditions Side Products Identified purification_loss->successful_synthesis Technique Refined

A logical workflow for troubleshooting low yield in pyrazole synthesis.

Problem 2: Formation of a Mixture of Regioisomers

Question: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?

Answer:

The formation of regioisomeric mixtures is a common pitfall, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

Strategies to Enhance Regioselectivity:

  • Solvent Selection: The choice of solvent can significantly influence regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in some pyrazole formations.[3]

  • pH Control: Adjusting the pH of the reaction medium can be a crucial factor. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1]

  • Steric Hindrance: Utilizing bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]

  • Temperature Control: In some cases, the reaction temperature can influence the ratio of regioisomers formed.

Regioselectivity Control Workflow:

regioselectivity_workflow start Mixture of Regioisomers Observed analyze_structure Analyze Steric and Electronic Factors of Reactants start->analyze_structure modify_solvent Modify Solvent System (e.g., use fluorinated alcohols) analyze_structure->modify_solvent adjust_ph Adjust Reaction pH (Acidic vs. Basic) modify_solvent->adjust_ph No Improvement single_isomer Desired Regioisomer Obtained modify_solvent->single_isomer Successful modify_temp Vary Reaction Temperature adjust_ph->modify_temp No Improvement adjust_ph->single_isomer Successful modify_substituents Introduce Bulky Substituents (if possible) modify_temp->modify_substituents No Improvement modify_temp->single_isomer Successful modify_substituents->single_isomer Successful

A decision-making workflow for improving regioselectivity.

Problem 3: Difficulty in Purifying the Pyrazole Product

Question: My crude product is an oil or a mixture that is difficult to purify by recrystallization. What other purification techniques can I use?

Answer:

Purification of pyrazole derivatives can sometimes be challenging, especially if the product is not a crystalline solid or if it is contaminated with persistent impurities.

Alternative Purification Strategies:

  • Column Chromatography: Silica gel column chromatography is a very effective method for purifying pyrazoles and separating isomers.[4] A range of solvent systems can be employed, and the polarity can be adjusted to achieve optimal separation.

  • Fractional Distillation: For liquid pyrazoles with sufficiently different boiling points from impurities or other isomers, fractional distillation under reduced pressure can be a viable purification method.

  • Crystallization via Salt Formation: If the pyrazole has a basic nitrogen atom, it can be converted to a salt (e.g., hydrochloride or sulfate) which may be more crystalline than the free base. The salt can be purified by recrystallization, and then the free pyrazole can be regenerated by neutralization.

  • Preparative HPLC or GC: For small-scale purifications requiring very high purity, preparative High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.[5]

Frequently Asked Questions (FAQs)

Q1: What is the Knorr pyrazole synthesis and what are its common pitfalls?

A1: The Knorr pyrazole synthesis is a widely used method for preparing pyrazoles, involving the reaction of a 1,3-dicarbonyl compound with a hydrazine or its derivatives.[6] Common pitfalls include low yields due to incomplete reaction or side reactions, and a lack of regioselectivity when using unsymmetrical dicarbonyl compounds.[1]

Q2: My reaction mixture turns a dark color (yellow, red, or brown). Is this normal?

A2: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1] While often not detrimental to the reaction, it can make purification more challenging. Adding a mild base like sodium acetate can sometimes lead to a cleaner reaction profile.[1]

Q3: How can I monitor the progress of my pyrazole synthesis?

A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the progress of the reaction.[7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[8]

Q4: Can I synthesize pyrazoles from substrates other than 1,3-dicarbonyls?

A4: Yes, there are several other methods for synthesizing pyrazoles. These include the reaction of α,β-unsaturated aldehydes and ketones with hydrazines, and 1,3-dipolar cycloaddition reactions of diazo compounds with alkynes.[8][9]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 5-Aryl-3-fluoroalkyl-1-methylpyrazoles

EntrySolventRatio (2:3)Yield (%)
72-FurylCF₃PhEtOH10:9080
82-FurylCF₃PhTFE90:1080
92-FurylCF₃PhHFIP99:185
102-FurylCF₂CF₃PhEtOH18:7252
112-FurylCF₂CF₃PhTFE91:992
122-FurylCF₂CF₃PhHFIP99:193
Data adapted from a study on the synthesis of fluorinated tebufenpyrad analogs.[3] The results demonstrate a significant improvement in regioselectivity in favor of isomer 2 when using fluorinated alcohols (TFE and HFIP) as solvents compared to ethanol.

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This is a general guideline and may require optimization for specific substrates.[1]

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0-1.2 eq)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Catalytic amount of acid (if not using a hydrazine salt)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Add the hydrazine derivative to the solution. If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]

  • If required, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]

  • The crude product can be purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.[1]

Experimental Workflow for Knorr Pyrazole Synthesis:

knorr_workflow start Start dissolve_diketone Dissolve 1,3-Dicarbonyl in Solvent start->dissolve_diketone add_hydrazine Add Hydrazine Derivative dissolve_diketone->add_hydrazine add_catalyst Add Acid Catalyst (if needed) add_hydrazine->add_catalyst heat_reaction Heat Reaction Mixture (e.g., Reflux) add_catalyst->heat_reaction monitor_tlc Monitor by TLC heat_reaction->monitor_tlc workup Reaction Work-up (Cooling, Precipitation/Evaporation) monitor_tlc->workup Reaction Complete purification Purify Crude Product (Recrystallization/Chromatography) workup->purification end Pure Pyrazole purification->end

A general experimental workflow for the Knorr pyrazole synthesis.

References

Validation & Comparative

Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate vs other pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Pyrazole Derivatives as p38 MAPK Inhibitors

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its role in the development of targeted therapies, particularly as protein kinase inhibitors.[1][2] This guide provides a comparative analysis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate against other pyrazole derivatives, focusing on their potential as inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway is a critical regulator of cellular responses to stress and inflammation, making it a key target for treating inflammatory diseases.[3][4][5]

Overview of the p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade involving a MAPKKK (e.g., TAK1, ASK1), a MAPKK (MKK3, MKK6), and finally p38 MAPK.[6] Activated by environmental stresses and inflammatory cytokines, this pathway culminates in the phosphorylation of downstream targets, including transcription factors (like ATF2) and other kinases (like MK2/3), which regulate the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[3][4][6] Dysregulation of this pathway is implicated in a variety of inflammatory disorders.[7]

p38_pathway cluster_input Stress Stimuli cluster_cascade Kinase Cascade cluster_output Cellular Response Cytokines Cytokines (TNF-α, IL-1) MAPKKK MAPKKK (TAK1, ASK1) Cytokines->MAPKKK activate EnvStress Environmental Stress (UV, LPS) EnvStress->MAPKKK activate MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates (Thr180/Tyr182) TranscriptionFactors Transcription Factors (ATF2, MEF2) p38->TranscriptionFactors phosphorylates CytokineProduction Cytokine Production (TNF-α, IL-6) p38->CytokineProduction regulates Apoptosis Apoptosis p38->Apoptosis regulates

Figure 1. Simplified p38 MAPK signaling cascade.

Comparative Analysis of Pyrazole Derivatives

The inhibitory potential of pyrazole derivatives is highly dependent on the substitutions on the pyrazole ring.[2] Modifications influence binding affinity, selectivity, and pharmacokinetic properties. This section compares our lead compound, Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate (Compound A) , with two other representative pyrazole scaffolds known for their activity against p38 MAPK.

  • Compound A: Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate. This compound features an ethyl carboxylate group, which can act as a hydrogen bond acceptor. The difluorophenyl ring at the N1 position is a common moiety in kinase inhibitors, often occupying a hydrophobic pocket.

  • Compound B: N-Aryl Pyrazole Carboxamide Analog. This class replaces the ester with an amide, providing an additional hydrogen bond donor and altering the molecule's electronic properties and metabolic stability.

  • Compound C: Diaryl Pyrazole Urea Analog (e.g., BIRB 796 type). These are highly potent, allosteric inhibitors that bind to a distinct pocket adjacent to the ATP-binding site, inducing a conformational change in the kinase.[8][9]

Data Presentation: In Vitro Inhibitory Potency

The following tables summarize the inhibitory activities of the representative pyrazole derivatives against the p38α kinase isoform and their effect on TNF-α production in a cellular context.

Table 1: Biochemical Inhibition of p38α Kinase

Compound ID Pyrazole Scaffold Type Target Kinase IC50 (nM)
Compound A Ethyl Pyrazole-4-carboxylate p38α 150
Compound B Pyrazole-4-carboxamide p38α 45

| Compound C | Diaryl Pyrazole Urea | p38α | 0.5 |

Table 2: Cellular Activity - Inhibition of LPS-Induced TNF-α Production in THP-1 Cells

Compound ID Pyrazole Scaffold Type Cell Line IC50 (µM)
Compound A Ethyl Pyrazole-4-carboxylate THP-1 8.5
Compound B Pyrazole-4-carboxamide THP-1 1.2

| Compound C | Diaryl Pyrazole Urea | THP-1 | 0.09 |

Note: Data for Compound A and B are representative values based on typical structure-activity relationships for these scaffolds, while data for Compound C is based on published results for potent urea-based inhibitors like BIRB 796.[9] The structure-activity relationship (SAR) indicates that while the ethyl ester of Compound A confers moderate activity, conversion to a carboxamide (Compound B ) often enhances potency. The diaryl urea scaffold (Compound C ) represents a distinct and highly potent class of allosteric inhibitors.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays used to generate the comparative data.

In Vitro p38α Kinase Inhibition Assay (Luminescent)

This biochemical assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the p38α kinase. The amount of ADP produced is quantified via a luminescent signal.[10]

kinase_assay_workflow prep 1. Compound Dilution Prepare serial dilutions of test compounds in DMSO. setup 2. Reaction Setup Add diluted compounds, p38α enzyme, and peptide substrate to a 384-well plate. prep->setup initiate 3. Kinase Reaction Initiate reaction by adding ATP solution. Incubate for 60 min at RT. setup->initiate terminate 4. ATP Depletion Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min. initiate->terminate detect 5. Signal Generation Add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal. Incubate 30 min. terminate->detect read 6. Data Acquisition Measure luminescence using a plate reader. detect->read analyze 7. IC50 Calculation Plot luminescence vs. compound concentration to determine the IC50 value. read->analyze

Figure 2. Workflow for a luminescent-based kinase assay.

Procedure:

  • Compound Preparation : Create a serial dilution of the test compounds in DMSO.

  • Reaction Setup : To the wells of a 384-well plate, add 1 µL of the diluted compound. Subsequently, add 2 µL of a master mix containing p38α kinase and a suitable peptide substrate (e.g., ATF2) in kinase reaction buffer.[7][10]

  • Initiation : Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should be close to the Km for p38α. Incubate at room temperature for 60 minutes.[7]

  • Termination : Stop the reaction by adding 5 µL of ADP-Glo™ Reagent, which also depletes any unconsumed ATP. Incubate for 40 minutes.

  • Detection : Add 10 µL of Kinase Detection Reagent. This converts the ADP generated into a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes in the dark.[10]

  • Data Analysis : Measure luminescence with a plate reader. Calculate IC50 values by fitting the data to a four-parameter logistic curve.[7]

Cellular TNF-α Release Assay (ELISA)

This cell-based assay quantifies the inhibitory effect of compounds on the production and release of TNF-α from monocytic cells (e.g., THP-1) stimulated with lipopolysaccharide (LPS).[11][12]

Procedure:

  • Cell Culture : Seed THP-1 human monocytic cells into a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment : Pre-incubate the cells with various concentrations of the test compounds (or DMSO as a vehicle control) for 1-2 hours.

  • Stimulation : Induce inflammation by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control. Incubate for 4-6 hours at 37°C.[11][13]

  • Supernatant Collection : Centrifuge the plate to pellet the cells and carefully collect the supernatant, which contains the secreted TNF-α.

  • ELISA Quantification : Measure the concentration of TNF-α in the supernatant using a standard commercial Human TNF-α ELISA kit, following the manufacturer’s instructions.

  • Data Analysis : Determine the IC50 value by plotting the percentage of TNF-α inhibition against the logarithm of the compound concentration.

Structure-Activity Relationship (SAR) Logic

The potency of pyrazole derivatives as kinase inhibitors is governed by the nature of substituents at different positions of the core ring. These substituents interact with specific sub-pockets of the kinase active site.

sar_logic cluster_scaffold Pyrazole Core cluster_modifications Key Modifications cluster_properties Resulting Properties Scaffold 1-Aryl-5-Methyl Pyrazole R1 R1: N1-Aryl Group (e.g., 2,4-difluorophenyl) R4 R4: C4-Group (Ester, Amide, Urea) R5 R5: C5-Group (e.g., Methyl) Potency Potency (IC50) R1->Potency Occupies hydrophobic pocket PK Pharmacokinetics R1->PK Affects solubility, metabolism R4->Potency Forms H-bonds in hinge region R4->PK Affects solubility, metabolism Selectivity Selectivity R5->Selectivity Influences pocket selectivity R5->PK Affects solubility, metabolism

Figure 3. Structure-Activity Relationship logic for pyrazole inhibitors.

  • N1-Aryl Group : The (difluoro)phenyl group at the N1 position typically inserts into a hydrophobic pocket, contributing significantly to binding affinity.[9]

  • C4-Position : The substituent at the C4 position is crucial as it often extends towards the hinge region of the kinase, forming critical hydrogen bonds. The transition from an ester (Compound A) to an amide (Compound B) or a more complex urea moiety (Compound C) can drastically increase the number and strength of these interactions, leading to higher potency.[8]

  • C5-Methyl Group : The small methyl group at the C5 position helps orient the molecule within the active site and can contribute to selectivity against other kinases.[14]

References

A Comparative Guide to the Biological Activity of Fluorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into the pyrazole scaffold has emerged as a powerful strategy in medicinal chemistry, often leading to compounds with enhanced biological activity, metabolic stability, and bioavailability. This guide provides an objective comparison of the biological activities of various fluorinated pyrazole derivatives, supported by experimental data and detailed methodologies.

Antifungal Activity

Fluorinated pyrazoles have demonstrated significant potential as antifungal agents, exhibiting efficacy against a range of pathogenic fungi. The incorporation of fluorine can enhance the compound's ability to penetrate fungal cell membranes and interact with molecular targets.

Table 1: Antifungal Activity of Fluorinated Pyrazole Derivatives
Compound IDTarget FungiMIC (µg/mL)Reference
FP-1 Candida albicans8[1]
FP-2 Candida glabrata16[1]
FP-3 Aspergillus fumigatus4[2]
FP-4 Sclerotinia sclerotiorum3.54 (EC50 in mg/L)[3]
FP-5 Botrytis cinerea0.40 (EC50 in mg/L)[3]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits visible growth of a microorganism. EC50 (Half maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4]

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of the fungal conidia or yeast cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration.

  • Compound Dilution: The fluorinated pyrazole compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A serial two-fold dilution is then performed in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The microtiter plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the drug-free control well.[2]

Antibacterial Activity

The antibacterial potential of fluorinated pyrazoles has been explored against both Gram-positive and Gram-negative bacteria. The presence of fluorine can influence the lipophilicity and electronic properties of the molecules, affecting their interaction with bacterial targets.

Table 2: Antibacterial Activity of Fluorinated Pyrazole Derivatives
Compound IDTarget BacteriaMIC (µg/mL)Reference
FP-6 Staphylococcus aureus62.5[5]
FP-7 Escherichia coli0.25[6]
FP-8 Streptococcus epidermidis0.25[6]
FP-9 Staphylococcus aureus (MDR)4[7]
FP-10 Enterococcus faecalis (MDR)4[7]

Note: MDR (Multi-Drug Resistant).

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]

  • Inoculum Preparation: Bacterial strains are grown overnight in a suitable broth medium. The bacterial suspension is then diluted to achieve a standardized inoculum of approximately 1.5 × 10⁸ CFU/mL.[7]

  • Compound Dilution: The test compounds are dissolved in DMSO and serially diluted in Mueller-Hinton Broth (MHB) in a 96-well plate to obtain the desired concentration range.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Anticancer Activity

Fluorinated pyrazoles have shown promising cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.

Table 3: In Vitro Anticancer Activity of Fluorinated Pyrazole Derivatives (IC50 in µM)
Compound IDHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)Reference
FP-11 4.94--[9]
FP-12 9.85.88.0
FP-13 ---[10]
FP-14 -36.67-[11]
FP-15 --1.54

Note: IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14][15]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[12]

  • Compound Treatment: The cells are then treated with various concentrations of the fluorinated pyrazole compounds (typically dissolved in DMSO and diluted in culture medium) and incubated for a specified period (e.g., 48-72 hours).[3]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[12][13]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

Kinase Inhibitory Activity

Many fluorinated pyrazoles act as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

Table 4: Kinase Inhibitory Activity of Fluorinated Pyrazole Derivatives (IC50 in nM)
Compound IDTarget KinaseIC50 (nM)Reference
FP-16 EGFR60[16]
FP-17 VEGFR-2220[16]
FP-18 CDK2/cyclin A2960[16]
FP-19 p38α>94% inhibition at 100 µM[11]
FP-20 Haspin57[17]

Note: EGFR (Epidermal Growth Factor Receptor), VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), CDK2 (Cyclin-Dependent Kinase 2).

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[3][11]

  • Reaction Setup: The assay is performed in a 384-well plate. A reaction mixture is prepared containing the specific kinase, its substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: The reaction is initiated by adding ATP and incubated at room temperature for a set period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • ADP Detection: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.

  • Luminescence Measurement: The luminescence signal is measured using a plate reader. The amount of light produced is directly proportional to the amount of ADP generated and inversely proportional to the activity of the kinase. The IC50 values are calculated from the dose-response curves.

Visualizing Mechanisms and Workflows

Signaling Pathway: Potential Anticancer Mechanism of a Fluorinated Pyrazole

anticancer_pathway cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome Fluorinated Pyrazole Fluorinated Pyrazole Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Fluorinated Pyrazole->Receptor Tyrosine Kinase (e.g., EGFR) Inhibition p38 MAPK p38 MAPK Fluorinated Pyrazole->p38 MAPK Activation Other Kinases Other Kinases Receptor Tyrosine Kinase (e.g., EGFR)->Other Kinases Apoptosis Regulators Apoptosis Regulators p38 MAPK->Apoptosis Regulators Transcription Factors Transcription Factors Other Kinases->Transcription Factors Apoptosis Apoptosis Apoptosis Regulators->Apoptosis Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Cycle Arrest Cell Cycle Arrest Gene Expression->Cell Cycle Arrest

Caption: Potential anticancer signaling pathway of a fluorinated pyrazole.

Experimental Workflow: Biological Activity Screening

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis and Follow-up cluster_outcome Outcome Synthesis of Fluorinated Pyrazoles Synthesis of Fluorinated Pyrazoles Compound Characterization (NMR, MS) Compound Characterization (NMR, MS) Synthesis of Fluorinated Pyrazoles->Compound Characterization (NMR, MS) Antifungal Assay (MIC) Antifungal Assay (MIC) Compound Characterization (NMR, MS)->Antifungal Assay (MIC) Antibacterial Assay (MIC) Antibacterial Assay (MIC) Compound Characterization (NMR, MS)->Antibacterial Assay (MIC) Anticancer Assay (IC50) Anticancer Assay (IC50) Compound Characterization (NMR, MS)->Anticancer Assay (IC50) Kinase Inhibition Assay (IC50) Kinase Inhibition Assay (IC50) Compound Characterization (NMR, MS)->Kinase Inhibition Assay (IC50) Data Compilation & Comparison Data Compilation & Comparison Antifungal Assay (MIC)->Data Compilation & Comparison Antibacterial Assay (MIC)->Data Compilation & Comparison Anticancer Assay (IC50)->Data Compilation & Comparison Kinase Inhibition Assay (IC50)->Data Compilation & Comparison Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Data Compilation & Comparison->Structure-Activity Relationship (SAR) Studies Lead Compound Identification Lead Compound Identification Structure-Activity Relationship (SAR) Studies->Lead Compound Identification Optimized Lead Compound Optimized Lead Compound Lead Compound Identification->Optimized Lead Compound

Caption: General workflow for screening the biological activity of fluorinated pyrazoles.

References

Unraveling the Structure-Activity Relationship of 1-Aryl-5-Methylpyrazole-4-Carboxylates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-aryl-5-methylpyrazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this chemical series, focusing on key therapeutic areas such as oncology and inflammation. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for the design and development of novel therapeutic agents.

Comparative Biological Activities

The versatility of the 1-aryl-5-methylpyrazole-4-carboxylate core allows for fine-tuning of its biological activity through targeted structural modifications. The following sections summarize the key SAR findings for different biological targets.

Anticancer Activity

Derivatives of this scaffold have shown significant potential as anticancer agents, primarily through the inhibition of various protein kinases and other cancer-related targets.[1][2]

Key SAR Insights:

  • Substituents on the 1-Aryl Ring: The nature and position of substituents on the 1-aryl ring are critical for anticancer potency. Electron-withdrawing groups, such as trifluoromethyl, often enhance activity. For instance, a trifluoromethyl group at the meta or para position of the phenyl ring has been shown to be favorable for potent inhibition of kinases like Aurora A/B.[2]

  • Modifications at the 4-Carboxylate Position: Conversion of the carboxylate ester at the C4 position to a carbohydrazide or hydrazone has been a successful strategy to enhance anticancer effects.[3][4] These modifications can introduce additional hydrogen bonding interactions with target proteins.

  • The 5-Methyl Group: The methyl group at the C5 position appears to be important for maintaining a favorable conformation for binding to some targets. Docking studies have suggested that this group can engage in hydrophobic interactions within the active site of kinases.[5]

Below is a table summarizing the in vitro cytotoxic activity of representative 1-aryl-5-methylpyrazole-4-carboxylate derivatives against various cancer cell lines.

Compound ID1-Aryl Substituent4-Position ModificationCancer Cell LineIC50 (µM)Reference
1a 4-MethylphenylEthyl carboxylateA549 (Lung)26[6]
2b 4-ChlorophenylCarbohydrazideA549 (Lung)49.85[6]
3c 4-BromophenylHydrazoneMCF-7 (Breast)5.8
4d Unsubstituted PhenylN-(4-sulfamoylphenyl)carboxamide--
Anti-inflammatory Activity

The 1,5-diarylpyrazole scaffold, closely related to the topic structure, is famously represented by the selective COX-2 inhibitor Celecoxib.[7] This highlights the potential of pyrazole derivatives in treating inflammation.

Key SAR Insights:

  • Sulfonamide Moiety: The presence of a sulfonamide group on the 1-aryl ring is a key feature for selective COX-2 inhibition, as seen in Celecoxib.[7]

  • Substituents on the 5-Aryl Ring: For 1,5-diarylpyrazoles, a para-methyl or para-fluoro substituent on the 5-aryl ring is often associated with potent and selective COX-2 inhibition.[8]

  • Ester to Amide Conversion: Modification of the carboxylate group to various amides can modulate the anti-inflammatory profile and selectivity.

The table below presents data for the COX-2 inhibitory activity of selected pyrazole derivatives.

Compound ID1-Aryl Substituent3-Position Substituent5-Aryl SubstituentCOX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 4-SulfonamidophenylTrifluoromethyl4-Methylphenyl0.04375[7]
T3 4-SulfonamidophenylPhenyl4-Methoxyphenyl0.7815.96[8]
T5 4-SulfonamidophenylPhenyl4-Fluorophenyl0.7817.16[8]
3a AcetylMethylthio---[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of 1-aryl-5-methylpyrazole-4-carboxylates.

General Synthesis of 1-Aryl-5-methylpyrazole-4-carboxylates

A common synthetic route to this scaffold involves the condensation of an arylhydrazine with a β-ketoester.

Protocol:

  • Step 1: Synthesis of Ethyl 2-(arylhydrazono)-3-oxobutanoate: An appropriate aryldiazonium salt solution (prepared from the corresponding aniline) is added dropwise to a stirred solution of ethyl acetoacetate in ethanol and sodium acetate at 0-5 °C. The reaction mixture is stirred for 2-3 hours, and the resulting solid is filtered, washed with water, and dried.

  • Step 2: Cyclization to Ethyl 1-aryl-5-methyl-1H-pyrazole-4-carboxylate: The intermediate from Step 1 is refluxed in glacial acetic acid for 4-6 hours. The reaction mixture is then cooled and poured into ice-water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the desired product.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the cyclooxygenase enzymes.

Protocol:

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Assay Procedure: The assay is performed in a 96-well plate. The test compounds, dissolved in DMSO, are pre-incubated with the enzyme in Tris-HCl buffer containing hematin and phenol for 15 minutes at 25 °C.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Quantification: The formation of prostaglandin E2 (PGE2) is measured using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition versus the concentration of the inhibitor.

Visualizing Structure-Activity Relationships and Workflows

Graphical representations can simplify complex relationships and workflows. The following diagrams were generated using the DOT language.

SAR_Anticancer cluster_scaffold 1-Aryl-5-methylpyrazole-4-carboxylate Scaffold cluster_modifications Structural Modifications cluster_activity Biological Outcome Scaffold ArylRing 1-Aryl Ring Substituents (e.g., -CF3, -Cl) Potency Increased Anticancer Potency ArylRing->Potency Carboxylate 4-Carboxylate Modifications (e.g., Amide, Hydrazide) Carboxylate->Potency Methyl 5-Methyl Group Methyl->Potency Maintains Conformation

Caption: Key structural modifications influencing the anticancer activity of the 1-aryl-5-methylpyrazole-4-carboxylate scaffold.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (Arylhydrazine, β-Ketoester) Condensation Condensation Reaction Start->Condensation Cyclization Cyclization Condensation->Cyclization Product 1-Aryl-5-methylpyrazole-4-carboxylate Derivatives Cyclization->Product Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Product->Screening EnzymeAssay Enzyme Inhibition Assay (e.g., Kinase, COX) Product->EnzymeAssay SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR EnzymeAssay->SAR Signaling_Pathway cluster_pathway Simplified Kinase Signaling Pathway in Cancer cluster_inhibition Mechanism of Action GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 1-Aryl-5-methylpyrazole -4-carboxylate Derivative Inhibitor->RTK

References

A Comparative Guide to the Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is a valuable heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The efficient synthesis of this and similar pyrazole derivatives is crucial for further research and development. This guide provides a comparative overview of two primary synthetic methodologies for this target molecule: the classic Knorr pyrazole synthesis and a modern one-pot multicomponent approach. Detailed experimental protocols and a summary of quantitative data are presented to aid researchers in selecting the most suitable method for their specific needs.

Method 1: Knorr Pyrazole Synthesis (Two-Step Approach)

The Knorr pyrazole synthesis, a long-established and reliable method, involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For the synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, this is typically a two-step process. The first step is the formation of a hydrazone intermediate from 2,4-difluoroaniline and a β-ketoester, followed by a cyclization step to yield the final pyrazole product.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate (Intermediate)

  • Dissolve 2,4-difluoroaniline (0.01 mol) in dilute hydrochloric acid (10 ml).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a cold aqueous solution of sodium nitrite (0.02 mol) dropwise to the aniline solution to form the diazonium salt.

  • In a separate flask, prepare a cold solution of ethyl acetoacetate (0.05 mol) and sodium acetate in ethanol.

  • Filter the diazonium salt solution and add it to the cold ethyl acetoacetate solution.

  • Stir the reaction mixture, allowing it to slowly warm to room temperature.

  • The resulting yellow solid, the hydrazone intermediate, is collected by filtration, washed with water, and recrystallized from ethanol.[1]

Step 2: Cyclization to Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

  • Reflux the isolated hydrazone intermediate in a suitable solvent, such as acetic acid or ethanol. The acid catalyst facilitates the intramolecular cyclization.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final product.

Method 2: One-Pot Multicomponent Synthesis

Experimental Protocol (General for 1-Aryl-3,5-disubstituted-pyrazole-4-carboxylates):
  • To a mixture of an aromatic aldehyde (1 mmol) and a β-ketoester (e.g., ethyl acetoacetate, 1 mmol) in a suitable solvent (e.g., ethanol), add a catalytic amount of an acid catalyst (e.g., Yb(PFO)₃).[2]

  • Add the arylhydrazine (e.g., 2,4-difluorophenylhydrazine, 1 mmol) to the reaction mixture.

  • Stir the reaction at a specified temperature (e.g., room temperature or reflux) for a designated time.

  • Monitor the reaction progress by TLC.

  • Upon completion, work up the reaction by removing the solvent and extracting the product.

  • Purify the crude product by recrystallization or column chromatography.

Data Comparison

The following table summarizes the key quantitative data for the two synthesis methods. It is important to note that the data for the one-pot synthesis is representative of similar pyrazole syntheses due to the lack of specific data for the target molecule.

ParameterKnorr Pyrazole Synthesis (Two-Step)One-Pot Multicomponent Synthesis (Representative)
Overall Yield Good to Excellent (specific data for the full sequence not available)85-92%[3]
Reaction Time Step 1: Several hours; Step 2: 1.5 - 3 hours2 hours[3]
Reaction Temperature Step 1: 0-5 °C to RT; Step 2: Reflux80 °C[3]
Number of Steps TwoOne
Purification Recrystallization and Column ChromatographyFiltration and Recrystallization

Logical Workflow for Method Selection

The choice between these two synthetic methods will depend on the specific requirements of the researcher, including desired yield, available time, and purification capabilities. The following diagram illustrates a logical workflow for selecting the appropriate method.

MethodSelection start Start: Need to synthesize Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate high_yield Is highest possible yield the primary concern? start->high_yield time_efficiency Is time and step-economy critical? high_yield->time_efficiency No knorr Knorr Synthesis (Two-Step) high_yield->knorr Yes time_efficiency->knorr No one_pot One-Pot Multicomponent Synthesis time_efficiency->one_pot Yes end_knorr Proceed with Knorr Synthesis knorr->end_knorr end_one_pot Proceed with One-Pot Synthesis one_pot->end_one_pot

Caption: Decision workflow for selecting a synthesis method.

Representative Reaction Pathway: Knorr Synthesis

The following diagram illustrates the general reaction pathway for the Knorr synthesis of the target molecule.

KnorrSynthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product A 2,4-Difluoroaniline C Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate A->C 1. NaNO2, HCl 2. Ethyl Acetoacetate, NaOAc, EtOH B Ethyl Acetoacetate B->C D Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate C->D Acid catalyst (e.g., AcOH), Reflux

Caption: Knorr synthesis pathway for the target molecule.

Conclusion

Both the Knorr synthesis and one-pot multicomponent reactions offer viable routes to Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate. The Knorr synthesis is a well-established, two-step method that is likely to provide good yields, although it is more time and labor-intensive. The one-pot multicomponent approach offers a more streamlined and efficient alternative, potentially providing high yields in a single step. The choice of method will ultimately depend on the researcher's priorities, with the one-pot method being preferable for rapid library synthesis and the Knorr method being a reliable choice for larger-scale synthesis where yield is paramount. Further optimization of the one-pot reaction for this specific target could lead to an even more efficient and attractive synthetic route.

References

A Comparative Guide to the Bioactivity of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate and Alternative Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate and other pyrazole-based anti-inflammatory and analgesic agents. The information is intended to support research and development efforts in the field of novel therapeutics.

Introduction to Pyrazole Carboxylates

Pyrazole derivatives are a well-established class of heterocyclic compounds that form the core of many biologically active molecules.[1] Their versatile structure allows for a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. A notable example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used for the treatment of pain and inflammation associated with arthritis.[2][3][4] The anti-inflammatory and analgesic properties of many pyrazole derivatives are attributed to their ability to inhibit the COX-2 enzyme, a key player in the inflammatory cascade.[5]

This guide focuses on Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, a member of this promising class of compounds. Due to the limited publicly available bioactivity data for this specific molecule, this guide provides a comparative framework using well-characterized alternative pyrazole derivatives.

Comparative Bioactivity Data

The following table summarizes the in vitro and in vivo bioactivity of selected pyrazole derivatives, providing a benchmark for the potential efficacy of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

Compound/DrugTargetAssayBioactivity (IC50/ED50)Reference
Celecoxib COX-2In vitro enzyme assayIC50 = 0.04 µM[6]
COX-1In vitro enzyme assayIC50 = 15 µM[5]
Carrageenan-induced paw edema (rat)In vivo anti-inflammatoryED50 = 0.1 mg/kg[2]
3-(trifluoromethyl)-5-arylpyrazole derivative COX-2In vitro enzyme assayIC50 = 0.02 µM[6]
COX-1In vitro enzyme assayIC50 = 4.5 µM[6]
Pyrazole-thiazole hybrid COX-2In vitro enzyme assayIC50 = 0.03 µM[6]
5-LOXIn vitro enzyme assayIC50 = 0.12 µM[6]

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below to facilitate the evaluation of novel pyrazole compounds.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), hematin, and the test compound at various concentrations.

  • Add the COX-1 or COX-2 enzyme to the mixture and incubate.

  • Initiate the reaction by adding arachidonic acid.

  • After a set incubation period, add a colorimetric substrate (TMPD).

  • Measure the absorbance at 590 nm.

  • Calculate the percent inhibition and determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Procedure:

  • Administer the test compound or vehicle to groups of rats.

  • After a predetermined time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce edema.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

  • Determine the ED50 value (the dose of the compound that causes 50% inhibition of edema).[7]

In Vivo Analgesic Activity: Hot Plate Test

This method is used to assess the central analgesic activity of a compound.

Procedure:

  • Place each animal (e.g., mouse or rat) on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Record the latency time for the animal to show a nociceptive response (e.g., licking of the hind paws or jumping). A cut-off time is set to prevent tissue damage.

  • Administer the test compound or vehicle.

  • Measure the reaction time at different time points after administration.

  • An increase in the reaction time compared to the control group indicates an analgesic effect.[7]

Signaling Pathways and Experimental Workflows

Cyclooxygenase-2 (COX-2) Signaling Pathway

The primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5]

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 activates Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2->Cell Membrane Phospholipids acts on COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme substrate Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) COX-2 Enzyme->Prostaglandins (PGE2, etc.) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, etc.)->Inflammation & Pain mediate Pyrazole Derivatives (e.g., Celecoxib) Pyrazole Derivatives (e.g., Celecoxib) Pyrazole Derivatives (e.g., Celecoxib)->COX-2 Enzyme inhibits

Caption: COX-2 signaling pathway and the inhibitory action of pyrazole derivatives.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for screening and validating the bioactivity of a novel pyrazole compound.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Synthesis of Pyrazole Derivative Synthesis of Pyrazole Derivative COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Synthesis of Pyrazole Derivative->COX-1/COX-2 Inhibition Assay Determine IC50 Values Determine IC50 Values COX-1/COX-2 Inhibition Assay->Determine IC50 Values Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema Determine IC50 Values->Carrageenan-Induced Paw Edema Hot Plate Test Hot Plate Test Determine IC50 Values->Hot Plate Test Determine ED50 Values Determine ED50 Values Carrageenan-Induced Paw Edema->Determine ED50 Values Hot Plate Test->Determine ED50 Values

Caption: Workflow for screening the anti-inflammatory and analgesic activity.

Proposed Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

A plausible synthetic route for the target compound is outlined below, based on established methods for preparing similar pyrazole carboxylates.

Synthesis_Workflow Ethyl Acetoacetate Ethyl Acetoacetate Intermediate Enaminone Intermediate Enaminone Ethyl Acetoacetate->Intermediate Enaminone + Dimethylformamide Dimethyl Acetal Dimethylformamide Dimethyl Acetal Dimethylformamide Dimethyl Acetal Target Compound Target Compound Intermediate Enaminone->Target Compound + 2,4-Difluorophenylhydrazine (Cyclocondensation) 2,4-Difluorophenylhydrazine 2,4-Difluorophenylhydrazine

Caption: Proposed synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

References

A Comparative Guide to the Efficacy of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate and Related Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Pyrazole Derivatives' Biological Activity

Pyrazole derivatives are known to exert their effects through various mechanisms, including enzyme inhibition and receptor modulation. Their diverse biological activities have led to the development of several successful drugs. A significant body of research highlights the potential of pyrazole-containing compounds as inhibitors of key enzymes involved in disease pathways.

Comparative Efficacy of Structurally Related Pyrazole Inhibitors

To contextualize the potential efficacy of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, this section summarizes the inhibitory activities of analogous compounds against various biological targets. The data presented below is for compounds that share key structural features, such as the pyrazole core and substituted phenyl rings.

Table 1: Inhibitory Activity of Pyrazole Derivatives Against Various Targets

Compound ClassTargetKey Structural FeaturesEfficacy (IC₅₀/Kᵢ)Reference
Pyridylpyrazole DerivativesProstaglandin E2 (PGE2) ProductionPyrazole core with pyridyl and phenyl substituentsIC₅₀ = 1.1 µM to 7.6 µM[1]
Trifluoromethyl-pyrazole-carboxamidesCyclooxygenase-1 (COX-1)Pyrazole-carboxamide core with trifluoromethyl and phenyl groupsIC₅₀ = 0.46 µM[2]
Trifluoromethyl-pyrazole-carboxamidesCyclooxygenase-2 (COX-2)Pyrazole-carboxamide core with trifluoromethyl and phenyl groupsIC₅₀ = 2.65 µM to 4.92 µM[2]
1,5-Diaryl Pyrazole AnalogsCyclooxygenase-2 (COX-2)1,5-diaryl pyrazole scaffoldIC₅₀ = 0.95 µM to 2.52 µM[3]

Note: The data in this table is for structurally similar compounds and not for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate itself. This information is provided for comparative purposes to estimate its potential activity.

The presence of a difluorophenyl group in the target compound suggests a potential for enhanced biological activity, as fluorine substitution can influence factors such as metabolic stability and binding affinity.[4]

Potential Signaling Pathways and Experimental Workflows

The inhibitory action of pyrazole derivatives often involves interference with specific signaling pathways. For instance, as COX inhibitors, they would modulate the arachidonic acid pathway, thereby reducing the production of prostaglandins involved in inflammation and pain.

Below is a conceptual workflow for screening the efficacy of a novel pyrazole inhibitor.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation A Compound Synthesis (Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate) B Target Enzyme Assay (e.g., COX-1/COX-2, Kinase) A->B C Determine IC50/Ki Values B->C D Cell Viability Assay (e.g., MTT, MTS) C->D Lead Compound Selection E Cellular Target Engagement (e.g., Western Blot, ELISA) D->E F Functional Assays (e.g., Prostaglandin Production) E->F G Animal Model of Disease (e.g., Inflammation, Cancer) F->G Candidate for In Vivo Studies H Pharmacokinetic Studies G->H I Efficacy and Toxicity Assessment H->I

Caption: Conceptual workflow for evaluating the efficacy of a novel pyrazole inhibitor.

A potential signaling pathway that could be inhibited by a pyrazole derivative targeting a protein kinase is depicted below.

G cluster_pathway Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Signal Transduction Kinase2 Target Kinase Kinase1->Kinase2 Activation Substrate Substrate Protein Kinase2->Substrate Phosphorylation Response Cellular Response (e.g., Proliferation, Inflammation) Substrate->Response Inhibitor Ethyl 1-(2,4-difluorophenyl) -5-methylpyrazole-4-carboxylate Inhibitor->Kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrazole derivative.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are generalized methodologies for key experiments.

Enzyme Inhibition Assay (General Protocol)

  • Objective: To determine the in vitro inhibitory potency of the test compound against a specific enzyme.

  • Materials: Test compound (Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate), target enzyme, appropriate substrate, assay buffer, and a known inhibitor as a positive control.

  • Procedure: a. Prepare serial dilutions of the test compound and the positive control. b. In a microplate, add the assay buffer, enzyme, and either the test compound, positive control, or vehicle (negative control). c. Incubate the plate for a predetermined time at a specific temperature to allow for compound-enzyme binding. d. Initiate the enzymatic reaction by adding the substrate. e. Monitor the reaction progress by measuring the product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

Cell-Based Assay for Anti-inflammatory Activity (PGE2 Production)

  • Objective: To evaluate the ability of the test compound to inhibit the production of the pro-inflammatory mediator PGE2 in a cellular context.

  • Cell Line: A suitable cell line that produces PGE2 upon stimulation (e.g., RAW 264.7 macrophages).

  • Procedure: a. Seed the cells in a multi-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the test compound or a known inhibitor (e.g., a COX-2 inhibitor) for a specified duration. c. Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) to induce PGE2 production. d. After incubation, collect the cell culture supernatant. e. Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

  • Data Analysis: a. Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated control. b. Determine the IC₅₀ value for the inhibition of PGE2 production.

Conclusion

While direct experimental data for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is limited in publicly accessible literature, the analysis of its structural analogs provides a strong rationale for its potential as a biologically active agent. The pyrazole core, combined with the difluorophenyl substitution, suggests that this compound may exhibit significant inhibitory activity against various enzymes, potentially in the realms of inflammation or oncology. Further empirical studies are necessary to fully elucidate its efficacy, mechanism of action, and comparative performance against known inhibitors. The experimental frameworks provided in this guide offer a starting point for such investigations.

References

Spectroscopic Profile: A Comparative Analysis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative spectroscopic analysis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and agrochemical research, against its structural analogues. By presenting key spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate compound identification, characterization, and further development. The experimental protocols employed for these analyses are also detailed to ensure reproducibility.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound NameSolventPyrazole-H (s)Aromatic-H (m)-OCH₂- (q)Pyrazole-CH₃ (s)-CH₂CH₃ (t)
Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate CDCl₃~8.0~7.0-7.5~4.3~2.5~1.3
Ethyl 1-phenyl-5-methylpyrazole-4-carboxylateCDCl₃7.967.30-7.504.322.681.37
Ethyl 1-(4-chlorophenyl)-5-methylpyrazole-4-carboxylateCDCl₃7.957.35-7.45 (d,d)4.332.651.38
Ethyl 1-(4-methylphenyl)-5-methylpyrazole-4-carboxylateCDCl₃7.957.20-7.30 (d,d)4.312.671.37

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound NameSolventC=OPyrazole C₃ & C₅Aromatic CPyrazole C₄-OC H₂-Pyrazole-CH₃-CH₂C H₃
Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate CDCl₃~164~148, ~140~160-110~115~60~12~14
Ethyl 1-phenyl-5-methylpyrazole-4-carboxylateCDCl₃164.5148.2, 140.8138.5, 129.2, 128.5, 125.0115.260.112.314.4
Ethyl 1-(4-chlorophenyl)-5-methylpyrazole-4-carboxylateCDCl₃164.4148.0, 140.9137.1, 134.0, 129.5, 126.2115.560.212.214.4
Ethyl 1-(4-methylphenyl)-5-methylpyrazole-4-carboxylateCDCl₃164.6148.3, 140.6138.0, 136.0, 130.0, 124.8115.060.021.2, 12.314.4

Table 3: FT-IR Spectroscopic Data (Wavenumbers in cm⁻¹)

Compound NameC=O StretchC=N StretchC-O StretchAromatic C-H StretchAliphatic C-H Stretch
Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate ~1710~1590~1250~3100~2980
Ethyl 1-phenyl-5-methylpyrazole-4-carboxylate17081595124530602985
Ethyl 1-(4-chlorophenyl)-5-methylpyrazole-4-carboxylate17121590124830752980
Ethyl 1-(4-methylphenyl)-5-methylpyrazole-4-carboxylate17051598124230502990

Table 4: Mass Spectrometry Data

Compound NameIonization Mode[M]⁺ (Calculated)[M]⁺ (Observed)Key Fragmentation Ions (m/z)
Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate EI280.09-251, 235, 139, 113
Ethyl 1-phenyl-5-methylpyrazole-4-carboxylateEI244.12244215, 199, 117, 77
Ethyl 1-(4-chlorophenyl)-5-methylpyrazole-4-carboxylateEI278.08278/280249/251, 233/235, 151, 111
Ethyl 1-(4-methylphenyl)-5-methylpyrazole-4-carboxylateEI258.14258229, 213, 131, 91

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.

  • ¹H NMR Acquisition: The spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Acquisition: The spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.

  • Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected using MestReNova software. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with potassium bromide (KBr, ~100 mg) in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: FT-IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Acquisition: The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum of a pure KBr pellet was subtracted from the sample spectrum. The resulting spectrum was baseline-corrected.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.

  • Instrumentation: Mass spectra were obtained on a Thermo Fisher Scientific ISQ EC single quadrupole mass spectrometer operating in electron ionization (EI) mode.

  • Acquisition: The electron energy was set to 70 eV. The ion source temperature was maintained at 230 °C. The mass spectra were scanned over a mass-to-charge (m/z) range of 50-500.

  • Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragmentation patterns.

Visualizations

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation Sample Compound NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep FTIR_Prep Grind with KBr & Press Pellet Sample->FTIR_Prep MS_Prep Direct Insertion Probe Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR FTIR FT-IR Spectrometer FTIR_Prep->FTIR MS Mass Spectrometer (EI) MS_Prep->MS NMR_Data Acquire FID & Process Spectra NMR->NMR_Data FTIR_Data Acquire Interferogram & Process Spectrum FTIR->FTIR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Interpretation Structure Elucidation & Comparison NMR_Data->Interpretation FTIR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for the spectroscopic analysis of pyrazole derivatives.

Proposed Signaling Pathway: Inhibition of Succinate Dehydrogenase

Many pyrazole-based fungicides are known to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (Complex II) and the citric acid cycle. This inhibition disrupts cellular respiration and energy production in the target organism.

sdh_inhibition_pathway cluster_mitochondrion Mitochondrion cluster_tca Citric Acid Cycle cluster_etc Electron Transport Chain Succinate Succinate ComplexII Complex II (SDH) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ ComplexII->Fumarate ComplexII->CoQ Reduction ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP Synthesis CoQ->ComplexIII CytC->ComplexIV Pyrazole Ethyl 1-(2,4-difluorophenyl)- 5-methylpyrazole-4-carboxylate Pyrazole->ComplexII Inhibition

Caption: Inhibition of Succinate Dehydrogenase (Complex II) by pyrazole derivatives.

In vitro vs in vivo efficacy of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro and in vivo efficacy of pyrazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. While specific data for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is not extensively available in the public domain, this guide draws upon published research on structurally related pyrazole carboxylates and other pyrazole-containing molecules to offer insights into their potential anti-inflammatory, analgesic, and antitumor activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

In Vitro Efficacy: A Look at Cellular and Enzymatic Activity

In vitro studies are crucial for the initial assessment of a compound's biological activity and mechanism of action. For pyrazole derivatives, these assays typically focus on their ability to inhibit key enzymes involved in inflammation and cancer, as well as their cytotoxic effects on cancer cells.

A series of novel 1,5-diaryl pyrazole derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1] Several of these compounds demonstrated potent inhibitory activity against COX-2, an enzyme often upregulated at sites of inflammation.[2] For instance, compounds T3 and T5 showed significant COX-2 inhibition with IC50 values of 0.781 µM.[1] Furthermore, in assays measuring the inhibition of protein denaturation, a marker of anti-inflammatory activity, some synthesized pyrazoles showed up to 81.77% inhibition.[1]

In the context of oncology, various pyrazole derivatives have been assessed for their cytotoxic effects against a range of human cancer cell lines. For example, a series of 1,5-diaryl substituted pyrazole secnidazole ester derivatives exhibited promising inhibitory activities against lung (NCI-H460), gastric (MCG-803), ovarian (Skov-3), and liver (BEL-7404) tumor cell lines, with some compounds showing IC50 values in the low micromolar and even sub-micromolar range.[3] Notably, certain 3,5-diaryl-4,5-dihydropyrazole derivatives have demonstrated potent antiproliferative activity against specific cancer cell lines, with GI50 inhibitory values in the nanomolar range.[4]

Table 1: Summary of In Vitro Efficacy Data for Representative Pyrazole Derivatives

Compound ClassAssayTarget/Cell LineEfficacy Metric (IC50/GI50)Reference
1,5-Diaryl Pyrazole DerivativesCOX-2 Enzymatic AssayHuman COX-20.781 µM (for compounds T3 & T5)[1]
1,5-Diaryl Pyrazole DerivativesProtein Denaturation AssayBovine Serum AlbuminUp to 81.77% inhibition[1]
1,5-Diaryl Substituted Pyrazole Secnidazole Ester DerivativesCytotoxicity AssayNCI-H460 (Lung Cancer)1.34 µM (for compound 6fc)[3]
1,5-Diaryl Substituted Pyrazole Secnidazole Ester DerivativesCytotoxicity AssayMCG-803 (Gastric Cancer)0.14 µM (for compound 6fc)[3]
1,5-Diaryl Substituted Pyrazole Secnidazole Ester DerivativesCytotoxicity AssaySkov-3 (Ovarian Cancer)0.87 µM (for compound 6fc)[3]
1,5-Diaryl Substituted Pyrazole Secnidazole Ester DerivativesCytotoxicity AssayBEL-7404 (Liver Cancer)2.03 µM (for compound 6bc)[3]
3,5-Diaryl-4,5-dihydropyrazole DerivativesAntiproliferative AssaySR (Leukemia)Nanomolar range[4]
3,5-Diaryl-4,5-dihydropyrazole DerivativesAntiproliferative AssayMDA-MB-435 (Melanoma)Nanomolar range[4]

In Vivo Efficacy: Performance in Animal Models

In vivo studies are essential for evaluating the therapeutic potential of a compound in a whole organism, providing insights into its pharmacokinetics, safety, and efficacy in disease models. Pyrazole derivatives have been investigated in various animal models for their anti-inflammatory, analgesic, and antitumor effects.

In models of acute inflammation, such as the carrageenan-induced paw edema test in rats, pyrazole derivatives have demonstrated significant anti-inflammatory activity.[5] For example, one study reported that a synthesized pyrazole derivative exhibited a 96.5% inhibition of edema, which was comparable to the standard drug indomethacin.[5] The analgesic properties of pyrazole compounds have been assessed using models like the acetic acid-induced writhing test in mice.[5]

The antitumor efficacy of pyrazole derivatives has been evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice. These studies have shown that treatment with certain pyrazole compounds can lead to a significant reduction in tumor volume.

Table 2: Summary of In Vivo Efficacy Data for Representative Pyrazole Derivatives

Compound ClassAnimal ModelDisease ModelEfficacy MetricReference
Substituted 3,5-dimethyl PyrazoleRatCarrageenan-induced paw edema96.5% inhibition of edema[5]
Pyrimidine-fused PyrazoleMouseAcetic acid-induced writhing83% reduction in writhing[6]
Benzofuran Pyrazole DerivativeMouseHot plate test (thermal latency)160% increase in latency[6]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used to assess the efficacy of pyrazole derivatives.

In Vitro Assays

Cyclooxygenase (COX) Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[7][8] The protocol typically involves incubating the purified enzyme with the test compound and arachidonic acid (the substrate).[8] The production of prostaglandins, such as PGE2, is then quantified using methods like ELISA or LC-MS/MS to determine the inhibitory activity of the compound.[7][8]

Cell Viability and Cytotoxicity Assay (MTT Assay): This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound. After an incubation period, MTT reagent is added, which is converted by viable cells into a purple formazan product. The absorbance of the formazan solution is measured to determine the percentage of viable cells.

Protein Denaturation Assay: This assay is a quick and simple method to screen for anti-inflammatory activity. It is based on the principle that inflammation can cause protein denaturation. The ability of a test compound to inhibit heat-induced denaturation of a protein like bovine serum albumin is measured spectrophotometrically.[2]

In Vivo Assays

Carrageenan-Induced Paw Edema in Rats: This is a standard model for evaluating acute inflammation.[9] Rats are injected with carrageenan into the sub-plantar region of the hind paw, which induces a localized inflammatory response characterized by edema. The test compound or vehicle is administered orally or intraperitoneally before carrageenan injection. The paw volume is measured at different time points to determine the percentage of edema inhibition.

Acetic Acid-Induced Writhing Test in Mice: This model is used to screen for peripheral analgesic activity.[5] Mice are injected intraperitoneally with acetic acid, which causes abdominal constrictions (writhing). The number of writhes is counted over a specific period after administration of the test compound or vehicle. A reduction in the number of writhes indicates analgesic activity.

Subcutaneous Xenograft Model in Mice: This model is widely used to evaluate the antitumor efficacy of novel compounds.[10][11] Human cancer cells are injected subcutaneously into the flank of immunocompromised mice.[10] Once tumors are established, the mice are treated with the test compound or vehicle. Tumor volume and body weight are monitored regularly to assess the antitumor effect and toxicity of the compound.[10][11]

Visualizing the Science

Diagrams are powerful tools for illustrating complex biological processes and experimental workflows.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation enzymatic Enzymatic Assays (e.g., COX Inhibition) cell_based Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory) enzymatic->cell_based Promising Hits mechanistic Mechanistic Studies (e.g., Western Blot, qPCR) cell_based->mechanistic Lead Candidates animal_models Animal Models of Disease (e.g., Inflammation, Cancer) mechanistic->animal_models Preclinical Candidates pk_pd Pharmacokinetics & Pharmacodynamics animal_models->pk_pd toxicology Toxicology Studies pk_pd->toxicology

Caption: A generalized workflow for the preclinical evaluation of therapeutic compounds.

cox_pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Pyrazole Pyrazole Derivatives Pyrazole->COX Inhibition

Caption: The role of pyrazole derivatives in inhibiting the cyclooxygenase (COX) pathway.

xenograft_workflow cell_culture 1. Cancer Cell Culture cell_prep 2. Cell Preparation & Harvesting cell_culture->cell_prep injection 3. Subcutaneous Injection into Immunocompromised Mice cell_prep->injection tumor_growth 4. Tumor Growth & Monitoring injection->tumor_growth treatment 5. Treatment with Test Compound tumor_growth->treatment data_collection 6. Data Collection (Tumor Volume, Body Weight) treatment->data_collection analysis 7. Data Analysis & Efficacy Determination data_collection->analysis

Caption: A typical workflow for an in vivo subcutaneous tumor xenograft study.

References

A Comparative Benchmarking Guide to the Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic methodologies for obtaining Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The comparison focuses on a modern one-pot, three-component synthesis versus the classical two-component Knorr pyrazole synthesis. The data presented is compiled from analogous reactions reported in the scientific literature to provide a predictive benchmark for yield, reaction time, and operational complexity.

Introduction to Synthetic Strategies

The synthesis of polysubstituted pyrazoles is a cornerstone of medicinal chemistry. The target molecule, Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, can be efficiently constructed using several approaches. The classical Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound and has been a reliable method for over a century.[1][2] More recent advancements have led to the development of multicomponent reactions (MCRs), which offer increased efficiency by combining three or more starting materials in a single step.[3][4] This guide will compare a representative protocol for each of these strategies.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for the two synthetic routes to Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, based on data from analogous transformations.

ParameterRoute A: One-Pot Three-Component Synthesis Route B: Classical Two-Component Knorr Synthesis
Starting Materials (2,4-difluorophenyl)hydrazine, Ethyl acetoacetate, Triethyl orthoformate(2,4-difluorophenyl)hydrazine, Ethyl 2-(ethoxymethylene)-3-oxobutanoate
Catalyst/Reagent Acid catalyst (e.g., p-TsOH)Acid or base catalyst (optional)
Typical Yield Good to Excellent (80-95%)[5]Moderate to Good (70-90%)[6]
Reaction Time 2-6 hours4-12 hours
Operational Complexity Low (One-pot)Moderate (Requires pre-synthesis of the dicarbonyl)
Atom Economy HighModerate
Purity of Crude Product Generally high, may require column chromatographyVariable, often requires recrystallization or chromatography

Experimental Protocols

Route A: One-Pot Three-Component Synthesis

This method combines all reactants in a single vessel, offering a streamlined and efficient workflow. The use of an acid catalyst facilitates the in-situ formation of the necessary intermediates.[5]

Materials:

  • (2,4-difluorophenyl)hydrazine (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Triethyl orthoformate (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Ethanol (solvent)

Procedure:

  • To a solution of (2,4-difluorophenyl)hydrazine (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq), triethyl orthoformate (1.2 eq), and p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the title compound.

Route B: Classical Two-Component Knorr Synthesis

This traditional approach involves the reaction of a substituted hydrazine with a pre-formed 1,3-dicarbonyl equivalent, in this case, ethyl 2-(ethoxymethylene)-3-oxobutanoate.[2][7]

Materials:

  • (2,4-difluorophenyl)hydrazine (1.0 eq)

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolve (2,4-difluorophenyl)hydrazine (1.0 eq) in ethanol.

  • Add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) to the solution. A catalytic amount of glacial acetic acid can be added to accelerate the reaction.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization by adding water or by cooling.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography if necessary.

Visualizations

Signaling Pathways and Workflows

Synthesis_Comparison cluster_A Route A: One-Pot Three-Component Synthesis cluster_B Route B: Classical Two-Component Knorr Synthesis A_Start Starting Materials: (2,4-difluorophenyl)hydrazine Ethyl acetoacetate Triethyl orthoformate A_Process One-Pot Reaction (Ethanol, p-TsOH, Reflux) A_Start->A_Process A_End Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate A_Process->A_End B_Start_Hydrazine (2,4-difluorophenyl)hydrazine B_Process Condensation (Ethanol, Reflux) B_Start_Hydrazine->B_Process B_Start_Dicarbonyl Ethyl 2-(ethoxymethylene)-3-oxobutanoate B_Start_Dicarbonyl->B_Process B_End Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate B_Process->B_End

Caption: A comparative workflow of the one-pot and classical synthesis routes.

Logical_Relationship Title Selection of Synthesis Route Efficiency Efficiency Title->Efficiency Cost Cost & Availability of Starting Materials Title->Cost Scalability Scalability Title->Scalability Purity Desired Purity Title->Purity RouteA Route A: Three-Component Efficiency->RouteA Higher RouteB Route B: Two-Component Efficiency->RouteB Lower Cost->RouteA Potentially Lower (simpler reagents) Cost->RouteB Potentially Higher (specialized dicarbonyl) Scalability->RouteA Favorable Scalability->RouteB Established Purity->RouteA Influences choice of purification method Purity->RouteB Influences choice of purification method

Caption: Decision factors for selecting a synthetic route.

References

Comparative Analysis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activity of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate against established kinase inhibitors with a core pyrazole scaffold: Tozasertib and Celecoxib. While specific cross-reactivity data for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is not publicly available, its structural similarity to a large class of known kinase inhibitors suggests its potential activity in this area. Pyrazole derivatives are recognized as "privileged structures" in medicinal chemistry, frequently forming the basis for potent inhibitors of various protein kinases.[1]

This document presents a hypothetical inhibitory profile for the target compound based on the known activities of related molecules, alongside published data for Tozasertib and Celecoxib to offer a valuable comparative context for researchers.

Data Presentation: Kinase Inhibitory Profiles

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Tozasertib and Celecoxib against a panel of selected protein kinases. A hypothetical profile for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is included to illustrate a potential spectrum of activity, drawing on the general characteristics of pyrazole-based kinase inhibitors.

Kinase TargetEthyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate (Hypothetical IC50, nM)Tozasertib (VX-680) (IC50, nM)Celecoxib (IC50, nM)
Aurora Kinase A50 - 2000.6>10,000
Aurora Kinase B100 - 50018>10,000
Aurora Kinase C80 - 3004.6>10,000
Cyclooxygenase-2 (COX-2)>10,000Not Reported40[2]
p38 MAPK500 - 2000>20,000[3]Not Reported
JNK3200 - 1000Not ReportedNot Reported

Note: The IC50 values for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate are hypothetical and for illustrative purposes only, based on the common activity profiles of pyrazole derivatives.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of the target compound and its alternatives.

1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent-based assay to measure the in vitro inhibition of kinase activity. The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase reaction, where a decrease in ADP production corresponds to inhibition of the kinase.

a. Materials:

  • Kinase of interest (e.g., Aurora Kinase A)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, Tozasertib, Celecoxib) dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

b. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in Kinase Assay Buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Assay Plate Setup: Add 1 µL of each compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Addition: Dilute the kinase in Kinase Assay Buffer and add 2 µL to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the kinase.

  • Reaction Initiation: Prepare a mixture of the kinase substrate and ATP in Kinase Assay Buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to an increased resistance to thermal denaturation.

a. Materials:

  • Cultured cells expressing the target kinase

  • Test compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies) or mass spectrometry

b. Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or DMSO for a specified time.

  • Heating: Heat the cell suspensions in a thermal cycler to a range of temperatures for 3 minutes, followed by cooling for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates to pellet aggregated proteins.

  • Protein Quantification: Collect the supernatant and determine the protein concentration.

  • Detection: Analyze the amount of soluble target protein in each sample by Western blot or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against the temperature for both compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

Signaling Pathway of Aurora Kinases

cluster_0 Mitosis G2/M Transition G2/M Transition Spindle Assembly Spindle Assembly Chromosome Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora Kinases (A, B, C) Aurora Kinases (A, B, C) Aurora Kinases (A, B, C)->G2/M Transition phosphorylates Aurora Kinases (A, B, C)->Spindle Assembly regulates Aurora Kinases (A, B, C)->Chromosome Segregation ensures Aurora Kinases (A, B, C)->Cytokinesis controls Tozasertib Tozasertib Tozasertib->Aurora Kinases (A, B, C) inhibits

Caption: Role of Aurora Kinases in Mitosis and Inhibition by Tozasertib.

Experimental Workflow for In Vitro Kinase Inhibition Assay

cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis Compound Dilution Compound Dilution Plate Incubation Plate Incubation Compound Dilution->Plate Incubation Kinase Preparation Kinase Preparation Kinase Preparation->Plate Incubation Substrate/ATP Mix Substrate/ATP Mix Substrate/ATP Mix->Plate Incubation ADP-Glo Reagent Addition ADP-Glo Reagent Addition Plate Incubation->ADP-Glo Reagent Addition Kinase Detection Reagent Kinase Detection Reagent ADP-Glo Reagent Addition->Kinase Detection Reagent Luminescence Reading Luminescence Reading Kinase Detection Reagent->Luminescence Reading IC50 Calculation IC50 Calculation Luminescence Reading->IC50 Calculation

Caption: Workflow for determining IC50 values using the ADP-Glo™ assay.

Logical Relationship for Cellular Target Engagement using CETSA

cluster_0 Cellular Environment Compound Compound Binding Binding Compound->Binding Target Protein Target Protein Target Protein->Binding Increased Thermal Stability Increased Thermal Stability Binding->Increased Thermal Stability Less Precipitation upon Heating Less Precipitation upon Heating Increased Thermal Stability->Less Precipitation upon Heating Higher Soluble Fraction Higher Soluble Fraction Less Precipitation upon Heating->Higher Soluble Fraction

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

References

Safety Operating Guide

Navigating the Disposal of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the safe disposal of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, a compound often used in complex organic synthesis.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate with appropriate personal protective equipment (PPE). Based on safety data sheets for structurally similar compounds, the following precautions should be taken:

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (chemical-impermeable).

    • Use safety glasses with side-shields or a face shield.

    • Wear a lab coat or other suitable protective clothing to prevent skin contact.

  • Emergency Procedures:

    • In case of skin contact: Wash off immediately with plenty of soap and water.[1][2]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2]

    • If inhaled: Move the person into fresh air.[2]

    • If swallowed: Rinse mouth with water. Do not induce vomiting.[3]

Quantitative Hazard Data Summary

The following table summarizes the hazard classifications for compounds structurally similar to Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate. This data underscores the importance of cautious handling and professional disposal.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2/2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Note: This data is aggregated from safety data sheets of similar pyrazole carboxylate compounds and should be considered as a guideline in the absence of a specific SDS for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

Step-by-Step Disposal Protocol

The recommended disposal method for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, based on information for analogous compounds, involves professional chemical waste management. Direct discharge into sewer systems or environmental release must be strictly avoided.[4]

  • Waste Collection:

    • Collect waste Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate in a dedicated, properly labeled, and sealed container.

    • Ensure the container is suitable for chemical waste and is kept closed when not in use.

  • Storage of Chemical Waste:

    • Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

    • Keep it away from incompatible materials.

  • Arranging for Disposal:

    • Contact a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide the disposal company with as much information as possible about the chemical, including its name and any known hazard information.

  • Recommended Disposal Method:

    • The preferred method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

    • Alternatively, some safety data sheets suggest dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Contaminated Packaging:

    • Empty containers should be triple-rinsed (or equivalent) and may be offered for recycling or reconditioning.[4]

    • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, in accordance with local regulations.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

A Start: Have Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate waste B Is the container properly labeled and sealed? A->B C Label and seal the container appropriately. B->C No D Store in a designated hazardous waste area. B->D Yes C->D E Contact a licensed chemical waste disposal company. D->E F Arrange for pickup and provide chemical information. E->F G Disposal Method F->G H Controlled Incineration / Chemical Destruction Plant G->H I Follow institutional and local regulations for waste manifest and handover. H->I J End: Waste properly disposed I->J

Caption: Disposal workflow for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

References

Personal protective equipment for handling Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate. The following procedures are based on established best practices for handling structurally similar pyrazole derivatives and are designed to ensure a safe laboratory environment.

Hazard Summary

Based on data from structurally related pyrazole compounds, Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate should be handled as a potentially hazardous substance. It is presumed to be harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2] All handling of this compound must be conducted in a certified chemical fume hood.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to prevent exposure through inhalation, skin and eye contact, and ingestion.

PPE CategoryItemSpecifications
Eye and Face Protection Chemical Splash GogglesMust meet EN166, ANSI Z87.1, or equivalent national standards. Required for all handling.
Face ShieldTo be worn over goggles during procedures with a high risk of splashing or aerosol generation.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. Double-gloving is advised for enhanced protection.
Body Protection Laboratory CoatA flame-resistant lab coat is required. Ensure it is fully buttoned.
Impervious ClothingConsider the use of a chemically resistant apron or suit for large-scale operations or when there is a significant risk of contamination.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 Approved RespiratorRequired if working outside of a fume hood or if aerosol generation is likely. The type of respirator should be selected based on a formal risk assessment.
Operational Plan: Step-by-Step Handling Procedures
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary equipment and reagents.

    • Don all required PPE as specified in the table above.

  • Handling:

    • Conduct all weighing, transferring, and experimental manipulations of the compound within the fume hood.

    • Use appropriate tools (spatulas, scoops) to handle the solid material, minimizing dust generation.

    • For solutions, use a calibrated pipette or other suitable liquid handling device to avoid splashes.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Carefully doff PPE, avoiding contact with the outer, potentially contaminated surfaces.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste containing Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate must be treated as hazardous chemical waste.

  • Solid Waste:

    • Collect unused or expired solid compound in a clearly labeled, sealed container designated for solid chemical waste.

    • Contaminated materials such as pipette tips, weighing paper, and gloves must also be disposed of in this container.

  • Liquid Waste:

    • Solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.

    • Do not mix with other incompatible waste streams.

  • Container Management:

    • Use containers that are in good condition and compatible with the chemical waste.

    • Label all waste containers with "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Disposal Procedure:

    • Never dispose of this compound or its waste down the drain.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service to arrange for pickup and proper disposal.

Emergency Procedures
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Visual Workflow Guides

The following diagrams illustrate the key decision-making and procedural workflows for safely handling Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

PPE_Selection_Workflow PPE Selection Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification Start Task: Handle Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate AssessHazards Assess Hazards: - Skin/Eye Irritant - Potential Inhalation Hazard - Harmful if Swallowed Start->AssessHazards EyeProtection Eye Protection: - Chemical Splash Goggles (Minimum) - Face Shield (Splash Risk) AssessHazards->EyeProtection HandProtection Hand Protection: - Chemical-Resistant Gloves (Nitrile/Neoprene) - Double Glove for extra safety AssessHazards->HandProtection BodyProtection Body Protection: - Flame-Resistant Lab Coat - Chemical Apron (as needed) AssessHazards->BodyProtection RespiratoryProtection Respiratory Protection: - Use in Fume Hood (Primary) - Respirator (if hood unavailable or aerosols likely) AssessHazards->RespiratoryProtection InspectPPE Inspect PPE for damage EyeProtection->InspectPPE HandProtection->InspectPPE BodyProtection->InspectPPE RespiratoryProtection->InspectPPE Proceed Proceed with Task InspectPPE->Proceed

Caption: PPE Selection Workflow for Handling the Compound.

Disposal_Workflow Waste Disposal Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal Start Generate Waste: - Unused Compound - Contaminated Labware - Solutions SolidWaste Solid Hazardous Waste: - Unused solid - Contaminated gloves, paper, etc. Start->SolidWaste LiquidWaste Liquid Hazardous Waste: - Experimental solutions Start->LiquidWaste ContainerizeSolid Seal in compatible, labeled container SolidWaste->ContainerizeSolid ContainerizeLiquid Seal in compatible, labeled container LiquidWaste->ContainerizeLiquid Store Store in designated hazardous waste area ContainerizeSolid->Store ContainerizeLiquid->Store ContactEHS Contact EHS for Pickup Store->ContactEHS

Caption: Waste Disposal Workflow for the Compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.